molecular formula C14H20N2O4 B188863 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 25931-47-9

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No.: B188863
CAS No.: 25931-47-9
M. Wt: 280.32 g/mol
InChI Key: CKGCFBNYQJDIGS-UHFFFAOYSA-N
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Description

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGCFBNYQJDIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-32-5, 25931-47-9
Record name NSC203803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Nε-Z-L-Lysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound, a crucial building block in peptide synthesis and drug development, commonly known as Nε-(Benzyloxycarbonyl)-L-lysine or Z-Lys-OH. The synthesis of this compound requires the regioselective protection of the ε-amino group of L-lysine, while leaving the α-amino group free for subsequent peptide coupling reactions. This document details the prevalent methodologies for achieving this selective protection, including the widely used copper complex method and an orthogonal protection strategy. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

L-lysine is a bifunctional amino acid containing two primary amino groups, the α-amino and ε-amino groups, which exhibit different nucleophilicities. For its use as a building block in solid-phase or solution-phase peptide synthesis, it is often necessary to selectively protect the ε-amino group. The benzyloxycarbonyl (Z or Cbz) group is a common amine protecting group, removable by catalytic hydrogenation, and is frequently employed for the protection of the lysine side chain. The selective introduction of the Z group at the ε-position of L-lysine yields Nε-Z-L-lysine, a valuable derivative for the synthesis of peptides and peptidomimetics.[1] This guide explores the primary synthetic routes to this important compound.

Synthetic Strategies and Workflows

The key challenge in the synthesis of Nε-Z-L-lysine is the differentiation between the α- and ε-amino groups. The α-amino group is more reactive under certain conditions. Therefore, a common strategy is to temporarily block the α-amino group, allowing for the selective acylation of the ε-amino group. Two effective strategies are outlined below.

General Synthesis Workflow

The following diagram illustrates the general workflow for the selective protection of the L-lysine ε-amino group.

G cluster_0 Lysine L-Lysine TempProtect Temporary α-Amino Protection Lysine->TempProtect e.g., Copper Chelation, Schiff Base Formation EpsilonProtect ε-Amino Protection (Benzyloxycarbonylation) TempProtect->EpsilonProtect Benzyl Chloroformate Deprotect α-Amino Deprotection EpsilonProtect->Deprotect FinalProduct Nε-Z-L-Lysine Deprotect->FinalProduct caption General workflow for Nε-Z-L-Lysine synthesis.

Caption: General workflow for Nε-Z-L-Lysine synthesis.

Experimental Protocols

Method 1: The Copper Complex Method

This method relies on the formation of a copper(II) chelate with the α-amino and carboxyl groups of L-lysine. This complex sterically hinders the α-amino group, directing the benzyloxycarbonylation to the ε-amino group.

3.1.1. Experimental Procedure

  • Formation of the L-lysine Copper(II) Complex:

    • Dissolve L-lysine monohydrochloride in water.

    • Add a solution of copper(II) sulfate pentahydrate in water while stirring.

    • Adjust the pH to approximately 9.0-10.0 with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the blue copper-lysine complex.

    • Isolate the complex by filtration, wash with water and ethanol, and dry under vacuum.

  • Nε-Benzyloxycarbonylation:

    • Suspend the dried copper-lysine complex in a mixture of dioxane and water.

    • Cool the suspension in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH at 9.0-10.0 with the addition of sodium hydroxide solution.

    • Allow the reaction to stir at room temperature overnight.

  • Decomplexation and Isolation:

    • Decompose the copper complex by acidifying the reaction mixture to pH 3-4 with hydrochloric acid. This will cause the precipitation of the product.

    • Alternatively, the copper can be removed by treatment with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by passing the solution through a chelating ion-exchange resin.

    • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to afford pure Nε-Z-L-lysine.

3.1.2. Quantitative Data

StepReagentMolar Ratio (to Lysine)Typical YieldPurity (HPLC)
1Copper(II) Sulfate0.5>95%N/A
2Benzyl Chloroformate1.1 - 1.270-85%>98%
Method 2: Orthogonal Protection Strategy

This strategy involves first protecting the α-amino group with a protecting group that can be removed under conditions that do not affect the ε-Z group, such as the tert-butyloxycarbonyl (Boc) group.

3.2.1. Synthesis Workflow for Orthogonal Protection

G cluster_1 Lysine L-Lysine AlphaBoc α-Amino Protection (Boc) Lysine->AlphaBoc Boc Anhydride EpsilonZ ε-Amino Protection (Z) AlphaBoc->EpsilonZ Benzyl Chloroformate AlphaDeprotect α-Amino Deprotection (Acidolysis) EpsilonZ->AlphaDeprotect TFA or HCl FinalProduct Nε-Z-L-Lysine AlphaDeprotect->FinalProduct caption Orthogonal synthesis of Nε-Z-L-Lysine.

Caption: Orthogonal synthesis of Nε-Z-L-Lysine.

3.2.2. Experimental Procedure

  • Synthesis of Nα-Boc-L-lysine:

    • This intermediate can be synthesized, however, it is also commercially available. The synthesis involves the reaction of L-lysine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

  • Synthesis of Nα-Boc-Nε-Z-L-lysine:

    • Dissolve Nα-Boc-L-lysine in a suitable solvent such as a mixture of dioxane and water.

    • Cool the solution in an ice bath and add a base (e.g., sodium hydroxide or sodium bicarbonate) to adjust the pH to 9-10.

    • Add benzyl chloroformate dropwise while maintaining the pH.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by chromatography if necessary.

  • Deprotection of the Nα-Boc Group:

    • Dissolve the Nα-Boc-Nε-Z-L-lysine in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • The product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized.

3.2.3. Quantitative Data

StepStarting MaterialTypical YieldPurity (HPLC)
2Nα-Boc-L-lysine85-95%>98%
3Nα-Boc-Nε-Z-L-lysine>95%>99%

Characterization Data

The final product, Nε-Z-L-lysine, should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the benzylic protons of the Z group (~5.1 ppm), the aromatic protons (~7.3 ppm), and the protons of the lysine backbone.
¹³C NMR Resonances for the carbonyl carbons of the acid and the carbamate, aromatic carbons, and the aliphatic carbons of the lysine side chain.
Mass Spec (ESI) [M+H]⁺ at m/z = 281.15
Melting Point Approximately 259 °C (decomposes)[2]
Optical Rotation Specific rotation values can be compared to literature data.

Conclusion

The synthesis of this compound is a well-established process crucial for the field of peptide chemistry. Both the copper complex method and the orthogonal protection strategy offer reliable routes to the desired product. The choice of method may depend on the scale of the synthesis, available starting materials, and desired purity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this important amino acid derivative.

References

N6-Carbobenzoxy-L-lysine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Carbobenzoxy-L-lysine, a key derivative of the essential amino acid L-lysine, serves as a cornerstone in the field of peptide chemistry and drug development. Its strategic use of the carbobenzoxy (Cbz or Z) protecting group on the epsilon-amino function of the lysine side chain allows for precise control during the intricate process of peptide synthesis. This guide provides an in-depth overview of its chemical properties, structure, and essential experimental protocols, tailored for professionals in the chemical and biomedical sciences.

Core Chemical and Physical Properties

N6-Carbobenzoxy-L-lysine is a white to off-white crystalline powder.[1] The presence of the Cbz protecting group significantly influences its physical and chemical characteristics, most notably rendering the epsilon-amino group unreactive under conditions required for peptide bond formation at the alpha-amino group.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₄[1][2]
Molecular Weight 280.32 g/mol [3]
Melting Point 259 °C (decomposes)[1][3]
Appearance White to off-white powder[1]
pKa (α-COOH, predicted) ~2.53[1]
Solubility Soluble in aqueous base and dilute acid.[1] Slightly soluble in chloroform, DMSO, and methanol (data for N-carboxyanhydride derivative).[4] Generally soluble in most common organic solvents.[1][3]
Specific Rotation [α] +15.5° (c=1, 1N HCl)[3]
Structural Information
IdentifierString
SMILES C1=CC=C(C=C1)COC(=O)NCCCC--INVALID-LINK--N[2]
InChI InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1[2]
InChIKey CKGCFBNYQJDIGS-LBPRGKRZSA-N[3]
CAS Number 1155-64-2[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis, purification, and analysis of N6-Carbobenzoxy-L-lysine.

Synthesis of N6-Carbobenzoxy-L-lysine

This protocol describes the selective protection of the ε-amino group of L-lysine using benzyl chloroformate under controlled pH conditions.

Materials:

  • L-lysine monohydrochloride

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve L-lysine monohydrochloride in a 1 M aqueous solution of sodium hydroxide in a flask. The solution should be cooled in an ice bath to 0-5 °C.[5]

  • Protection Reaction: While vigorously stirring the cooled lysine solution, slowly add benzyl chloroformate (Cbz-Cl) portion-wise. Concurrently, add a solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]

  • Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4. This will cause the N6-Carbobenzoxy-L-lysine to precipitate out of the solution as a white solid.[5]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel, washing the solid with cold deionized water.[5]

G cluster_dissolution Step 1: Dissolution cluster_protection Step 2: Protection cluster_workup Step 3: Work-up & Precipitation cluster_isolation Step 4: Isolation Lysine_HCl L-lysine monohydrochloride Lysine_solution Cooled Lysine Solution (pH > 12) Lysine_HCl->Lysine_solution NaOH_aq Aqueous NaOH NaOH_aq->Lysine_solution Reaction_mixture Reaction Mixture (pH 9-10) Lysine_solution->Reaction_mixture Cbz_Cl Benzyl chloroformate Cbz_Cl->Reaction_mixture Washed_mixture Washed with Diethyl Ether Reaction_mixture->Washed_mixture Acidification Acidification (HCl, pH ~4) Washed_mixture->Acidification Precipitate Precipitated N6-Cbz-L-lysine Acidification->Precipitate Filtration Filtration & Washing Precipitate->Filtration Final_product Crude N6-Cbz-L-lysine Filtration->Final_product G Resin Solid Support (Resin) Peptide_Chain Growing Peptide Chain (N-terminus protected) Resin->Peptide_Chain Deprotection 1. N-terminal Deprotection Peptide_Chain->Deprotection Washing1 Washing Deprotection->Washing1 Free_Amine Resin-bound Peptide with Free N-terminus Washing1->Free_Amine Coupling 3. Coupling Free_Amine->Coupling Cbz_Lys Nα-protected N6-Cbz-L-lysine Activation 2. Carboxyl Activation (Coupling Reagents) Cbz_Lys->Activation Activated_Cbz_Lys Activated N6-Cbz-L-lysine Activation->Activated_Cbz_Lys Activated_Cbz_Lys->Coupling Washing2 Washing Coupling->Washing2 Elongated_Peptide Elongated Peptide Chain (N-terminus protected) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

References

A Technical Guide to the Physical Characteristics and Stability of H-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties, stability, and handling of H-Lys(Z)-OH (Nε-benzyloxycarbonyl-L-lysine), a critical building block in peptide synthesis and various research applications. The information is compiled to assist researchers in effectively utilizing this compound in their laboratory and development workflows.

Core Physical and Chemical Properties

H-Lys(Z)-OH is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for directing peptide bond formation to the alpha-amino group during synthesis.

General Properties

The fundamental physicochemical characteristics of H-Lys(Z)-OH are summarized in the table below.

PropertyValue
Chemical Name Nε-benzyloxycarbonyl-L-lysine
Synonyms H-Lys(Z)-OH, N6-Carbobenzyloxy-L-lysine, Nepsilon-Z-L-lysine
CAS Number 1155-64-2[1]
Molecular Formula C₁₄H₂₀N₂O₄[1][2]
Molecular Weight 280.32 g/mol [1]
Appearance White to off-white solid powder[1][3]
Melting Point 259 °C (with decomposition)
Optical Rotation [α]20/D +15.5 ± 1° (c = 1% in 1 M HCl)[4]
Purity ≥99.0% (by Titration)
Solubility Profile

The solubility of H-Lys(Z)-OH is highly dependent on the solvent and pH, a critical consideration for reaction setup and purification processes.

SolventSolubilityConditions
Water 1.85 mg/mL (6.60 mM)[1][3]Requires ultrasonication and pH adjustment to 1 with 1 M HCl.[1][3]
0.1 M HCl 5 mg/mL (17.84 mM)[1][3]Requires ultrasonication, warming, and heating to 60°C.[1][3]
Ethanol Insoluble[5]-
DMSO < 1 mg/mL (insoluble or slightly soluble)[1][3][5]-
Chloroform Soluble[6]-
Dichloromethane Soluble[6]-
Ethyl Acetate Soluble[6]-
Acetone Soluble[6]-

The poor solubility in common aqueous and organic solvents like DMSO at neutral pH necessitates specific strategies for its use in solution-phase synthesis, such as acidification or the use of co-solvent systems.[1][3][5][7]

Stability, Storage, and Degradation

Proper storage and handling are paramount to maintaining the integrity and purity of H-Lys(Z)-OH.

Recommended Storage Conditions

To ensure long-term stability, the following storage conditions are recommended:

  • Solid Powder :

    • -20°C : Stable for up to 3 years.[1][3]

    • 4°C : Stable for up to 2 years.[1][3]

  • In Solution :

    • -80°C : Stable for up to 6 months.[1][3]

    • -20°C : Stable for up to 1 month.[1][3]

For solutions, it is advisable to prepare aliquots to prevent degradation from repeated freeze-thaw cycles.[1][3] The compound should be stored in a tightly sealed container, protected from moisture.[8]

Chemical Stability and Degradation Pathways

H-Lys(Z)-OH is generally stable under normal, recommended storage conditions. However, like other protected amino acids, it is susceptible to degradation under certain circumstances.

  • Hydrolysis : The primary degradation pathway for peptide-like molecules is the hydrolysis of amide (peptide) bonds, a reaction that can be catalyzed by strong acidic or basic conditions and accelerated by elevated temperatures.[9] While H-Lys(Z)-OH does not have an internal peptide bond, the carbamate linkage of the Z-group can be susceptible to cleavage under harsh conditions.

  • Protecting Group Cleavage : The Z (benzyloxycarbonyl) group is designed to be removed under specific conditions, typically catalytic hydrogenolysis. Unintended cleavage of this group would constitute degradation of the starting material.

  • Incompatibilities : H-Lys(Z)-OH should be kept away from strong oxidizing agents, as these can lead to violent reactions.[10]

A stability-indicating assay, such as RP-HPLC, is the recommended method for monitoring the purity of H-Lys(Z)-OH over time and detecting the formation of degradation products.[9]

Experimental Protocols

This section details standardized methodologies for assessing the key physical characteristics and stability of H-Lys(Z)-OH.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[11]

Methodology:

  • Sample Preparation : Place a small amount of dry H-Lys(Z)-OH powder on a clean, dry surface. Press the open end of a capillary tube into the powder to collect a sample.

  • Compaction : Tap the sealed end of the capillary tube gently on a hard surface to compact the powder to a height of 2-3 mm.[11]

  • Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough melting range.[11]

  • Accurate Determination : Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.

  • Slow Heating : Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording :

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

  • Reporting : The melting point is reported as the range T1-T2. Note any decomposition (e.g., charring, gas evolution) observed.

MeltingPointWorkflow A Prepare Sample (2-3 mm in capillary tube) B Place Capillary in Apparatus A->B C Set Start Temperature (~20°C below expected MP) B->C D Heat Rapidly to Start Temp C->D E Reduce Heating Rate (1-2 °C/min) D->E F Observe Sample E->F G Record T1 (First liquid appears) F->G Melting begins H Record T2 (All solid melts) G->H Melting continues I Report Melting Range (T1 - T2) & Observations H->I

Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of H-Lys(Z)-OH in various solvents.

Methodology:

  • Sample Preparation : Weigh approximately 1-2 mg of H-Lys(Z)-OH into a small, clean test tube or vial.

  • Solvent Addition : Add 0.5 mL of the test solvent to the vial.

  • Initial Observation : Agitate the mixture at room temperature for 60 seconds. Observe if the solid dissolves completely.

  • Mechanical Agitation : If not fully dissolved, vortex the mixture for 2-3 minutes. Observe again.

  • Sonication/Heating : If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.[7] If still undissolved, gently warm the solution in a water bath (not exceeding 40-50°C to avoid degradation) and continue to mix.[7]

  • Classification : Based on the observations, classify the solubility:

    • Soluble : Dissolves completely at room temperature.

    • Slightly Soluble : Dissolves partially or requires sonication/gentle heating.

    • Insoluble : Does not visibly dissolve under any of the applied conditions.

  • Repeat : Repeat the process for each solvent to be tested.

SolubilityWorkflow decision decision A Add ~1-2 mg of H-Lys(Z)-OH to 0.5 mL of solvent B Agitate at Room Temp A->B D1 Completely Dissolved? B->D1 C Vortex for 2-3 min D2 Completely Dissolved? C->D2 D Sonicate for 5-10 min &/or Gently Warm D3 Completely Dissolved? D->D3 E Classify as 'Soluble' F Classify as 'Slightly Soluble' G Classify as 'Insoluble' D1->C No D1->E Yes D2->D No D2->E Yes D3->F Yes D3->G No

Caption: Workflow for Qualitative Solubility Assessment.
Protocol: Stability Analysis using RP-HPLC

This protocol outlines a stability-indicating assay to monitor the degradation of H-Lys(Z)-OH under stressed conditions (e.g., varying pH and temperature).[9]

Methodology:

  • Stock Solution Preparation : Accurately prepare a stock solution of H-Lys(Z)-OH (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).

  • Stress Sample Preparation :

    • Dilute the stock solution into different buffered solutions (e.g., pH 2, pH 7, pH 9) to a final concentration of 0.1 mg/mL.

    • Prepare aliquots of each pH condition for incubation at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Zero Analysis : Immediately inject an aliquot from each freshly prepared sample into the HPLC system. This establishes the initial purity (t=0) and retention time of the intact compound.

  • Incubation : Store the prepared aliquots under their respective temperature conditions, protected from light.

  • Time-Point Sampling : Withdraw samples at predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks). Immediately freeze or analyze the samples to halt further degradation.

  • RP-HPLC Analysis :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 214 nm or 254 nm.

    • Injection Volume : 10 µL.

  • Data Analysis :

    • For each chromatogram, identify and integrate the peak corresponding to H-Lys(Z)-OH and any new peaks corresponding to degradation products.

    • Calculate the percentage of H-Lys(Z)-OH remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining H-Lys(Z)-OH versus time for each condition to determine the degradation rate.

StabilityStudyWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis Over Time cluster_data 3. Data Interpretation A Prepare Stock Solution (e.g., 1 mg/mL) B Dilute into Stress Conditions (e.g., pH 2, 7, 9) A->B C Aliquot for Incubation (e.g., 4°C, 25°C, 40°C) B->C D Analyze t=0 Sample (Initial Purity) C->D E Incubate Samples D->E F Withdraw Aliquots at Scheduled Intervals E->F t = x G Analyze via RP-HPLC F->G H Integrate Peak Areas (Parent & Degradants) G->H I Calculate % Remaining of H-Lys(Z)-OH H->I J Plot Degradation Profile (% Remaining vs. Time) I->J

References

An In-depth Technical Guide to (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic Acid: A Cornerstone in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid, a critical building block for researchers, scientists, and drug development professionals. This document details its IUPAC nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and the development of advanced drug delivery systems.

Core Concepts: IUPAC Nomenclature and Structure

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid is a derivative of the essential amino acid L-lysine. The systematic IUPAC name precisely describes its molecular architecture. It is also widely known by several synonyms, including Nε-benzyloxycarbonyl-L-lysine, H-Lys(Z)-OH, and N6-Cbz-L-lysine.[1][2][3] The core structure consists of a hexanoic acid backbone with an amino group at the chiral center on the second carbon (C2) in the (S)-configuration. The ε-amino group, located on the sixth carbon (C6), is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This protecting group is crucial for its application in controlled chemical synthesis.

Physicochemical Properties

The utility of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid in various scientific applications is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C14H20N2O4[1][2]
Molecular Weight 280.32 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point 259 °C (decomposition)[1][3]
Solubility Soluble in aqueous base and dilute acid.[3]
Optical Rotation [α]20/D +15.5° ± 1° (c=1 in 1 M HCl)[3]

Synthesis and Preparation

The synthesis of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves the selective protection of the ε-amino group of L-lysine. A common method utilizes benzyl chloroformate as the protecting agent in the presence of a base.[4]

A general workflow for the synthesis is outlined below:

G cluster_synthesis Synthesis of Nε-Cbz-L-lysine lysine L-Lysine protection Protection of ε-amino group with Benzyl Chloroformate lysine->protection purification Purification protection->purification base Base (e.g., NaHCO3) base->protection product (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid purification->product

Fig. 1: General synthesis workflow.

Experimental Protocols

General Synthesis of Nε-benzyloxycarbonyl-L-lysine

A detailed protocol for the synthesis involves dissolving L-lysine in an aqueous solution of sodium bicarbonate. Benzyl chloroformate is then added portion-wise while maintaining a basic pH and a controlled temperature. The product is then precipitated by adjusting the pH to its isoelectric point and can be further purified by recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[5][6] In the widely used Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the lysine residue is semi-permanently protected by the benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation, while the Z group remains intact until the final cleavage step.

The general cycle of solid-phase peptide synthesis is depicted below:

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Resin-bound Amino Acid deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of Nα-Fmoc-Lys(Z)-OH washing1->coupling washing2 Washing coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Elongation

Fig. 2: SPPS cycle using Fmoc-Lys(Z)-OH.

Role in Drug Development and Advanced Applications

The unique properties of (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid and its derivatives extend their utility beyond simple peptide synthesis into the realm of advanced drug development and biomaterials.

Drug Delivery Systems

Polymers derived from Nε-benzyloxycarbonyl-L-lysine, such as poly(ε-benzyloxycarbonyl-L-lysine) (PZLL), are being explored for the development of novel drug delivery systems.[7] These polymers can self-assemble into micelles, which are nanoscale structures capable of encapsulating hydrophobic drugs. This encapsulation can improve the solubility and bioavailability of poorly water-soluble therapeutic agents, offering a promising strategy for targeted drug delivery.[7]

The logical relationship for the formation of drug-loaded polymeric micelles is as follows:

G cluster_micelle Drug Delivery via Polymeric Micelles pzll Poly(ε-benzyloxycarbonyl-L-lysine) (PZLL) self_assembly Self-Assembly in Aqueous Solution pzll->self_assembly drug Hydrophobic Drug drug->self_assembly micelle Drug-loaded Polymeric Micelle self_assembly->micelle delivery Enhanced Drug Delivery micelle->delivery

Fig. 3: Formation of drug-loaded micelles.
Bioconjugation

The lysine residue, once deprotected, provides a reactive primary amine that is a common target for bioconjugation.[8][9] This allows for the attachment of various molecules, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs, to peptides and proteins. This versatility is crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[]

Conclusion

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid is an indispensable tool in the fields of chemistry, biochemistry, and pharmaceutical sciences. Its well-defined structure and the orthogonal protection strategy it enables are fundamental to the synthesis of complex peptides and the development of innovative therapeutic and diagnostic agents. The continued exploration of polymers and conjugates derived from this versatile molecule promises to yield further advancements in drug delivery and personalized medicine.

References

In-Depth Technical Guide: Biological Activity of N6-Cbz-L-lysine Derivatives as Aminopeptidase N Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of N6-Cbz-L-lysine derivatives, with a specific focus on their role as inhibitors of Aminopeptidase N (APN/CD13), a key target in cancer therapy. This document outlines the synthesis, in vitro evaluation, and structure-activity relationships of a series of L-lysine ureido derivatives, presenting key data and experimental protocols to support further research and development in this area.

Introduction: N6-Cbz-L-lysine in Drug Discovery

N6-Carbobenzyloxy-L-lysine (N6-Cbz-L-lysine) is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz) group. This protection strategy makes it a valuable building block in peptide synthesis and the development of peptidomimetics. Beyond its role in synthesis, the modification of the N6-position of L-lysine has been explored as a strategy to design molecules with specific biological activities. One such area of interest is the development of enzyme inhibitors for therapeutic applications.

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells. Its involvement in tumor invasion, angiogenesis, and metastasis has established it as a significant target for the development of novel anticancer agents. This guide focuses on a series of N6-Cbz-L-lysine-based ureido derivatives that have been synthesized and evaluated as potential APN inhibitors.

Quantitative Data: Aminopeptidase N Inhibition

The inhibitory activities of two series of synthesized L-lysine ureido derivatives against Aminopeptidase N (APN) were evaluated. The results, presented as IC50 values, are summarized in the tables below. Bestatin, a known APN inhibitor, was used as a positive control.

Table 1: Inhibitory Activity of L-Lysine Ureido Derivatives (Series 1)

Compound IDR GroupIC50 (μM)
5aH> 50
5bCH315.25
5cCH(CH3)28.32
5dCH2CH(CH3)24.51
5eCH(CH3)CH2CH310.18
5fBenzyl20.35
Bestatin-5.87

Table 2: Inhibitory Activity of L-Lysine Ureido Derivatives (Series 2)

Compound IDR GroupIC50 (μM)
8aH> 50
8bCH325.81
8cCH(CH3)212.47
8dCH2CH(CH3)29.16
8eCH(CH3)CH2CH318.73
8fBenzyl35.62
Bestatin-5.87

Experimental Protocols

General Synthesis of L-Lysine Ureido Derivatives

The synthesis of the target L-lysine ureido derivatives was carried out through a multi-step process, starting from Nα-Boc-Nε-Cbz-L-lysine. The general workflow is depicted in the diagram below.

G cluster_synthesis General Synthetic Workflow start Nα-Boc-Nε-Cbz-L-lysine step1 Coupling with Hydroxylamine (EDCI, HOBt, NMM) start->step1 intermediate1 Nα-Boc-Nε-Cbz-L-lysine hydroxamate step1->intermediate1 step2 Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Nε-Cbz-L-lysine hydroxamate step2->intermediate2 step3 Urea Formation with Isocyanate intermediate2->step3 product Target L-lysine Ureido Derivatives step3->product

General Synthetic Workflow for L-lysine Ureido Derivatives

Detailed Steps:

  • Synthesis of Nα-Boc-Nε-Cbz-L-lysine hydroxamate: To a solution of Nα-Boc-Nε-Cbz-L-lysine in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) were added at 0°C. Hydroxylamine hydrochloride was then added, and the mixture was stirred overnight at room temperature. The product was extracted and purified.

  • Boc Deprotection: The Nα-Boc-Nε-Cbz-L-lysine hydroxamate was dissolved in a mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature to remove the Boc protecting group.

  • Urea Formation: The resulting amine was dissolved in dimethylformamide (DMF), and the appropriate isocyanate was added. The reaction mixture was stirred at room temperature to yield the final ureido derivative.

Aminopeptidase N (APN) Inhibition Assay

The inhibitory activity of the synthesized compounds against APN was determined using a spectrophotometric method.

Materials:

  • Aminopeptidase N (from porcine kidney microsomes)

  • L-Leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Synthesized inhibitor compounds

  • Bestatin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the inhibitor compounds and Bestatin in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution to the wells.

  • Add 100 µL of Tris-HCl buffer to each well.

  • Add 40 µL of the APN enzyme solution to each well and incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of the L-leucine-p-nitroanilide substrate solution to each well.

  • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated using the formula: (1 - (Vi / V0)) * 100, where Vi is the reaction rate in the presence of the inhibitor and V0 is the reaction rate in the absence of the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

Aminopeptidase N plays a crucial role in the tumor microenvironment by cleaving various bioactive peptides, which can influence cell proliferation, migration, and angiogenesis. Inhibition of APN is a therapeutic strategy to disrupt these processes. The diagram below illustrates the proposed mechanism of action for APN inhibitors.

G cluster_pathway Mechanism of APN Inhibition in Cancer APN Aminopeptidase N (APN/CD13) (on tumor cell surface) Products Inactive Peptide Fragments APN->Products Substrates Bioactive Peptides (e.g., Angiogenic factors) Substrates->APN Cleavage Angiogenesis Angiogenesis Products->Angiogenesis No Stimulation Metastasis Tumor Invasion & Metastasis Products->Metastasis No Promotion Inhibitor N6-Cbz-L-lysine Ureido Derivative Inhibitor->APN Inhibition

Proposed Mechanism of Action for APN Inhibitors

By binding to the active site of APN, the N6-Cbz-L-lysine ureido derivatives prevent the cleavage of its natural substrates. This inhibition leads to a downstream effect of suppressing tumor angiogenesis and metastasis, which are often promoted by the products of APN's enzymatic activity.

Conclusion

The N6-Cbz-L-lysine scaffold provides a versatile platform for the design of potent enzyme inhibitors. The ureido derivatives presented in this guide demonstrate significant inhibitory activity against Aminopeptidase N, a promising target for anticancer therapies. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer treatment. Further optimization of these derivatives could lead to the development of novel and effective therapeutic agents.

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the pivotal role of the benzyloxycarbonyl (Cbz or Z) group in the protection of amino acids. It covers the fundamental principles, mechanisms of action, quantitative data, detailed experimental protocols, and its strategic importance in orthogonal protection schemes, particularly in peptide synthesis.

Introduction: Overcoming Uncontrolled Polymerization

The synthesis of peptides with a defined sequence is a cornerstone of modern chemistry and pharmacology. Before the 1930s, however, attempts to link amino acids were plagued by uncontrolled polymerization, resulting in intractable mixtures. The challenge lay in the dual reactivity of amino acids, each possessing a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).

The landscape was irrevocably changed in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group.[1][2] This innovation provided the first reliable method for the stepwise synthesis of peptides by temporarily "masking" the amino group.[1] By converting the reactive amine into a significantly less nucleophilic carbamate, the carboxylic acid could be selectively activated for peptide bond formation without the risk of self-polymerization.[1] The Cbz group's success is rooted in its robust stability across a range of reaction conditions and, crucially, its susceptibility to cleavage under mild conditions that do not affect the newly formed peptide bond.[1][3]

Mechanism of Cbz Protection

The introduction of the Cbz group is most commonly achieved by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline Schotten-Baumann conditions.[2] The amino acid is dissolved in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide), which deprotonates the amino group, enhancing its nucleophilicity. The nucleophilic amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion yields the stable, Cbz-protected amino acid.[2] Maintaining a pH between 8 and 10 is crucial, as lower pH can lead to Cbz-Cl decomposition, while higher pH may cause racemization of the amino acid.[4]

G cluster_reactants Reactants cluster_products Products AminoAcid R-CH(NH₂)-COOH (Amino Acid) DeprotonatedAmine R-CH(NH₂)-COO⁻ AminoAcid->DeprotonatedAmine Base (OH⁻) Base OH⁻ (Base) CbzCl Cl-C(=O)O-Bn (Benzyl Chloroformate) NucleophilicAttack Nucleophilic Attack CbzCl->NucleophilicAttack CbzAminoAcid R-CH(NH-Cbz)-COOH (Cbz-Protected Amino Acid) Chloride Cl⁻ Water H₂O DeprotonatedAmine->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate LossOfChloride Loss of Chloride TetrahedralIntermediate->LossOfChloride LossOfChloride->CbzAminoAcid LossOfChloride->Chloride

Caption: Mechanism of Cbz protection of an amino acid.

Cbz Deprotection Methodologies

The strategic value of the Cbz group lies in its facile removal under specific conditions that are often orthogonal to other protecting groups. The primary deprotection methods are catalytic hydrogenolysis and acidic cleavage.[3]

Catalytic Hydrogenolysis

This is the most frequently employed method for Cbz deprotection due to its mild, neutral pH conditions and high yields.[3] The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol) and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.[5][6] The reaction proceeds via the hydrogenolysis of the benzyl-oxygen bond to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[6] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

A safer alternative, particularly for larger-scale reactions, is transfer hydrogenation , which avoids the use of flammable hydrogen gas.[3] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in conjunction with the Pd/C catalyst.[3][5]

G CbzAmine R-NH-Cbz (Cbz-Protected Amine) H2_PdC H₂ / Pd/C CbzAmine->H2_PdC CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid Intermediate) H2_PdC->CarbamicAcid Toluene Toluene H2_PdC->Toluene SpontaneousDecarboxylation Spontaneous Decarboxylation CarbamicAcid->SpontaneousDecarboxylation FreeAmine R-NH₂ (Free Amine) SpontaneousDecarboxylation->FreeAmine CO2 CO₂ SpontaneousDecarboxylation->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

A significant limitation of hydrogenolysis is its incompatibility with other reducible functional groups, such as alkynes, alkenes, nitro groups, and some aryl halides.[3]

Acidic Cleavage

For substrates containing functional groups sensitive to hydrogenation, acidic cleavage provides a robust alternative.[3] Strong acids, most commonly a solution of hydrogen bromide (HBr) in glacial acetic acid (e.g., 33% HBr in AcOH), are used to cleave the Cbz group.[3][4] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion on the benzylic carbon (SN2) and subsequent decarboxylation.[2] While effective, these harsh conditions can affect other acid-labile protecting groups.[7] Milder Lewis acid-mediated methods, such as using AlCl₃ in hexafluoroisopropanol (HFIP), have also been developed for selective deprotection in the presence of other sensitive groups.[8][9]

Quantitative Data Presentation

The efficiency of Cbz protection and deprotection is critical for its application in multi-step synthesis.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine Substrate Reagents and Conditions Yield (%) Reference(s)
Glycine Cbz-Cl, aq. Na₂CO₃, 0 °C > 90 [1]
Alanine Cbz-Cl, aq. NaOH, 0 °C ~95 [1]
Phenylalanine Cbz-Cl, aq. NaHCO₃, rt > 90 [1]
Benzylamine Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt ~98 [1]

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |[1] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

Deprotection Method Reagents/Conditions Time Typical Yield (%) Key Advantages Potential Limitations Reference(s)
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon), MeOH, RT 1-16 h >95 Mild, neutral pH, clean byproducts Incompatible with reducible groups; H₂ gas is flammable [3][5]
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, RT 0.5-3 h >95 Avoids H₂ gas, often faster May reduce some sensitive groups [5][10]
Acidic Cleavage 33% HBr in Acetic Acid, RT 2-16 h >90 Compatible with hydrogenation-sensitive groups Harsh conditions, not orthogonal to other acid-labile groups [3][4]

| Lewis Acid-Mediated | AlCl₃, HFIP, RT | 2-16 h | >90 | Selective in presence of Bn, nitro, double bonds | Requires specific fluorinated solvent |[8][9] |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis (H₂/Pd/C)
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1][5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst can ignite upon drying in the air. Keep it wet.[5]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection via Transfer Hydrogenation
  • Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol.[5]

  • Reagent Addition: Add ammonium formate (2-5 equivalents) to the solution and stir until dissolved. Carefully add 10% Pd/C (10-20% by weight of the substrate) to the mixture.[5]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 3 hours.[5]

  • Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[5]

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

Orthogonality in Peptide Synthesis

Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others.[11] The Cbz group is a key player in such strategies. Its removal by hydrogenolysis is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][12] This orthogonality is critical for the synthesis of complex peptides where different amino or side-chain functionalities must be manipulated independently.[11]

While Fmoc and Boc strategies are the gold standards for solid-phase peptide synthesis (SPPS), the Cbz group remains highly valuable for solution-phase synthesis, particularly for preparing protected peptide fragments that are later coupled together.[12][13]

G Cbz Cbz Group Hydrogenolysis Hydrogenolysis (e.g., H₂/Pd-C) Cbz->Hydrogenolysis Cleaved by Acid Strong Acid (e.g., TFA) Cbz->Acid Stable Base Base (e.g., Piperidine) Cbz->Base Stable Boc Boc Group Boc->Hydrogenolysis Stable Boc->Acid Cleaved by Boc->Base Stable Fmoc Fmoc Group Fmoc->Hydrogenolysis Stable* Fmoc->Acid Stable Fmoc->Base Cleaved by

Caption: Orthogonal relationship of Cbz, Boc, and Fmoc groups.

*Stability of Fmoc to hydrogenolysis should be evaluated on a case-by-case basis.[14]

Conclusion

The benzyloxycarbonyl group, introduced nearly a century ago, remains a vital tool in the arsenal of the synthetic chemist. Its robust stability, ease of introduction, and unique deprotection conditions via hydrogenolysis grant it a crucial role in orthogonal protection strategies. While largely superseded by Fmoc and Boc groups in automated solid-phase synthesis, the Cbz group is indispensable for solution-phase synthesis, the preparation of complex peptide fragments, and the protection of amines in natural product synthesis. A thorough understanding of its chemistry, advantages, and limitations is essential for researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction.

References

Spectral Analysis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, a key building block in peptide synthesis and pharmaceutical development. This document details expected spectral features, provides representative data, and outlines the experimental protocols for acquiring such data.

Introduction

This compound, also known as Nε-(benzyloxycarbonyl)-L-lysine or H-Lys(Z)-OH, is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, allowing for the selective formation of peptide bonds at the α-amino group. Accurate structural elucidation and purity assessment are critical, for which NMR and IR spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the lysine backbone, the benzyloxycarbonyl protecting group, and the exchangeable protons of the amino and carboxyl groups. The following table summarizes the expected chemical shifts (δ) for the protons in this molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (C₆H₅)7.2 - 7.5MultipletRepresents the five protons of the phenyl group.[1]
Benzyl (C₆H₅CH ₂)~5.1SingletMethylene protons of the benzyloxycarbonyl group.
α-CH3.5 - 4.0TripletMethine proton adjacent to the carboxyl and α-amino groups.
ε-CH₂3.0 - 3.5MultipletMethylene protons adjacent to the Nε-carbamate.
β, γ, δ-CH₂1.2 - 2.0MultipletsMethylene protons of the lysine side chain.
α-NH₂VariableBroad SingletChemical shift is dependent on solvent, concentration, and temperature.
ε-NH6.0 - 8.0Broad SingletAmide proton; chemical shift is dependent on solvent and temperature.
COOHVariableBroad SingletCarboxylic acid proton; often not observed in deuterated protic solvents.
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The table below presents typical chemical shifts for the carbon atoms of this compound, with some values referenced from the closely related structure, Cbz-protected α-amino-ε-caprolactam, for the lysine chain.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carboxyl (COOH)170 - 180Carbonyl carbon of the carboxylic acid.
Carbamate (C=O)~156Carbonyl carbon of the benzyloxycarbonyl group.[2]
Aromatic (C₆H₅)127 - 137Carbons of the phenyl group.[1][2]
Benzyl (C₆H₅C H₂)~66Methylene carbon of the benzyloxycarbonyl group.[2]
α-C~53Alpha-carbon of the lysine backbone.[2]
ε-C~42Epsilon-carbon of the lysine side chain.[2]
β, γ, δ-C27 - 32Methylene carbons of the lysine side chain.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by the absorption bands of the amino, carboxyl, amide, and aromatic moieties.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Functional Group
O-H Stretch3400 - 3300BroadCarboxylic acid
N-H Stretch~3300MediumPrimary amine[1]
C=O Stretch1750 - 1700StrongCarboxylic acid and carbamate carbonyls[1]
C=C Stretch~1600MediumAromatic ring[1]
N-H Bend1650 - 1550MediumAmine/Amide
C-O Stretch1300 - 1000StrongCarbamate and carboxylic acid

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and IR spectra for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is commonly used to minimize the solvent signal in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Technique):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is typically used.[3]

  • Measurement Mode: Transmission.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data

Workflow for spectral analysis.

References

A Technical Guide to N⁶-Carbobenzoxy-L-lysine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N⁶-Carbobenzoxy-L-lysine is a critical building block in the synthesis of peptides and peptidomimetics, playing a vital role in drug discovery and development. Its benzyloxycarbonyl (Cbz or Z) protecting group on the ε-amino group of the lysine side chain offers stability and allows for selective deprotection, making it an invaluable tool for researchers. This guide provides an in-depth overview of its commercial availability, key technical data, experimental protocols for its use in peptide synthesis, and its relevance in cellular signaling pathways.

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-purity N⁶-Carbobenzoxy-L-lysine is the first step. Several reputable chemical suppliers offer this compound with varying specifications. The following table summarizes the key quantitative data from a selection of commercial suppliers to facilitate easy comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Sigma-Aldrich N-ε-Carbobenzyloxy-L-lysine1155-64-2C₁₄H₂₀N₂O₄280.32≥98%Room Temperature
Thermo Scientific Chemicals N-ε-Carbobenzyloxy-L-lysine, 98%1155-64-2C₁₄H₂₀N₂O₄280.3298%Room Temperature
MedChemExpress N6-Carbobenzoxy-L-lysine N-carboxyanhydride1676-86-4C₁₅H₁₈N₂O₅306.31>98%4°C, sealed storage, away from moisture
Biosynth N6-Carbobenzoxy-L-lysine N-carboxyanhydride1676-86-4C₁₅H₁₈N₂O₅306.31Not specified2°C - 8°C, keep dry, under inert gas
Santa Cruz Biotechnology N6-Carbobenzoxy-L-lysine N-Carboxyanhydride1676-86-4C₁₅H₁₈N₂O₅306.31Not specifiedNot specified
G-Biosciences N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine113231-04-2C₁₈H₂₄N₂O₈396.39Not specifiedNot specified
CP Lab Safety Nε-Carbobenzoxy-L-lysine, min 98%1155-64-2C₁₄H₂₀N₂O₄280.32min 98%Not specified

Experimental Protocols

The primary application of N⁶-Carbobenzoxy-L-lysine is in solid-phase peptide synthesis (SPPS). The Cbz group protects the lysine side chain from reacting during peptide chain elongation. Below are detailed methodologies for its incorporation using the widely adopted Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual coupling of an N-Fmoc-protected amino acid to a resin-bound peptide chain where N⁶-Carbobenzoxy-L-lysine is a preceding residue.

1. Resin Swelling:

  • Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Wash the resin with DMF.

5. Final Cleavage and Deprotection:

  • After the peptide sequence is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • The Cbz group on the lysine side chain is typically removed by catalytic hydrogenolysis after cleavage from the resin if the final peptide requires a free lysine side chain.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Incomplete) Complete Chain Elongation Complete? KaiserTest->Complete Negative (Complete) Complete->Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Complete->Cleavage Yes Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: A flowchart of the key steps in solid-phase peptide synthesis (SPPS).

Lysine Acylation in Cellular Signaling

N⁶-Carbobenzoxy-L-lysine is a protected form of lysine. In biological systems, the ε-amino group of lysine residues in proteins is a frequent site of post-translational modifications, such as acetylation. This modification plays a crucial role in regulating protein function and cellular signaling.[1][2][3]

Lysine_Acetylation_Signaling cluster_0 Cellular Environment cluster_1 Downstream Effects Acetyl_CoA Acetyl-CoA (Metabolic State) KAT Lysine Acetyltransferase (KAT) Acetyl_CoA->KAT Protein Protein with Lysine Residue KAT->Protein Acetylates KDAC Lysine Deacetylase (KDAC/HDAC) Acetylated_Protein Acetylated Protein KDAC->Acetylated_Protein Deacetylates Chromatin Chromatin Remodeling Acetylated_Protein->Chromatin Gene_Expression Gene Expression Acetylated_Protein->Gene_Expression Enzyme_Activity Enzyme Activity Acetylated_Protein->Enzyme_Activity Protein_Stability Protein Stability Acetylated_Protein->Protein_Stability

Caption: The role of lysine acetylation in regulating cellular processes.

This technical guide provides a foundational understanding of N⁶-Carbobenzoxy-L-lysine for researchers. For specific applications and troubleshooting, it is always recommended to consult the detailed technical documentation provided by the respective suppliers and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine (Fmoc-Lys(Z)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the strategic applications of this lysine derivative, detailed experimental protocols, and comparative data to assist in the design and execution of peptide synthesis projects.

Introduction to Fmoc-Lys(Z)-OH in SPPS

Solid-phase peptide synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for the chemical synthesis of peptides. The choice of side-chain protecting groups is critical for the successful assembly of the desired peptide sequence. While Fmoc-Lys(Boc)-OH is the most commonly used derivative for incorporating lysine residues, Fmoc-Lys(Z)-OH offers a unique orthogonal protection strategy that is advantageous in specific synthetic scenarios.

The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of standard final cleavage from many resins (e.g., trifluoroacetic acid, TFA).[1] This stability allows for selective deprotection of the Z group under different conditions, primarily catalytic hydrogenolysis, providing an additional layer of orthogonality in complex peptide synthesis.[2]

Key Advantages of Fmoc-Lys(Z)-OH:

  • Orthogonality: The Z group is stable to the reagents used for Fmoc deprotection and TFA-based cleavage, allowing for selective deprotection of the lysine side chain.[1]

  • Synthesis of Protected Peptide Fragments: The stability of the Z group to TFA allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies.

  • On-Resin Cyclization and Modification: The selective removal of the Z group while the peptide is still attached to the solid support enables on-resin cyclization or modification of the lysine side chain.

Comparative Data of Lysine Protecting Groups in Fmoc-SPPS

The selection of the appropriate lysine derivative is dependent on the overall synthetic strategy. The following table provides a comparative overview of commonly used side-chain protecting groups for lysine in Fmoc-SPPS.

Protecting GroupDerivativeDeprotection ConditionsStabilityKey Applications
Boc Fmoc-Lys(Boc)-OHStrong acid (e.g., TFA)Base-stableStandard Fmoc-SPPS
Z Fmoc-Lys(Z)-OHCatalytic Hydrogenolysis, Strong Acids (e.g., TFMSA, HF)Base-stable, TFA-stableOrthogonal synthesis, protected fragments
Alloc Fmoc-Lys(Alloc)-OHPd(0) catalystAcid- and base-stableOn-resin modification, cyclization
Dde Fmoc-Lys(Dde)-OH2-5% Hydrazine in DMFAcid- and base-stableOn-resin modification, cyclization
Mtt Fmoc-Lys(Mtt)-OHDilute TFA (e.g., 1% in DCM)Base-stableOn-resin modification, cyclization

Note: This table provides a general comparison. Specific reaction conditions and efficiencies can vary based on the peptide sequence and synthetic setup.

Experimental Protocols

General Fmoc-SPPS Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Lys(Z)-OH)

  • Solid-phase synthesis resin (e.g., Wang resin, Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling activator (e.g., HBTU, 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Deprotection of the Z Group by Catalytic Hydrogenolysis

This protocol is for the selective removal of the benzyloxycarbonyl (Z) group from the lysine side chain. This can be performed after the peptide has been cleaved from the resin or, with specialized equipment, on the resin-bound peptide.

Protocol for Cleaved Peptide:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and acetic acid (approx. 10-20 mL per gram of peptide).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight of the peptide).

  • Hydrogenation:

    • Standard Hydrogenolysis: Fit the reaction flask with a hydrogen-filled balloon and stir the suspension at room temperature for 16-24 hours.

    • Transfer Hydrogenolysis: Add a hydrogen donor, such as ammonium formate or formic acid (2-4 equivalents), to the reaction mixture and stir at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Work-up: Wash the filter pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Workflow Diagrams (Graphviz)

The following diagrams illustrate the key workflows in SPPS using Fmoc-Lys(Z)-OH.

SPPS_Cycle start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next Cycle or Final Deprotection wash2->next_cycle

Caption: Standard Fmoc-SPPS Cycle.

Orthogonal_Deprotection_Workflow cluster_spps Solid-Phase Synthesis synthesis Assemble Peptide Chain (including Fmoc-Lys(Z)-OH) cleavage Final Cleavage from Resin (e.g., TFA Cocktail) synthesis->cleavage protected_peptide Protected Peptide Fragment (with Lys(Z)) cleavage->protected_peptide z_deprotection Z-Group Deprotection (Catalytic Hydrogenolysis) protected_peptide->z_deprotection final_peptide Final Deprotected Peptide z_deprotection->final_peptide

Caption: Orthogonal Strategy with Fmoc-Lys(Z)-OH.

Applications and Strategic Considerations

The use of Fmoc-Lys(Z)-OH is particularly indicated in the following scenarios:

  • Convergent Peptide Synthesis: When synthesizing very long peptides, a convergent approach involving the coupling of protected peptide fragments can be more efficient than a linear stepwise synthesis. The stability of the Z group to TFA allows for the generation of such fragments.

  • On-Resin Lactam Bridge Formation: For the synthesis of cyclic peptides, the lysine side chain can be used as an anchor point for cyclization. Selective deprotection of the Z group allows for the formation of a lactam bridge with a C-terminal carboxylic acid or an activated side chain of an acidic amino acid (e.g., Asp or Glu) while the peptide remains on the solid support.

  • Site-Specific Labeling: The orthogonal nature of the Z group enables the selective deprotection of a specific lysine residue for the attachment of labels, such as fluorophores, biotin, or other reporter molecules, while the rest of the peptide remains protected.

Considerations:

  • Catalyst Compatibility: The use of a palladium catalyst for hydrogenolysis may not be suitable for peptides containing other reducible functional groups or sulfur-containing amino acids like cysteine and methionine, which can poison the catalyst.

  • Alternative Deprotection: While hydrogenolysis is the most common method, strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF) can also cleave the Z group, although these conditions are harsh and may not be compatible with all peptide sequences or other protecting groups.

Conclusion

Fmoc-Lys(Z)-OH is a valuable reagent for advanced solid-phase peptide synthesis. Its unique orthogonality to the standard Fmoc/tBu strategy provides a powerful tool for the synthesis of complex peptides, including protected fragments, cyclic peptides, and site-specifically modified peptides. While not as commonly employed as Fmoc-Lys(Boc)-OH for routine synthesis, its strategic application can enable the successful synthesis of challenging peptide targets. Careful consideration of its deprotection conditions and compatibility with the target peptide sequence is essential for its effective use.

References

Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful coupling of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) in solution-phase peptide synthesis. The following sections offer a comprehensive overview of common coupling methodologies, quantitative data, experimental procedures, and troubleshooting advice to facilitate the efficient incorporation of this critical amino acid derivative into peptide chains.

Introduction

Solution-phase peptide synthesis (SPPS) remains a powerful technique for the preparation of peptides, particularly for large-scale synthesis and the production of short to medium-length peptide fragments. H-Lys(Z)-OH is a key building block in peptide synthesis, where the benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of lysine. This protecting group is stable under a wide range of coupling conditions and can be cleanly removed by catalytic hydrogenation.[1][2]

This document details two primary methods for the solution-phase coupling of H-Lys(Z)-OH: the carbodiimide method using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), and the mixed anhydride method.

Coupling Methodologies and Data Presentation

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization and urethane formation. This section provides a comparative summary of common coupling methods for H-Lys(Z)-OH.

Table 1: Comparison of Coupling Methods for H-Lys(Z)-OH
Coupling MethodActivating AgentAdditiveTypical Solvent(s)Typical YieldKey AdvantagesPotential Drawbacks
CarbodiimideDCC or EDCHOBtDCM, DMF70-90%Widely used, effective in suppressing racemization with HOBt.[3]Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[3]
Mixed AnhydrideIsobutyl chloroformateN-Methylmorpholine (NMM)THF, DMF80-95%High yields, rapid reaction.[1][4]Potential for urethane byproduct formation, requires low temperatures.[1]
Phosphonium SaltDEPBT-THF, DMFHighLow racemization, effective for sterically hindered couplings.Higher cost of reagent.
Table 2: Quantitative Data for Mixed Anhydride Coupling of Boc-Ile-OH with H-Lys(Z)-OMe*
ChloroformateBaseSolventPeptide Yield (%)Urethane Yield (%)
Isobutyl chloroformateNMMTHF853.0
Ethyl chloroformateNMMCHCl₃88Not detectable

*Data extracted from a study on urethane formation in mixed anhydride synthesis. The nucleophile used was the methyl ester of H-Lys(Z)-OH.[1]

Experimental Protocols

The following are detailed protocols for the coupling of an N-protected amino acid to the free amine of H-Lys(Z)-OH or its ester derivative.

Carbodiimide Coupling using DCC/HOBt

This protocol describes the coupling of an Nα-protected amino acid (e.g., Boc-Asp(OBzl)-OH) to the methyl ester of H-Lys(Z)-OH.[3]

Materials:

  • Nα-Boc-Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)

  • Nα-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.[3]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.[3]

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Asp(OBzl)-OH solution and stir for 15 minutes at 0 °C.[3]

  • Coupling Reaction: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Mixed Anhydride Coupling

This protocol describes a general procedure for the coupling of an Nα-protected amino acid to an amino acid ester using the mixed anhydride method with isobutyl chloroformate.[1][6]

Materials:

  • Nα-protected amino acid (e.g., Z-Gly-Phe-OH) (1.0 eq)

  • Amino acid ester (e.g., H-Gly-OEt) (1.0 eq)

  • Isobutyl chloroformate (1.0 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Mixed Anhydride: Dissolve the Nα-protected amino acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C.[6]

  • Add NMM (2.0 eq) to the solution, followed by the dropwise addition of isobutyl chloroformate (1.0 eq) while maintaining the temperature at -15 °C. Stir the mixture for 10-15 minutes.[6]

  • Coupling Reaction: Add a solution of the amino acid ester (1.0 eq) in THF to the mixed anhydride solution. Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.[6]

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude protected peptide.

  • Purification: The crude peptide can be purified by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow: Carbodiimide Coupling

G Workflow for Carbodiimide Coupling of H-Lys(Z)-OH Derivative cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start free_amine Prepare Free Amine (H-Lys(Z)-OMe + DIPEA in DCM) start->free_amine activate_acid Activate Carboxylic Acid (Boc-AA-OH + DCC/HOBt in DCM/DMF at 0°C) start->activate_acid coupling Coupling Reaction (Mix activated acid and free amine, stir 4-12h at RT) free_amine->coupling activate_acid->coupling filter_dcu Filter DCU byproduct coupling->filter_dcu wash Aqueous Wash (1M HCl, sat. NaHCO₃, Brine) filter_dcu->wash dry_concentrate Dry (MgSO₄) and Concentrate wash->dry_concentrate purify Purification (Silica Gel Chromatography) dry_concentrate->purify end Pure Protected Peptide purify->end

Caption: Carbodiimide coupling workflow.

Logical Relationships: Coupling Reagent Selection

G Decision Tree for Coupling Reagent Selection start Start: Coupling to H-Lys(Z)-OH derivative steric_hindrance Is the N-terminal amino acid sterically hindered? start->steric_hindrance cost_consideration Is reagent cost a major concern? steric_hindrance->cost_consideration No depbt Use Phosphonium Salt (e.g., DEPBT) steric_hindrance->depbt Yes scale Is the reaction scale large? cost_consideration->scale No dcc_hobt Use Carbodiimide (DCC/HOBt) cost_consideration->dcc_hobt Yes scale->dcc_hobt No mixed_anhydride Use Mixed Anhydride Method scale->mixed_anhydride Yes

Caption: Coupling reagent selection guide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Premature hydrolysis of the activated species.- Steric hindrance.- Ensure all reagents and solvents are anhydrous.- Increase reaction time or use a more potent coupling reagent (e.g., HATU, HBTU).- For mixed anhydride, ensure the temperature is maintained at -15 °C during activation.
Racemization - Over-activation of the carboxylic acid.- Presence of excess base.- Use an additive like HOBt or Oxyma Pure with carbodiimides.[7]- Use a weaker base like NMM instead of stronger bases like triethylamine.[1]
Urethane Formation (Mixed Anhydride) - Attack of the amine at the carbonate carbonyl of the mixed anhydride.- Use N-methylmorpholine as the base and dichloromethane as the solvent.[1]- Maintain a low temperature (-15 °C) during the reaction.
Difficulty in Removing DCU (DCC byproduct) - High concentration of DCU in the reaction mixture.- Filter the reaction mixture cold to improve precipitation.- Use a more soluble carbodiimide like EDC if the product is not water-sensitive.[8]

Conclusion

The successful solution-phase coupling of H-Lys(Z)-OH is readily achievable with careful selection of coupling methodology and adherence to optimized protocols. Both the carbodiimide and mixed anhydride methods offer reliable routes to peptide bond formation. By understanding the advantages and potential pitfalls of each method, researchers can effectively incorporate H-Lys(Z)-OH into complex peptide structures, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Cbz) Group from a Lysine Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a range of reaction conditions and its susceptibility to removal by specific deprotection methods make it a valuable tool for the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group from a lysine residue, a common requirement in the synthesis of peptides and other lysine-containing compounds. The selection of the appropriate deprotection method is critical to ensure high yields, purity, and compatibility with other functional groups present in the molecule.

Deprotection Methodologies

The removal of the Cbz group from a lysine residue can be accomplished through several methods, with the most common being catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage. The choice of method depends on the specific substrate, the presence of other sensitive functional groups, and the desired scale of the reaction.

1. Catalytic Hydrogenation: This is a classic and highly efficient method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and hydrogen gas. The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed. However, this method is not suitable for substrates containing functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing residues which can poison the catalyst.[1][2]

2. Transfer Hydrogenation: This method offers a safer alternative to catalytic hydrogenation as it avoids the use of flammable hydrogen gas.[3] Instead, a hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a palladium catalyst.[3] Transfer hydrogenation is often faster than catalytic hydrogenation and can sometimes offer better selectivity.[3]

3. Acid-Mediated Cleavage: Strong acids can effectively cleave the Cbz group. A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[4] This method is particularly useful when the substrate contains functionalities that are sensitive to hydrogenation.[5] More recently, Lewis acid-mediated methods, such as using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed as a mild and selective alternative.[6][7][8]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key parameters for the deprotection of a Cbz-protected lysine residue using different methodologies. The data presented is a compilation from various sources and should be considered as a general guideline. Optimization may be required for specific substrates.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Purity (%)AdvantagesPotential Challenges
Catalytic Hydrogenation H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2 - 16 hours>95%>98%High yield, clean byproducts, orthogonal to Boc and Fmoc groups.[9]Not suitable for substrates with reducible groups; catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium Formate, 10% Pd/C, in MeOH0.5 - 2 hoursQuantitativeHighAvoids gaseous hydrogen, rapid reaction times, neutral conditions.Catalyst can still be poisoned by sulfur-containing groups.
Acidic Cleavage (HBr/AcOH) 33% HBr in Acetic Acid1 - 4 hours70 - 90%Good to ExcellentEffective for hydrogenation-sensitive substrates.[4][9]Not orthogonal to Boc and other acid-labile groups; corrosive reagents.[9]
Lewis Acid-Mediated Cleavage AlCl₃, HFIP2 - 16 hours>90%>95%Orthogonal to Fmoc and Benzyl (Bn) groups; mild conditions.[6][9]Not orthogonal to Boc group.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of a Cbz-protected lysine residue using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Cbz-protected lysine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected lysine derivative (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOH) in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a balloon or at a set pressure).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected lysine derivative. Further purification may be performed if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol provides a method for Cbz deprotection using ammonium formate as a hydrogen donor.

Materials:

  • Cbz-protected lysine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the Cbz-protected lysine derivative (1.0 equivalent) in methanol in a round-bottom flask.

  • Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate) to the solution.

  • Add ammonium formate (2-4 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the filtrate to dryness.

  • To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by dialysis and lyophilization.

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol describes the deprotection of the Cbz group using a solution of hydrogen bromide in acetic acid.[4]

Materials:

  • Cbz-protected lysine derivative

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Cbz-protected lysine derivative (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Add the 33% HBr in acetic acid solution to the mixture at room temperature.

  • Stir the reaction mixture for 1 to 4 hours, monitoring the progress by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.

  • Collect the precipitated product (as the hydrobromide salt) by filtration.

  • Wash the precipitate with diethyl ether and dry under vacuum.

Protocol 4: Lewis Acid-Mediated Cleavage with AlCl₃ in HFIP

This protocol details a mild deprotection method using aluminum chloride in hexafluoroisopropanol.[6][7][8]

Materials:

  • Cbz-protected lysine derivative

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the Cbz-protected lysine derivative (1.0 equivalent) in HFIP, add aluminum chloride (3.0 equivalents) at room temperature.[6]

  • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring by TLC or UPLC-MS.[6]

  • After completion, dilute the reaction mixture with dichloromethane.[6]

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[6]

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[6]

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow General Experimental Workflow for Cbz Deprotection start Start dissolve Dissolve Cbz-protected lysine in solvent start->dissolve add_reagents Add deprotection reagents (e.g., Pd/C, H₂, or acid) dissolve->add_reagents reaction Stir under appropriate conditions (temperature, time) add_reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction work-up (e.g., filtration, quenching) monitor->workup Reaction Complete purification Purification (e.g., chromatography, crystallization) workup->purification end End (Deprotected Lysine) purification->end Decision Tree for Cbz Deprotection Decision Tree for Selecting a Cbz Deprotection Method q1 Substrate contains hydrogenation-sensitive groups (e.g., alkenes)? q2 Substrate contains acid-labile groups (e.g., Boc)? q1->q2 No m3 Acid-Mediated Cleavage (HBr/AcOH or AlCl₃/HFIP) q1->m3 Yes q3 Need to avoid hydrogen gas? q2->q3 No m4 Lewis Acid Cleavage (AlCl₃/HFIP) q2->m4 Yes m1 Catalytic Hydrogenation (H₂, Pd/C) q3->m1 No m2 Transfer Hydrogenation (Ammonium Formate, Pd/C) q3->m2 Yes

References

Application Notes and Protocols for the Incorporation of N6-Cbz-L-lysine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and industrial drug development, with automated synthesizers significantly enhancing throughput and reproducibility. The synthesis of complex peptides, such as those with post-translational modifications, branching, or specific labels, often requires an orthogonal protection strategy. This involves the use of protecting groups for amino acid side chains that can be selectively removed without affecting the temporary Nα-protecting group (typically Fmoc) or other side-chain protecting groups.

The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for the ε-amino group of lysine. Its stability to the basic conditions used for Fmoc removal and the acidic conditions for cleavage from many common resins makes Nα-Fmoc-Nε-Cbz-L-lysine (Fmoc-Lys(Z)-OH) a valuable building block for sophisticated peptide synthesis. The Cbz group can be selectively removed under different conditions, most commonly catalytic hydrogenolysis, allowing for specific modification of the lysine side chain on the solid support. This enables the synthesis of branched peptides, ubiquitinated peptides, and peptides conjugated to various molecules at a defined position.

These application notes provide detailed protocols and quantitative data for the efficient incorporation of N6-Cbz-L-lysine into peptides using automated synthesizers.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids, and N6-Cbz-L-lysine can present such a challenge. The following table summarizes the expected performance of common coupling reagents in the incorporation of Fmoc-Lys(Z)-OH during automated solid-phase peptide synthesis. The data is compiled from typical results observed for sterically hindered amino acids.

Coupling ReagentActivation TimeCoupling TimeEstimated Coupling Efficiency (%)Crude Peptide Purity (%)Notes
HATU 1-2 min30-60 min> 99%~90-95%Highly efficient for sterically hindered residues; lower risk of racemization.
HBTU 1-2 min45-90 min98-99%~85-90%A widely used and effective coupling reagent, slightly less reactive than HATU.
DIC/HOBt 1-5 min60-120 min95-98%~80-85%Cost-effective, but may require longer coupling times or double coupling for challenging residues.

Experimental Protocols

Protocol 1: Automated Synthesis of a Linear Peptide Containing N6-Cbz-L-lysine

This protocol describes the automated synthesis of a model peptide (e.g., Ac-Tyr-Ile-Gly-Lys(Z)-Leu-Arg-NH2) on a Rink Amide resin using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Lys(Z)-OH)

  • Coupling reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Acetic anhydride (for capping, optional)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesizer's reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for the recommended coupling time (see table above). For Fmoc-Lys(Z)-OH, an extended coupling time of 60-90 minutes is recommended.

    • Wash the resin with DMF (3x) and DCM (2x).

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) should be performed.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Acetylation (Optional): To obtain an N-terminally acetylated peptide, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry.

Protocol 2: On-Resin Lysine Side-Chain Modification via Selective Cbz Deprotection

This protocol outlines the procedure for removing the Cbz group from the lysine side chain while the peptide is still attached to the resin, allowing for subsequent modification. This assumes the peptide has been synthesized with an acid-labile linker (e.g., Wang resin) and other side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).

Materials:

  • Peptide-resin containing a Lys(Z) residue

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., Hydrogen balloon or H-Cube system)

  • Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)

  • Reagents for subsequent modification (e.g., activated carboxylic acid for acylation, isocyanate for urea formation, etc.)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Catalytic Hydrogenolysis (Cbz Deprotection):

    • To the swollen resin, add a suspension of 10% Pd/C in DMF.

    • Secure the reaction vessel to a hydrogenation apparatus.

    • Purge the vessel with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-16 hours. Monitor the reaction for completion.

    • Carefully filter the resin to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Wash the resin extensively with DMF.

  • Side-Chain Modification:

    • The now free ε-amino group of lysine is available for reaction.

    • Perform the desired coupling reaction (e.g., acylation with an activated carboxylic acid using standard coupling reagents).

    • Wash the resin thoroughly to remove excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Visualizations

Automated_Peptide_Synthesis_Workflow start Start resin_prep Resin Swelling (DMF) start->resin_prep end_node End fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprot wash1 Wash (DMF/DCM) fmoc_deprot->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Lys(Z)-OH + HATU) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test? wash2->kaiser_test repeat_cycle Repeat Cycle (n-1 times) repeat_cycle->fmoc_deprot Next Amino Acid final_deprot Final Fmoc Deprotection repeat_cycle->final_deprot Sequence Complete cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprot->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end_node kaiser_test->repeat_cycle Negative double_couple Double Coupling kaiser_test->double_couple Positive double_couple->wash2

Caption: Automated peptide synthesis workflow for incorporating N6-Cbz-L-lysine.

Ubiquitin_Conjugation_Pathway ub Ubiquitin (Ub) activation Activation (ATP-dependent) ub->activation e1 E1 Ubiquitin-Activating Enzyme e1->activation e2 E2 Ubiquitin-Conjugating Enzyme conjugation Conjugation e2->conjugation e3 E3 Ubiquitin Ligase ligation Ligation e3->ligation target_protein Target Protein (with Lysine residue) target_protein->ligation ub_protein Ubiquitinated Target Protein activation->e2 Ub Transfer conjugation->ligation E2-E3 Complex ligation->ub_protein Isopeptide Bond Formation (Lys ε-amino group)

The Strategic Use of H-Lys(Z)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid sequences allows for the creation of molecules with high specificity and potent biological activity, including antimicrobial, hormonal, and neurotransmitter functions. A critical aspect of successful peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. Among these, Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) remains a valuable tool, particularly in solution-phase synthesis and specific solid-phase peptide synthesis (SPPS) strategies.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, provides robust protection for the ε-amino group of lysine.[1][2] Its stability under various conditions and its susceptibility to cleavage by methods such as catalytic hydrogenation or strong acids make it a versatile choice in peptide chemistry.[3][4] This document provides detailed application notes and protocols for the incorporation of H-Lys(Z)-OH in the synthesis of bioactive peptides, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Peptide Synthesis

The efficiency of peptide synthesis is paramount. The following tables summarize representative quantitative data for peptide synthesis, highlighting yields and purity under different strategies. It is important to note that yields can vary significantly based on the peptide sequence, coupling reagents, and purification methods.

Table 1: Representative Yields in Solid-Phase Peptide Synthesis (SPPS)

Peptide Sequence/TypeSynthesis StrategyCrude Yield (%)Purity (%)Reference
H-His-Lys-OH (Dipeptide)Fmoc/tBu on Wang ResinNot Specified>95% (post-HPLC)[5]
H-Arg-Lys-OH (Dipeptide)Fmoc/tBu on Wang ResinNot Specified>95% (post-HPLC)[6]
Glycated HeptadecapeptideFmoc/tBu on Wang Resin55% (crude peptide peak area)96% (of building block)[7]
70-mer Peptide (Theoretical)Stepwise yield of 99.5%50%Not Applicable[8]
70-mer Peptide (Theoretical)Stepwise yield of 99%24%Not Applicable[8]
70-mer Peptide (Theoretical)Stepwise yield of 97%1.4%Not Applicable[8]

Table 2: Quantitative Data for Solution-Phase Synthesis of a Dipeptide using Z-protection

Reaction StepReagentsSolventTime (hours)Yield (%)
Coupling of Z-Lys(Z)-OSu and Gly-OMeDIPEADMF12-1875-85
Z-Group Deprotection10% Pd/C, Ammonium FormateMethanol1-480-95

Data compiled from representative protocols. Actual yields may vary.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Generic Lysine-Containing Bioactive Peptide using Boc/Z Strategy

This protocol outlines the manual solid-phase synthesis of a generic pentapeptide (e.g., H-Ala-Phe-Gly-Lys-Gly-OH) on a PAM (phenylacetamidomethyl) resin, employing the Boc/Z strategy. This approach utilizes the acid-labile Boc group for temporary Nα-protection and the Z group for permanent side-chain protection of lysine, which is removed during the final cleavage step.

1. Resin Preparation and First Amino Acid Attachment: a. Swell 1g of PAM resin in dichloromethane (DCM) for 1 hour in a reaction vessel. b. In a separate flask, dissolve Boc-Gly-OH (3 equivalents to resin loading) in a minimal amount of DCM/DMF (1:1). c. Add DIC (1.5 equivalents) and DMAP (0.1 equivalents) to the amino acid solution and stir for 10 minutes. d. Add the activated amino acid solution to the swollen resin and shake for 4-6 hours. e. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

2. Peptide Chain Elongation (per cycle): a. Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. b. Wash the resin with DCM (3x) and isopropanol (2x). c. Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes. d. Wash the resin with DCM (5x). e. Coupling: i. In a separate flask, dissolve the next Boc-protected amino acid (Boc-Lys(Z)-OH, Boc-Gly-OH, Boc-Phe-OH, or Boc-Ala-OH; 3 equivalents) in DMF. ii. Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution. iii. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes. iv. Add the activated amino acid solution to the resin and shake for 2-4 hours. v. Monitor the coupling reaction using a Kaiser test. f. Wash the resin with DMF (3x) and DCM (3x). g. Repeat steps 2a-2f for each subsequent amino acid.

3. Cleavage and Deprotection: a. After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of anhydrous HF with anisole as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training). This step cleaves the peptide from the resin and removes the Z-protecting group from the lysine side chain. c. Evaporate the HF under a stream of nitrogen. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide and wash with cold diethyl ether.

4. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. c. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Solution-Phase Synthesis of a Z-Protected Dipeptide

This protocol details the synthesis of Z-Lys(Z)-Gly-OMe in solution, a common intermediate in the synthesis of more complex peptides.

1. Activation of Z-Lys(Z)-OH: a. Dissolve Z-Lys(Z)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF. b. Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents). c. Stir the reaction at 0°C for 1 hour and then at room temperature overnight. d. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain Z-Lys(Z)-OSu.

2. Coupling Reaction: a. Dissolve Glycine methyl ester hydrochloride (1.2 equivalents) in DMF and add DIEA (1.3 equivalents). b. Add the Z-Lys(Z)-OSu (1 equivalent) dissolved in DMF to the glycine methyl ester solution. c. Stir the reaction mixture at room temperature for 12-18 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel.

3. Deprotection of Z-groups: a. Dissolve the purified Z-Lys(Z)-Gly-OMe in methanol. b. Add 10% Palladium on carbon (Pd/C) (10% by weight of the peptide). c. Add ammonium formate (5 equivalents) as a hydrogen donor. d. Stir the mixture at room temperature and monitor by TLC. e. Upon completion, filter the reaction mixture through Celite to remove the catalyst. f. Concentrate the filtrate to obtain H-Lys-Gly-OMe.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Swelling FirstAA First Amino Acid Attachment Resin->FirstAA Deprotection Nα-Protecting Group Deprotection (e.g., Boc or Fmoc) FirstAA->Deprotection Wash1 Washing Deprotection->Wash1 Neutralization Neutralization Wash1->Neutralization Wash2 Washing Neutralization->Wash2 Coupling Amino Acid Coupling Wash2->Coupling Wash3 Washing Coupling->Wash3 Wash3->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Bioactive Peptide Lyophilization->FinalPeptide

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

kisspeptin_signaling Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binding Gq11 Gq/11 KISS1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Phosphorylation Gene_Expression Gene Expression & Cellular Responses MAPK->Gene_Expression

Caption: Simplified Kisspeptin signaling pathway.[3][9][10]

antimicrobial_peptide_mechanism cluster_membrane Membrane Disruption Models cluster_intracellular Intracellular Targets Barrel Barrel-Stave Model Cell_Lysis Cell Lysis Barrel->Cell_Lysis Toroidal Toroidal Pore Model Toroidal->Cell_Lysis Carpet Carpet Model Carpet->Cell_Lysis DNA_Synth Inhibition of DNA Synthesis DNA_Synth->Cell_Lysis Protein_Synth Inhibition of Protein Synthesis Protein_Synth->Cell_Lysis Enzyme_Inhib Enzyme Inhibition Enzyme_Inhib->Cell_Lysis AMP Antimicrobial Peptide (AMP) Bacterial_Cell Bacterial Cell AMP->Bacterial_Cell Interaction Bacterial_Cell->Barrel Bacterial_Cell->Toroidal Bacterial_Cell->Carpet Bacterial_Cell->DNA_Synth Bacterial_Cell->Protein_Synth Bacterial_Cell->Enzyme_Inhib

Caption: Mechanisms of action of antimicrobial peptides.[1][11][12][13]

Conclusion

The use of H-Lys(Z)-OH in the synthesis of bioactive peptides, while less common in modern Fmoc-based SPPS, remains a valuable and robust method, especially in solution-phase synthesis and Boc-SPPS strategies. The Z-group offers reliable protection for the lysine side chain, and its removal is well-characterized. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field, enabling the successful synthesis of lysine-containing peptides for a wide range of applications in medicine and biology. The continued exploration of these synthetic methodologies is crucial for the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Lysine-Based Hydrogels Using N-epsilon-Cbz-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-based hydrogels are a class of biomaterials with significant potential in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. Their biocompatibility and biodegradability, derived from their amino acid composition, make them attractive scaffolds for cellular growth and as vehicles for the controlled release of therapeutic agents. This document provides detailed application notes and protocols for the synthesis of hydrogels utilizing N-epsilon-Cbz-L-lysine. The carbobenzyloxy (Cbz or Z) group on the epsilon amine of lysine provides a hydrophobic character that can be exploited to induce self-assembly and hydrogelation when copolymerized with a hydrophilic block. This approach allows for the formation of physically cross-linked hydrogels with tunable properties.

Principle of Hydrogel Formation

The synthesis strategy outlined here involves the creation of an amphiphilic diblock copolypeptide. This polymer consists of a hydrophilic block, such as poly(L-lysine) after deprotection, and a hydrophobic block of poly(N-epsilon-Cbz-L-lysine) (PZLL). In aqueous solutions, these block copolymers self-assemble into micelles, which at a sufficient concentration, will pack into a three-dimensional network, entrapping water and forming a hydrogel. The physical cross-links are formed by the hydrophobic interactions between the PZLL blocks.

Key Applications

Lysine-based hydrogels are versatile materials with a growing number of applications in the biomedical field:

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, protecting them from degradation and enabling sustained release. The release kinetics can be tuned by altering the hydrogel's properties.[1]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[2]

  • Wound Healing: The biocompatible and biodegradable nature of these hydrogels makes them suitable for use as wound dressings that can promote tissue regeneration.

Experimental Protocols

Materials
  • N-epsilon-Cbz-L-lysine-N-carboxyanhydride (Z-Lys-NCA)

  • Hydrophilic block precursor (e.g., N-epsilon-Boc-L-lysine-N-carboxyanhydride)

  • Initiator (e.g., n-hexylamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Trifluoroacetic acid (TFA) for deprotection

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS)

Protocol 1: Synthesis of Poly(N-epsilon-Cbz-L-lysine)-block-poly(L-lysine) Diblock Copolypeptide

This protocol describes the synthesis of the amphiphilic block copolymer that will self-assemble into a hydrogel.

  • Polymerization of the Hydrophobic Block:

    • In a glovebox under an inert atmosphere, dissolve the desired amount of Z-Lys-NCA in anhydrous DMF.

    • Add the initiator (e.g., n-hexylamine) to start the ring-opening polymerization. The ratio of monomer to initiator will determine the degree of polymerization of the hydrophobic block.

    • Allow the reaction to proceed for 48-72 hours at room temperature with stirring.

  • Chain Extension with the Hydrophilic Block Precursor:

    • After the polymerization of the first block is complete (as monitored by FT-IR for the disappearance of the NCA peak), add the hydrophilic block precursor (e.g., N-epsilon-Boc-L-lysine-NCA) to the reaction mixture.

    • Allow the polymerization to continue for another 48-72 hours.

  • Polymer Precipitation and Purification:

    • Precipitate the resulting block copolymer by adding the reaction mixture dropwise into a large excess of cold, stirring anhydrous diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Deprotection of the Hydrophilic Block:

    • Dissolve the dried polymer in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) to remove the Boc protecting groups from the second block, rendering it hydrophilic. The Cbz groups on the first block will remain intact under these conditions.

    • Stir the reaction for 2-4 hours at room temperature.

    • Precipitate the final deprotected diblock copolymer in cold diethyl ether, filter, and dry under vacuum.

  • Purification by Dialysis:

    • Dissolve the final polymer in a minimal amount of a suitable solvent (e.g., DMF or a slightly acidic aqueous solution) and dialyze against deionized water for 3-5 days to remove any remaining impurities and solvent.

    • Lyophilize the purified polymer solution to obtain the final solid product.

Protocol 2: Hydrogel Formation by Self-Assembly
  • Determining the Critical Gelation Concentration (CGC):

    • Prepare a series of polymer solutions in PBS at various concentrations (e.g., 1-10 wt%).

    • Gently vortex or sonicate to ensure complete dissolution.

    • Invert the vials and observe for flow. The CGC is the minimum concentration at which the solution no longer flows and forms a stable gel.

  • Hydrogel Preparation for Applications:

    • Prepare a polymer solution in PBS at a concentration above the determined CGC.

    • For drug delivery applications, the therapeutic agent can be dissolved in the PBS prior to adding the polymer.

    • Allow the solution to stand at the desired temperature (e.g., 37°C) for a sufficient time to ensure complete gelation.

Characterization of Lysine-Based Hydrogels

A thorough characterization of the synthesized hydrogels is crucial to ensure they meet the requirements for the intended application.

ParameterMethodTypical Results
Polymer Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Provides information on the size and distribution of the polymer chains.
Polymer Composition ¹H Nuclear Magnetic Resonance (¹H-NMR) SpectroscopyConfirms the ratio of the hydrophilic to hydrophobic blocks.
Hydrogel Morphology Scanning Electron Microscopy (SEM)Reveals the porous three-dimensional network structure of the hydrogel.
Mechanical Properties RheologyMeasures the storage (G') and loss (G'') moduli, indicating the stiffness and viscoelastic properties of the hydrogel.
Swelling Behavior Gravimetric AnalysisDetermines the equilibrium swelling ratio, which is important for drug release and biocompatibility.
Drug Release Profile UV-Vis Spectroscopy or HPLCQuantifies the cumulative release of an encapsulated drug over time.

Data Presentation

Table 1: Physicochemical Properties of Lysine-Based Hydrogels

Hydrogel FormulationHydrophobic Block (PZLL) DPHydrophilic Block (PLL) DPPolymer Concentration (wt%)Critical Gelation Concentration (CGC) (wt%)Storage Modulus (G') (Pa)
Example 1 20205~2.5100 - 500
Example 2 30205~1.5500 - 1500
Example 3 20305~3.050 - 200

Note: The values presented are illustrative and will vary depending on the specific synthesis conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_hydrogel Hydrogel Formation Monomer1 N-epsilon-Cbz-L-lysine-NCA Polymerization1 Ring-Opening Polymerization (ROP) Monomer1->Polymerization1 Initiator Initiator (n-hexylamine) Initiator->Polymerization1 Monomer2 N-epsilon-Boc-L-lysine-NCA Polymerization1->Monomer2 Polymerization2 Chain Extension (ROP) Monomer2->Polymerization2 BlockCopolymer Protected Diblock Copolymer Polymerization2->BlockCopolymer Deprotection Selective Deprotection (TFA) BlockCopolymer->Deprotection FinalPolymer Amphiphilic Diblock Copolypeptide Deprotection->FinalPolymer Dissolution Dissolution in PBS FinalPolymer->Dissolution SelfAssembly Self-Assembly Dissolution->SelfAssembly Hydrogel Physically Cross-linked Hydrogel SelfAssembly->Hydrogel Drug_Delivery_Mechanism cluster_loading Drug Encapsulation cluster_release Sustained Release Drug Therapeutic Agent Mix Mixing in Aqueous Solution Drug->Mix Polymer Amphiphilic Polymer Polymer->Mix DrugLoadedMicelles Drug-Loaded Micelles Mix->DrugLoadedMicelles HydrogelMatrix Hydrogel Network DrugLoadedMicelles->HydrogelMatrix Diffusion Diffusion HydrogelMatrix->Diffusion Degradation Biodegradation HydrogelMatrix->Degradation ReleasedDrug Released Drug Diffusion->ReleasedDrug Erosion Matrix Erosion Degradation->Erosion Erosion->ReleasedDrug

References

Application Note: Efficient Coupling of Nα-Carbobenzoxy-L-lysine to Solid-Phase Resins for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the covalent attachment of Nα-Carbobenzoxy-L-lysine (Z-Lys-OH) to commonly used solid-phase synthesis resins, such as Wang and 2-Chlorotrityl chloride (2-CTC) resins. The benzyloxycarbonyl (Cbz or Z) group is a crucial protecting group for the α-amino group of amino acids in peptide synthesis.[1] The successful coupling of the first amino acid to the resin is a critical step that dictates the overall yield and purity of the final peptide. The choice of resin and coupling method depends on the desired C-terminal functionality (acid or amide) and the specific cleavage conditions required for the synthetic strategy.[2]

Principle

The coupling reaction involves the activation of the carboxylic acid of Z-Lys-OH, followed by a nucleophilic attack from the functional group on the resin. For Wang resin, this is a hydroxyl group, while for 2-CTC resin, it is a chloromethyl group.[2][3] Coupling reagents are employed to convert the carboxylic acid into a more reactive species, thereby facilitating efficient bond formation.[4] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions, such as racemization, and enhance the reaction rate.[1][4]

Materials and Reagents

  • Nα-Carbobenzoxy-L-lysine (Z-Lys-OH)

  • Wang Resin or 2-Chlorotrityl chloride (2-CTC) Resin

  • N,N'-Diisopropylcarbodiimide (DIC)[5]

  • 1-Hydroxybenzotriazole (HOBt)[5]

  • 4-(Dimethylamino)pyridine (DMAP)[2]

  • N,N-Diisopropylethylamine (DIPEA)[3]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Piperidine (for Fmoc removal if applicable on subsequent steps)

  • Acetic Anhydride (for capping)

  • Reaction vessel with a sintered glass frit

  • Mechanical shaker or vortexer

Experimental Protocols

Protocol 1: Coupling of Z-Lys-OH to Wang Resin using DIC/HOBt

This protocol is suitable for synthesizing peptides with a C-terminal carboxylic acid.

  • Resin Swelling: Swell the Wang resin (1.0 eq) in a reaction vessel with DCM (10-15 mL per gram of resin) for at least 1-2 hours.[2]

  • Amino Acid Activation: In a separate flask, dissolve Z-Lys-OH (2.0 - 4.0 eq) and HOBt (2.0 - 4.0 eq) in a minimal amount of DMF.[2][6]

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • Add the dissolved amino acid/HOBt mixture to the resin.[6]

    • Add DIC (2.0 - 4.0 eq) to the resin slurry.[2]

    • Add a catalytic amount of DMAP (0.1 eq) dissolved in a small volume of DMF.[2][6]

    • Agitate the mixture at room temperature for 12-24 hours.[2]

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM and agitate for 30 minutes.[6]

  • Washing: Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).[2]

  • Drying: Dry the resin under vacuum to a constant weight.[2]

Protocol 2: Coupling of Z-Lys-OH to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is also for synthesizing C-terminal carboxylic acids and is particularly useful for sterically hindered amino acids, as the resin is highly reactive.[7]

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM (10 mL per gram of resin) for at least 30 minutes in a dry reaction vessel.[6][8]

  • Coupling Reaction:

    • In a separate flask, dissolve Z-Lys-OH (1.0 - 2.0 eq) in DCM. A small amount of DMF can be added to aid dissolution.[3][6]

    • Add the amino acid solution to the swollen resin.

    • Add DIPEA (4.0 eq) to the reaction mixture and agitate vigorously for 30 to 120 minutes at room temperature.[6][8]

  • Capping of Unreacted Sites: Add methanol (5 mL per gram of resin) to the reaction vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.[6][8]

  • Washing: Filter the resin and wash it sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).[6]

  • Drying: Dry the resin under vacuum to a constant weight.

Data Presentation

The following table summarizes the recommended molar equivalents and reaction times for coupling Z-Lys-OH to Wang and 2-CTC resins. Note that optimization may be required based on the specific loading capacity of the resin and the scale of the synthesis.

ParameterWang Resin (DIC/HOBt)2-CTC Resin
Z-Lys-OH (eq) 2.0 - 4.0[2][6]1.0 - 2.0[3][6]
Coupling Reagent (eq) DIC (2.0 - 4.0)[2]-
Additive (eq) HOBt (2.0 - 4.0)[2][6]-
Base (eq) DIPEA (for capping, 2.0)[6]DIPEA (4.0)[6]
Catalyst (eq) DMAP (0.1)[2][6]-
Solvent DMF/DCM[2][6]DCM (with minimal DMF if needed)[3][6]
Reaction Time 12 - 24 hours[2]30 - 120 minutes[6]
Temperature Room TemperatureRoom Temperature

Mandatory Visualization

G cluster_wang Protocol 1: Coupling to Wang Resin cluster_ctc Protocol 2: Coupling to 2-CTC Resin W1 Swell Wang Resin in DCM W3 Couple to Resin (12-24h) with DMAP catalyst W1->W3 W2 Activate Z-Lys-OH with DIC/HOBt in DMF W2->W3 W4 Cap with Acetic Anhydride/DIPEA W3->W4 W5 Wash (DMF, DCM, MeOH) W4->W5 W6 Dry Resin W5->W6 C1 Swell 2-CTC Resin in DCM C3 Couple to Resin (30-120 min) with DIPEA C1->C3 C2 Dissolve Z-Lys-OH in DCM C2->C3 C4 Cap with Methanol C3->C4 C5 Wash (DCM, DMF, DCM) C4->C5 C6 Dry Resin C5->C6

Caption: Experimental workflows for coupling Nα-Carbobenzoxy-L-lysine to Wang and 2-CTC resins.

G Z_Lys_OH Z-Lys-OH Activated_Ester Activated Ester Z_Lys_OH->Activated_Ester DIC/HOBt Resin Resin-OH (Wang Resin) Coupled_Product Resin-O-CO-Lys(Z)-H Resin->Coupled_Product Activated_Ester->Coupled_Product DCU Diisopropylurea (Byproduct) Activated_Ester->DCU

References

Application Notes and Protocols for Enzymatic Reactions Involving N-epsilon-Cbz-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key enzymatic reactions involving N-epsilon-Cbz-L-lysine. This protected amino acid is a common intermediate in peptide synthesis and bioconjugation, and the use of enzymes for its modification offers high selectivity and mild reaction conditions, which are advantageous in pharmaceutical development.

Enzymatic Oxidation of N-epsilon-Cbz-L-lysine to N-epsilon-Cbz-L-oxylysine

The biotransformation of N-epsilon-Cbz-L-lysine to its corresponding hydroxy acid, N-epsilon-Cbz-L-oxylysine, can be achieved through a two-enzyme cascade. This process involves the oxidation of the alpha-amino group to a keto acid, followed by its reduction.

Signaling Pathway Diagram

oxidation_pathway cluster_oxidation Oxidation Step cluster_reduction Reduction Step N_epsilon_Cbz_L_lysine N-epsilon-Cbz-L-lysine Keto_acid Intermediate Keto Acid N_epsilon_Cbz_L_lysine->Keto_acid O2, H2O CBZ_L_oxylysine N-epsilon-Cbz-L-oxylysine Keto_acid->CBZ_L_oxylysine NADH L_amino_acid_oxidase L-amino acid oxidase (Providencia alcalifaciens) L_amino_acid_oxidase->Keto_acid L_2_Hic_dehydrogenase L-2-hydroxyisocaproate dehydrogenase L_2_Hic_dehydrogenase->CBZ_L_oxylysine

Biotransformation of N-epsilon-Cbz-L-lysine.
Quantitative Data

The following table summarizes the key parameters for the enzymatic oxidation of N-epsilon-Cbz-L-lysine. The overall process achieves a high yield and optical purity.[1]

EnzymeSource OrganismSubstrateProductpH OptimumKinetic ConstantsYieldOptical Purity
L-amino acid oxidaseProvidencia alcalifaciensN-epsilon-Cbz-L-lysineIntermediate Keto AcidDeterminedDetermined--
L-2-hydroxyisocaproate dehydrogenaseLactobacillus confususIntermediate Keto AcidN-epsilon-Cbz-L-oxylysineDeterminedDetermined--
Overall Transformation -N-epsilon-Cbz-L-lysineN-epsilon-Cbz-L-oxylysine--95%98.5%

Kinetic constants and pH optima were determined in the source study, but specific values are not provided in the abstract.[1]

Experimental Protocol: Oxidation of N-epsilon-Cbz-L-lysine

This protocol is based on the whole-cell biotransformation method described by Hanson et al. (1992).[1]

Materials:

  • Cells of Providencia alcalifaciens (as the source of L-amino acid oxidase and catalase)

  • L-2-hydroxyisocaproate dehydrogenase (from Lactobacillus confusus)

  • Formate dehydrogenase (from Candida boidinii for NADH regeneration)

  • N-epsilon-Cbz-L-lysine

  • NADH

  • Sodium formate

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Reaction vessel with agitation and aeration

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, N-epsilon-Cbz-L-lysine, and Providencia alcalifaciens cells.

  • Oxidation: Initiate the oxidation by providing agitation and aeration to the mixture. The L-amino acid oxidase in the P. alcalifaciens cells will convert N-epsilon-Cbz-L-lysine to the corresponding alpha-keto acid. The catalase also present in the cells will decompose the hydrogen peroxide byproduct.

  • Reduction: After the oxidation step, add L-2-hydroxyisocaproate dehydrogenase, NADH, and sodium formate to the reaction mixture.

  • NADH Regeneration: The formate dehydrogenase will utilize formate to regenerate NADH consumed during the reduction of the keto acid.

  • Incubation: Incubate the reaction mixture under appropriate temperature and pH conditions until the conversion to N-epsilon-Cbz-L-oxylysine is complete.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the consumption of the starting material and the formation of the product.

  • Product Isolation: Once the reaction is complete, the product can be isolated and purified using standard chromatographic techniques.

Enzymatic Deprotection of N-epsilon-Cbz-L-lysine

The removal of the carboxybenzyl (Cbz) protecting group from the epsilon-amino group of lysine can be efficiently catalyzed by specific amidohydrolases, often referred to as Cbz-ases. This enzymatic deprotection offers a mild and selective alternative to chemical methods like hydrogenolysis.

Experimental Workflow Diagram

deprotection_workflow Substrate_Prep Substrate Preparation (5 mM N-epsilon-Cbz-L-lysine in buffer) Enzyme_Add Add Cbz-ase (e.g., from Sphingomonas paucimobilis, 0.5 mg/mL) Substrate_Prep->Enzyme_Add Incubation Incubation (37°C with shaking) Enzyme_Add->Incubation Monitoring Reaction Monitoring (RP-HPLC for substrate depletion and product formation) Incubation->Monitoring Monitoring->Incubation Incomplete Quenching Reaction Quenching (e.g., addition of organic solvent) Monitoring->Quenching Complete Purification Product Purification (e.g., preparative HPLC) Quenching->Purification Final_Product L-lysine and Benzyl Alcohol Purification->Final_Product

Workflow for enzymatic Cbz deprotection.
Quantitative Data

The Cbz-ase from Sphingomonas paucimobilis exhibits broad substrate specificity for various Cbz-protected L-amino acids.

EnzymeSource OrganismSubstrate% Conversion (24h)
Cbz-aseSphingomonas paucimobilisCbz-L-Phenylalanine>99%
Cbz-aseSphingomonas paucimobilisCbz-L-Tyrosine>99%
Cbz-aseSphingomonas paucimobilisCbz-L-Leucine>99%
Cbz-aseSphingomonas paucimobilisCbz-L-Proline>99%
Cbz-aseSphingomonas paucimobilisN-epsilon-Cbz-L-lysine >99%

Data adapted from a study on the deprotection of various Cbz-amino acids. The reaction conditions were 5 mM substrate and 0.5 mg/mL purified Cbz-ase incubated at 37°C for 24 hours.

Experimental Protocol: Enzymatic Deprotection of N-epsilon-Cbz-L-lysine

This protocol is based on methodologies for using Cbz-ase from Sphingomonas paucimobilis.

Materials:

  • N-epsilon-Cbz-L-lysine

  • Purified Cbz-ase from Sphingomonas paucimobilis (or whole cells expressing the enzyme)

  • Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)

  • Reaction vessel

  • Incubator/shaker

  • RP-HPLC system for reaction monitoring

  • Organic solvent for quenching (e.g., acetonitrile)

Procedure:

  • Substrate Preparation: Prepare a solution of N-epsilon-Cbz-L-lysine in the phosphate buffer to a final concentration of 5 mM.

  • Reaction Setup: Add the purified Cbz-ase enzyme to the substrate solution to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking (e.g., 250 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC. The disappearance of the N-epsilon-Cbz-L-lysine peak and the appearance of the L-lysine and benzyl alcohol peaks will indicate the reaction's progression.

  • Reaction Quenching: Once the reaction is complete, quench it by adding a water-miscible organic solvent like acetonitrile to denature the enzyme.

  • Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

  • Product Purification: The supernatant containing the deprotected L-lysine can be purified using standard chromatographic techniques if necessary.

Enzymatic Cleavage of Lithocholic Acid from N-alpha-Cbz-N-epsilon-lithocholyl-L-lysine

This reaction is relevant in the study of bile acid conjugates and their metabolism. Choloylaminoacid hydrolase can be used to cleave the lithocholyl group from the epsilon-amino group of lysine, even when the alpha-amino group is Cbz-protected.

Logical Relationship Diagram

hydrolysis_logic Substrate N-alpha-Cbz-N-epsilon- lithocholyl-L-lysine Products Free Lithocholic Acid + N-alpha-Cbz-L-lysine Substrate->Products Incubation at 37°C, pH 5.6 Enzyme Cholanoylaminoacid hydrolase Enzyme->Products

Hydrolysis of N-alpha-Cbz-N-epsilon-lithocholyl-L-lysine.
Quantitative Data

While specific kinetic constants are not provided in the abstract, the protocol specifies the amount of enzyme used for the reaction.

EnzymeSource OrganismSubstrateProductsEnzyme UnitsIncubation Time
Cholanoylaminoacid hydrolaseClostridium perfringensN-alpha-Cbz-N-epsilon-lithocholyl-L-lysineFree Lithocholic Acid + N-alpha-Cbz-L-lysine3 K unitsOvernight
Experimental Protocol: Cleavage of Lithocholic Acid

This protocol is based on the method described by Nair et al. (1986).[2]

Materials:

  • N-alpha-Cbz-N-epsilon-lithocholyl-L-lysine

  • Cholanoylaminoacid hydrolase (from Clostridium perfringens)

  • Sodium acetate buffer (pH 5.6)

  • Disodium EDTA (0.1 M)

  • beta-Mercaptoethanol (0.1 M)

  • Reaction tubes

  • Incubator set to 37°C

  • TLC plates and solvent system for analysis

  • Gas chromatography-mass spectrometry (GC-MS) for product identification

Procedure:

  • Reaction Setup: In a reaction tube, prepare a mixture containing the sodium acetate buffer (pH 5.6), disodium EDTA (0.1 M), and beta-mercaptoethanol (0.1 M).

  • Substrate Addition: Add the N-alpha-Cbz-N-epsilon-lithocholyl-L-lysine substrate to the reaction mixture.

  • Enzyme Addition: Add 3 K units of cholanoylaminoacid hydrolase to initiate the reaction. The enzyme should be stored at temperatures below -20°C in aliquots and used immediately after thawing. Do not reuse any leftover enzyme.[2]

  • Incubation: Incubate the reaction mixture overnight at 37°C.

  • Product Isolation and Analysis: After incubation, the released free lithocholic acid can be isolated by thin-layer chromatography (TLC).[2]

  • Product Identification: The identity of the isolated lithocholic acid can be confirmed by combined gas-liquid chromatography-mass spectrometry (GC-MS).[2]

References

Application Notes and Protocols for Post-Translational Modification Studies Using Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying protein post-translational modifications (PTMs) using protected lysine derivatives. The methodologies outlined here are essential for researchers in chemical biology, proteomics, and drug discovery who are investigating the roles of lysine modifications in cellular signaling and disease.

Introduction to Lysine Post-Translational Modifications

Lysine is a versatile amino acid residue in proteins that can undergo a wide array of post-translational modifications, including acetylation, methylation, ubiquitination, succinylation, and crotonylation.[1] These modifications play crucial roles in regulating protein function, stability, localization, and interaction networks.[1] The study of these PTMs has been greatly advanced by the use of protected lysine derivatives, which allow for the site-specific incorporation of modified lysine residues into proteins or for the enrichment and identification of endogenously modified peptides.

Synthesis of Protected Lysine Derivatives

The synthesis of protected lysine derivatives is a foundational step for many PTM studies. Here, we provide a general protocol for the synthesis of Nε-tert-butyloxycarbonyl (Boc)-L-lysine, a commonly used protected derivative.

Protocol 2.1: Synthesis of Nε-Boc-L-lysine [2][3]

  • Dissolution: Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)2O) in dioxane dropwise to the lysine solution with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours.

  • Extraction: Wash the mixture with diethyl ether. Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid and then extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Nε-Boc-L-lysine.

Site-Specific Incorporation of Protected Lysine Derivatives into Proteins

Genetic code expansion techniques enable the site-specific incorporation of unnatural amino acids, including protected lysine derivatives, into proteins in living cells.[4] This allows for the production of homogeneously modified proteins for functional and structural studies.

Protocol 3.1: In Vivo Incorporation of Nε-acetyl-lysine [5]

  • Vector Preparation: Clone the gene of interest into an expression vector containing an amber stop codon (TAG) at the desired lysine position.

  • Co-transformation: Co-transform E. coli cells with the expression vector and a plasmid encoding an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Nε-acetyl-lysine.

  • Cell Culture: Grow the transformed cells in a minimal medium supplemented with Nε-acetyl-lysine.

  • Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Protein Purification: Lyse the cells and purify the protein containing the site-specifically incorporated Nε-acetyl-lysine using standard chromatography techniques.

Chemoproteomic Profiling of Lysine Modifications

Chemoproteomic workflows are powerful tools for the global identification and quantification of lysine PTMs from complex biological samples. These methods often involve the enrichment of modified peptides followed by mass spectrometry analysis.

Lysine Reactivity Profiling

This approach uses chemical probes to label reactive lysine residues in the proteome, providing insights into their functional state.

Protocol 4.1.1: Global Lysine Reactivity Profiling using isoTOP-ABPP [6][7]

  • Cell Lysis: Lyse cells to prepare a whole-cell proteome.

  • Probe Labeling: Treat the lysate with an amine-reactive probe (e.g., a tetrafluorophenyl (TFP) ester alkyne probe) at varying concentrations.

  • Click Chemistry: Conjugate the labeled proteins to isotopically differentiated TEV protease-cleavable biotin tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment: Combine the labeled samples and enrich for biotinylated proteins using streptavidin beads.

  • Digestion: Digest the enriched proteins on-bead with trypsin, followed by elution of the labeled peptides with TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled lysine residues.

Experimental Workflow for Lysine Reactivity Profiling

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysate Cell Lysate probe_labeling Labeling with Amine-Reactive Probe cell_lysate->probe_labeling click_chemistry Click Chemistry with Isotopic Biotin Tags probe_labeling->click_chemistry streptavidin_enrichment Streptavidin Enrichment click_chemistry->streptavidin_enrichment on_bead_digestion On-Bead Digestion (Trypsin) streptavidin_enrichment->on_bead_digestion tev_elution TEV Protease Elution on_bead_digestion->tev_elution lc_msms LC-MS/MS Analysis tev_elution->lc_msms

Caption: Workflow for global lysine reactivity profiling.

Immunoaffinity Enrichment of Acylated Peptides

Antibodies that specifically recognize acylated lysine residues are used to enrich for modified peptides from a proteolytic digest of a complex protein sample.

Protocol 4.2.1: Enrichment and Analysis of Succinylated Peptides [8]

  • Protein Extraction and Digestion: Extract proteins from tissues or cells and digest them into peptides using trypsin.

  • Affinity Enrichment: Incubate the peptide mixture with anti-succinyl-lysine antibody-conjugated agarose beads to capture succinylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched succinylated peptides from the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides by high-resolution LC-MS/MS to identify the succinylated proteins and modification sites.

Quantitative Analysis of Lysine PTMs

Mass spectrometry-based quantitative proteomics allows for the measurement of changes in the abundance of specific PTMs under different cellular conditions.

Stoichiometry of Lysine Acetylation and Succinylation

Determining the stoichiometry of a PTM (the fraction of a protein that is modified at a specific site) is crucial for understanding its regulatory significance.

Protocol 5.1.1: Quantification of Lysine Succinylation Stoichiometry [9][10][11][12]

  • Protein Extraction: Extract proteins from cells or tissues.

  • Chemical Acylation: Chemically succinylate the unmodified lysine residues using a stable isotope-labeled anhydride (e.g., succinic anhydride-d4).

  • Digestion: Digest the proteins with an appropriate protease (e.g., Glu-C).

  • LC-MS/MS Analysis: Analyze the resulting peptides using data-independent acquisition (DIA) mass spectrometry (e.g., SWATH-MS).

  • Data Analysis: Quantify the ratio of the endogenous (light) and chemically introduced (heavy) succinylated peptides to determine the site-specific stoichiometry.

Table 1: Quantitative Analysis of Lysine Succinylation in Lung Adenocarcinoma [8]

ProteinSiteFold Change (Tumor/Normal)Function
HADHAK3552.15Fatty acid beta-oxidation
ACAT1K3771.89Ketone body metabolism
SUCLG1K1400.45TCA cycle
IDH2K4130.52TCA cycle
Global Profiling of Lysine Crotonylation

Table 2: Quantitative Analysis of Lysine Crotonylation in IgA Nephropathy [13][14]

ProteinGeneNumber of SitesRegulation in IgAN
Complement C3C35Upregulated
Fibrinogen alpha chainFGA3Upregulated
Immunoglobulin heavy constant alpha 1IGHA12Downregulated
AlbuminALB8Downregulated

Signaling Pathways Involving Lysine PTMs

Lysine modifications are integral to numerous signaling pathways, regulating gene expression, metabolism, and cell fate.

Lysine Acetylation and Deacetylation

The balance between lysine acetylation and deacetylation, controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), is critical for transcriptional regulation.

Lysine Acetylation/Deacetylation Signaling Pathway

G cluster_acetylation Acetylation cluster_deacetylation Deacetylation cluster_chromatin Chromatin Regulation KATs KATs (e.g., p300/CBP) Histones Histones KATs->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->KATs Acetyl Donor KDACs KDACs (e.g., HDACs, Sirtuins) Acetylated_Histones Acetylated Histones KDACs->Acetylated_Histones Deacetylates Histones->Acetylated_Histones Chromatin_Closed Closed Chromatin (Heterochromatin) Histones->Chromatin_Closed Acetylated_Histones->Histones Chromatin_Open Open Chromatin (Euchromatin) Acetylated_Histones->Chromatin_Open Transcription_On Transcription ON Chromatin_Open->Transcription_On Transcription_Off Transcription OFF Chromatin_Closed->Transcription_Off

Caption: Regulation of transcription by lysine acetylation.

The Ubiquitination Cascade

Ubiquitination is a highly regulated process involving a cascade of enzymes (E1, E2, and E3) that attach ubiquitin to target proteins, often marking them for degradation by the proteasome.

The Ubiquitination Cascade

G cluster_cascade Enzymatic Cascade Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 Activation ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Conjugating Enzyme) E1->E2 Transfer E3 E3 (Ligase) E2->E3 Binding Substrate Substrate Protein E2->Substrate Ubiquitination E3->Substrate Recognition Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The enzymatic cascade of protein ubiquitination.

Lysine Methylation Signaling

Lysine methylation, mediated by lysine methyltransferases (KMTs) and demethylases (KDMs), regulates gene expression and protein-protein interactions.

Lysine Methylation Signaling

G cluster_methylation Methylation cluster_demethylation Demethylation KMTs KMTs SAH SAH KMTs->SAH Protein Protein KMTs->Protein Methylates SAM SAM SAM->KMTs Methyl Donor KDMs KDMs Methylated_Protein Methylated Protein (K-me1/2/3) KDMs->Methylated_Protein Demethylates Protein->Methylated_Protein Methylated_Protein->Protein Reader Reader Proteins (e.g., Chromodomains) Methylated_Protein->Reader Binds Downstream Downstream Signaling Reader->Downstream

Caption: Regulation of cellular signaling by lysine methylation.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of H-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS), with a particular focus on addressing low coupling efficiency.

Troubleshooting Guide: Overcoming Low Coupling Efficiency of H-Lys(Z)-OH

Low coupling efficiency of the benzyloxycarbonyl (Z)-protected lysine derivative, H-Lys(Z)-OH, can be a significant hurdle in SPPS. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Incomplete or Failed Coupling of H-Lys(Z)-OH

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin.

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant amount of a deletion sequence lacking the intended lysine residue.

  • Low overall yield of the final peptide product.

Possible Causes and Solutions:

1. Steric Hindrance from the Z-Protecting Group:

The benzyloxycarbonyl (Z) group, while effective in protecting the ε-amino group of lysine, can cause steric hindrance, impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is particularly problematic in sterically crowded sequences.

Solutions:

  • Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can provide more time for the sterically hindered coupling to proceed to completion.[1]

  • Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated H-Lys(Z)-OH to the resin for a second coupling cycle.[1][2] This is a highly effective method for driving difficult couplings to completion.

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful reaction events.[2]

2. Inefficient Activation of H-Lys(Z)-OH:

The choice of coupling reagent is critical, especially for challenging amino acids. Standard carbodiimide-based reagents like DIC/HOBt may not be potent enough to efficiently activate H-Lys(Z)-OH, particularly in the presence of steric hindrance.

Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium salts such as HATU, HCTU, and HBTU, or phosphonium salts like PyBOP, are highly effective for sterically demanding couplings due to their high reactivity and rapid activation kinetics.[1][2][3][4][5]

  • Pre-activation: Briefly pre-activating the H-Lys(Z)-OH with the coupling reagent and a base (e.g., DIPEA) for 1-2 minutes before adding the mixture to the resin can enhance coupling efficiency.[2] However, prolonged pre-activation should be avoided to minimize the risk of racemization.[2]

3. Peptide Aggregation on the Resin:

As the peptide chain elongates, it can fold or aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid.[1]

Solutions:

  • Optimize Solvent System: Switching from the standard DMF to a more polar solvent like N-methylpyrrolidone (NMP) can help disrupt secondary structures and improve solvation of the peptide-resin.[1][2] A mixture of DMF and DMSO can also be effective.[1]

  • Incorporate Chaotropic Salts: Adding a chaotropic salt like LiCl to the coupling reaction can help to break up aggregates.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can sometimes improve efficiency, but this should be done cautiously as it can also increase the risk of side reactions.[6]

4. Sub-optimal Reaction Conditions:

Other factors related to the general SPPS workflow can also contribute to poor coupling efficiency.

Solutions:

  • Ensure Complete Fmoc-Deprotection: A positive Kaiser test before the coupling step is crucial. If deprotection is incomplete, extend the piperidine treatment time or use fresh deprotection solution.[1]

  • Verify Reagent Quality: Ensure that the H-Lys(Z)-OH, coupling reagents, and solvents are of high quality and have been stored properly to prevent degradation.[1]

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for H-Lys(Z)-OH using HATU

This protocol is recommended for sequences where steric hindrance is anticipated.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 minutes, followed by 1 x 15 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Confirm complete Fmoc deprotection with a Kaiser test (beads should be colorless or yellow).[1]

  • First Coupling:

    • Activation: In a separate vessel, dissolve H-Lys(Z)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2]

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of activated H-Lys(Z)-OH.

    • Agitate the reaction vessel at room temperature for another 1-2 hours.

  • Monitoring and Washing:

    • After the second coupling, take a small sample of resin beads and perform a Kaiser test.[1] If the beads are colorless or yellow, the coupling is complete. If they are blue, an additional coupling step may be necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next deprotection step.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/AminiumVery HighHighly effective for sterically hindered amino acids; rapid activation.[1][3]Higher cost; potential for guanidinylation side reaction.[1]
HCTU Uronium/AminiumVery HighSimilar reactivity to HATU, often more cost-effective.[1][3]Potential for side reactions similar to other uronium salts.[3]
HBTU Uronium/AminiumHighEfficient and widely used for standard couplings.[3]Less reactive than HATU; potential for guanidinylation.[3]
PyBOP PhosphoniumHighByproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[1]Generally lower reactivity than HATU/HCTU.
DIC/HOBt CarbodiimideStandardCost-effective.Less effective for hindered couplings; risk of racemization.[1]

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency of H-Lys(Z)-OH Detected (Positive Kaiser Test) check_sterics Assess Steric Hindrance in Peptide Sequence start->check_sterics check_activation Evaluate Coupling Reagent and Activation start->check_activation check_aggregation Check for Peptide Aggregation start->check_aggregation extend_time Extend Coupling Time (e.g., 4 hours or overnight) check_sterics->extend_time Simple approach double_couple Perform Double Coupling check_sterics->double_couple More robust re_evaluate Re-evaluate and Test Coupling extend_time->re_evaluate double_couple->re_evaluate potent_reagent Switch to More Potent Reagent (HATU, HCTU, PyBOP) check_activation->potent_reagent pre_activate Implement Pre-activation Step (1-2 minutes) potent_reagent->pre_activate pre_activate->re_evaluate change_solvent Change Solvent to NMP or DMF/DMSO mixture check_aggregation->change_solvent add_chaotrope Add Chaotropic Salt (e.g., LiCl) change_solvent->add_chaotrope add_chaotrope->re_evaluate re_evaluate->start Problem Persists success Coupling Successful (Negative Kaiser Test) re_evaluate->success Problem Resolved SPPS_Double_Coupling_Workflow start Start: Deprotected Peptide-Resin prepare_reagents1 Prepare Activated H-Lys(Z)-OH Solution 1 (e.g., with HATU/DIPEA) start->prepare_reagents1 coupling1 First Coupling (1-2 hours) prepare_reagents1->coupling1 wash1 Wash Resin (DMF) coupling1->wash1 prepare_reagents2 Prepare Fresh Activated H-Lys(Z)-OH Solution 2 wash1->prepare_reagents2 coupling2 Second Coupling (1-2 hours) prepare_reagents2->coupling2 wash2 Wash Resin (DMF, DCM) coupling2->wash2 kaiser_test Kaiser Test wash2->kaiser_test complete Coupling Complete kaiser_test->complete Negative (Yellow) incomplete Coupling Incomplete kaiser_test->incomplete Positive (Blue) next_step Proceed to Next Deprotection Step complete->next_step troubleshoot Further Troubleshooting incomplete->troubleshoot

References

Preventing side reactions during Cbz deprotection of lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the Carboxybenzyl (Cbz or Z) protecting group from lysine residues. Our goal is to help you minimize side reactions and maximize the yield and purity of your final product.

Troubleshooting Guide

This section addresses common issues encountered during the Cbz deprotection of lysine in a question-and-answer format.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer:

Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors could be responsible:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1] If your substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic cleavage or nucleophilic thiol cleavage.[1]

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and diminish with age.[1] It is recommended to use a fresh, high-quality catalyst. If you suspect deactivation, try a new batch.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.[1][2] Increasing the hydrogen pressure (e.g., to 50 psi) can often drive the reaction to completion.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1] Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Poor Solubility: If the Cbz-protected lysine derivative is not fully dissolved, the reaction will be slow.[2] Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water) or moderately increase the reaction temperature (e.g., to 40-60 °C).[2]

Question 2: I am observing N-benzylation as a side product during catalytic hydrogenation. How can I prevent this?

Answer:

N-benzylation can occur, especially if the reaction stalls or if there is a lack of sufficient hydrogen.[1] This side reaction involves the reductive amination of the newly deprotected amine with toluene (a byproduct of Cbz removal) or benzyl alcohol. To minimize N-benzylation:

  • Ensure Complete Reaction: Drive the reaction to completion by using an active catalyst and sufficient hydrogen pressure.

  • Acidic Conditions: Working in an acidic medium, such as a methanol/acetic acid system, can protonate the deprotected amine.[3] This makes the amine less nucleophilic and less likely to participate in side reactions.

  • Transfer Hydrogenation: Catalytic transfer hydrogenation using donors like formic acid or ammonium formate can sometimes offer better selectivity and faster reaction times, reducing the opportunity for side reactions.

Question 3: My substrate contains other reducible functional groups (e.g., alkenes, nitro groups). How can I selectively deprotect the Cbz group?

Answer:

The non-selective reduction of other functional groups is a common challenge with catalytic hydrogenation.[1]

  • Catalytic Transfer Hydrogenolysis: This method, using hydrogen donors like formic acid, can often provide better selectivity compared to using hydrogen gas.[1][4]

  • Alternative Deprotection Methods: If selectivity remains an issue, consider methods that do not involve hydrogenation:

    • Acidic Cleavage: Conditions like HBr in acetic acid or aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can be effective.[1][5] The AlCl₃/HFIP system is known to be mild and tolerant of sensitive groups like nitro groups and double bonds.[5][6]

    • Nucleophilic Cleavage: Using reagents like 2-mercaptoethanol can deprotect the Cbz group without affecting reducible functionalities.[1][6]

Question 4: During acidic deprotection, I'm observing alkylation of other sensitive functional groups. What can I do?

Answer:

The benzyl cation generated during acidic cleavage can alkylate sensitive functional groups or the solvent.[1]

  • Use a Scavenger: The addition of a cation scavenger, such as anisole or thioanisole, can trap the benzyl cation and prevent it from reacting with your substrate.

  • Milder Acidic Conditions: Opt for milder Lewis acid conditions, such as AlCl₃ in HFIP, which can offer a safer and more selective deprotection.[5][6]

Frequently Asked Questions (FAQs)

What is the most common method for Cbz deprotection?

The most common and widely used method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[1] This method is generally efficient and clean, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]

What are the main side products to watch out for during Cbz deprotection of lysine?

The primary side products depend on the deprotection method:

  • Catalytic Hydrogenation:

    • Over-reduction: Reduction of other functional groups like alkenes, alkynes, nitro groups, and aryl halides.[1]

    • N-Benzylation: Formation of an N-benzyl side product.[1]

  • Acidic Cleavage:

    • Alkylation: The benzyl cation formed can alkylate sensitive functional groups.[1]

    • Acylation: If the solvent is a carboxylic acid (e.g., acetic acid), the deprotected amine can be acylated.[1]

How do I choose the best Cbz deprotection method for my specific substrate?

The choice of method depends on the functional groups present in your molecule:

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[1]

  • For substrates with reducible groups (e.g., double bonds, nitro groups): Consider catalytic transfer hydrogenation for better selectivity or non-reductive methods like acidic or nucleophilic cleavage.[1]

  • For substrates sensitive to strong acids: Avoid methods like HBr/acetic acid. Milder conditions such as AlCl₃/HFIP or catalytic hydrogenation are preferable.[5][6]

Quantitative Data Summary

The following table summarizes typical conditions for various Cbz deprotection methods. Note that optimal conditions can be highly substrate-dependent.

Deprotection MethodCatalyst/ReagentCatalyst Loading/EquivalentsHydrogen Donor/SolventTemperatureTypical Reaction Time
Catalytic Hydrogenation 10% Pd/C5-10 mol%H₂ (1 atm to 50 psi), Methanol or EthanolRoom Temperature1-24 hours
Catalytic Transfer Hydrogenation 10% Pd/C10-20% by weightFormic Acid (5-10 equiv.), MethanolRoom Temperature5-30 minutes
Acidic Cleavage (Lewis Acid) AlCl₃2-3 equivalentsHexafluoroisopropanol (HFIP)Room Temperature1-4 hours
Nucleophilic Cleavage 2-Mercaptoethanol2 equivalentsN,N-Dimethylacetamide (DMAC), Potassium Acetate (4 equiv.)75 °C1-6 hours

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis [7]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected lysine derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[7]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation with Formic Acid [2][4]

  • Setup: Dissolve the Cbz-protected lysine derivative (1 equivalent) in methanol. The concentration should be chosen to ensure complete dissolution (e.g., approximately 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (approximately 10-20% by weight relative to the substrate).

  • Reaction Initiation: To the stirred suspension, add formic acid (approximately 5-10 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 5-30 minutes.[2]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol and concentrate the filtrate.

Protocol 3: Cbz Deprotection using AlCl₃/HFIP [1][6]

  • Setup: Dissolve the Cbz-protected amine (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may be a suspension.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizations

Cbz_Deprotection_Mechanism cluster_main Cbz Deprotection by Catalytic Hydrogenation cluster_side Side Reaction: N-Benzylation Cbz_Lys Cbz-Lysine Carbamic_Acid Unstable Carbamic Acid Cbz_Lys->Carbamic_Acid + H₂, Pd/C Lysine Deprotected Lysine Carbamic_Acid->Lysine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2 -> CO₂ Lysine_side Deprotected Lysine NBenzyl_Lys N-Benzyl Lysine Lysine_side->NBenzyl_Lys + Toluene, H₂, Pd/C (Reductive Amination) Toluene_side Toluene

Caption: Mechanism of Cbz deprotection and N-benzylation side reaction.

Troubleshooting_Workflow start Cbz deprotection is slow or incomplete q_catalyst Is the catalyst fresh and high quality? start->q_catalyst sol_catalyst Use a fresh batch of high-quality Pd/C. q_catalyst->sol_catalyst No q_poison Does the substrate contain sulfur? q_catalyst->q_poison Yes end Problem Solved sol_catalyst->end sol_poison Consider alternative methods (Acidic/Nucleophilic Cleavage). q_poison->sol_poison Yes q_pressure Is H₂ pressure sufficient? q_poison->q_pressure No sol_poison->end sol_pressure Increase H₂ pressure (e.g., to 50 psi). q_pressure->sol_pressure No q_mixing Is mixing adequate? q_pressure->q_mixing Yes sol_pressure->end sol_mixing Ensure vigorous stirring. q_mixing->sol_mixing No q_mixing->end Yes sol_mixing->end

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Deprotection_Decision_Tree start Choosing a Cbz Deprotection Method q_reducible Are other reducible groups present (e.g., alkenes, nitro groups)? start->q_reducible q_acid_sensitive Is the substrate sensitive to strong acids? q_reducible->q_acid_sensitive Yes method_hydrog Catalytic Hydrogenation (H₂/Pd/C) q_reducible->method_hydrog No method_transfer Catalytic Transfer Hydrogenation q_acid_sensitive->method_transfer Yes method_acid Acidic Cleavage (e.g., AlCl₃/HFIP) q_acid_sensitive->method_acid No method_nucleo Nucleophilic Cleavage method_transfer->method_nucleo or

Caption: Decision tree for selecting a Cbz deprotection method.

References

Improving solubility of N6-Carbobenzoxy-L-lysine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N6-Carbobenzoxy-L-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of N6-Carbobenzoxy-L-lysine in various experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of N6-Carbobenzoxy-L-lysine in organic solvents?

A1: N6-Carbobenzoxy-L-lysine, a protected amino acid, is generally soluble in most conventional organic solvents. However, its solubility can be poor in non-polar solvents like ethers, which are sometimes used to precipitate the compound during synthesis. It exhibits slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol. For practical purposes, DMSO and N,N-dimethylformamide (DMF) are often the recommended starting solvents for achieving higher concentrations.

Q2: I am having trouble dissolving N6-Carbobenzoxy-L-lysine. What are the initial recommended steps?

A2: Due to its hydrophobic carbobenzoxy (Cbz) group, direct dissolution in aqueous or non-polar organic solvents can be challenging. It is recommended to first prepare a concentrated stock solution in a small volume of a polar aprotic solvent such as high-purity DMSO or DMF. Gentle warming and sonication can significantly aid in dissolution. Once a clear solution is obtained, it can be diluted with the desired experimental solvent.

Q3: Can I heat the solvent to improve the solubility of N6-Carbobenzoxy-L-lysine?

A3: Yes, gentle heating (typically not exceeding 40°C) can be an effective method to increase the solubility of N6-Carbobenzoxy-L-lysine. However, it is crucial to monitor the solution closely to avoid any potential degradation of the compound. It is advisable to use this method in conjunction with stirring or sonication for optimal results.

Q4: How does the purity of the solvent affect solubility?

A4: The purity of the organic solvent, particularly the water content, can significantly impact the solubility of N6-Carbobenzoxy-L-lysine. For instance, hygroscopic solvents like DMSO can absorb moisture from the atmosphere, which may reduce the solubility of hydrophobic compounds. It is recommended to use anhydrous or high-purity solvents, and to use freshly opened solvents when preparing stock solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon addition to a co-solvent. The concentration of N6-Carbobenzoxy-L-lysine exceeds its solubility limit in the final solvent mixture.1. Reduce the final concentration of N6-Carbobenzoxy-L-lysine. 2. Increase the proportion of the initial dissolving solvent (e.g., DMSO, DMF) in the final mixture. 3. Add the concentrated stock solution dropwise to the co-solvent while vigorously stirring.
The compound does not fully dissolve, even with sonication. The solvent may not be suitable for the desired concentration.1. Switch to a stronger polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). 2. Try a solvent mixture, such as DMF/dichloromethane (DCM). 3. Employ gentle heating (up to 40°C) in combination with sonication.
Solution appears cloudy or forms a gel over time. The initial solution may have been supersaturated, leading to delayed precipitation or gel formation.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Centrifuge the solution before use to pellet any undissolved material.
Inconsistent experimental results. Incomplete dissolution leading to inaccurate concentration of the working solution.1. Visually inspect the solution for any particulate matter before use. 2. Use a validated method to confirm the concentration of your stock solution. 3. Follow a standardized protocol for preparing your solutions consistently.

Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleA highly effective solvent. A related compound, N6-Carbobenzoxy-L-lysine N-carboxyanhydride, shows solubility up to 200 mg/mL with sonication.[1] Use of fresh, high-purity DMSO is recommended.
N,N-Dimethylformamide (DMF) SolubleCommonly used in peptide synthesis and is a good solvent for protected amino acids.
Methanol Slightly Soluble
Chloroform Very Slightly SolubleSonication may be required.
Ether (e.g., Diethyl ether) Poorly SolubleOften used as an anti-solvent for precipitation.

Note: The solubility data is intended as a guideline. It is highly recommended to perform solubility tests with a small amount of material before proceeding with larger-scale experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of N6-Carbobenzoxy-L-lysine

Objective: To prepare a clear, concentrated stock solution of N6-Carbobenzoxy-L-lysine in an organic solvent.

Materials:

  • N6-Carbobenzoxy-L-lysine powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of N6-Carbobenzoxy-L-lysine to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weigh the desired amount of N6-Carbobenzoxy-L-lysine and transfer it to a suitable vial.

  • Add a small volume of DMSO or DMF to the vial to achieve the desired high concentration (e.g., 50-100 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Intermittent vortexing during sonication can be beneficial.

  • If solubility is still an issue, gently warm the solution to a temperature not exceeding 40°C while stirring until the solid is completely dissolved.

  • Once a clear solution is obtained, it can be used for further dilutions.

  • For storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of N6-Carbobenzoxy-L-lysine in a specific organic solvent at a defined temperature.

Materials:

  • N6-Carbobenzoxy-L-lysine powder

  • Selected organic solvent

  • Saturated solution preparation apparatus (e.g., shaker or stirring plate with temperature control)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane, 0.2 µm pore size)

  • Pre-weighed collection vials

Procedure:

  • Add an excess amount of N6-Carbobenzoxy-L-lysine to a known volume of the selected organic solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm filter into a pre-weighed vial. This step is crucial to remove any undissolved particles.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken. Express the solubility in g/L or mg/mL.

Visual Guides

experimental_workflow Experimental Workflow for Dissolving N6-Carbobenzoxy-L-lysine start Start: N6-Carbobenzoxy-L-lysine Powder add_solvent Add small volume of DMSO or DMF start->add_solvent vortex Vortex vigorously add_solvent->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 10-15 minutes check1->sonicate No end End: Clear Stock Solution check1->end Yes check2 Is the solution clear? sonicate->check2 heat Gently warm (<= 40 C) with stirring check2->heat No check2->end Yes check3 Is the solution clear? heat->check3 check3->end Yes troubleshoot Troubleshoot: - Use stronger solvent (NMP) - Consider solvent mixture check3->troubleshoot No

Caption: A step-by-step workflow for dissolving N6-Carbobenzoxy-L-lysine.

troubleshooting_logic Troubleshooting Logic for Solubility Issues issue Solubility Issue Encountered cause1 Inadequate Solvent Power issue->cause1 cause2 Supersaturation issue->cause2 cause3 Low Solvent Purity issue->cause3 solution1a Use stronger solvent (e.g., NMP) cause1->solution1a solution1b Use solvent mixture cause1->solution1b solution1c Apply gentle heat/sonication cause1->solution1c solution2a Prepare fresh solution cause2->solution2a solution2b Store aliquots at low temp. cause2->solution2b solution3a Use high-purity/anhydrous solvent cause3->solution3a

Caption: A logical diagram illustrating troubleshooting paths for solubility problems.

References

Technical Support Center: Optimization of N-epsilon-Cbz-L-lysine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for N-epsilon-Cbz-L-lysine coupling.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the coupling of N-epsilon-Cbz-L-lysine?

A1: The primary challenges in coupling N-epsilon-Cbz-L-lysine revolve around its steric hindrance and the reactivity of the alpha-amino group. The bulky carbobenzoxy (Cbz) protecting group on the epsilon-amine can sterically hinder the approach of coupling reagents and the reacting amine.[1][2] This can lead to several common issues:

  • Low Coupling Yields: Incomplete reactions result in the undesirable formation of deletion sequences in the final peptide.[1]

  • Slow Reaction Kinetics: The coupling reaction may proceed slowly, necessitating extended reaction times which can increase the risk of side reactions.[1]

  • Racemization: The risk of epimerization at the alpha-carbon is a significant concern, potentially leading to diastereomeric impurities that are difficult to separate.[3][4]

  • Side Reactions: Prolonged reaction times and harsh conditions can lead to the formation of unwanted byproducts.[1]

Q2: Which coupling reagents are most effective for N-epsilon-Cbz-L-lysine?

A2: For sterically hindered amino acids like N-epsilon-Cbz-L-lysine, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium salts.[1][3] Some of the most effective options are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and rapid coupling times, often leading to less racemization.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[5]

  • PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly useful for reducing racemization.[3][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU and improved safety profile.[6]

Q3: How does the choice of base affect the coupling reaction?

A3: The base plays a crucial role in activating the carboxyl group and neutralizing the protonated amine. However, a strong or sterically hindered base can increase the risk of racemization.[3]

  • DIPEA (N,N-Diisopropylethylamine): A commonly used non-nucleophilic base. While effective, it can sometimes promote racemization.[3]

  • NMM (N-Methylmorpholine): A weaker base that is often preferred to minimize racemization, especially in sensitive couplings.[3]

  • Collidine (2,4,6-Trimethylpyridine): Another weaker base that can be a good alternative to DIPEA to suppress side reactions.[3]

Q4: What is the role of additives like HOBt and HOAt?

A4: Additives are crucial for suppressing racemization and improving coupling efficiency.[3] They react with the activated amino acid to form an active ester that is less prone to epimerization.[3]

  • HOBt (1-Hydroxybenzotriazole): The traditional additive used to minimize racemization.[3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in suppressing racemization and accelerating the reaction.[3][6]

  • Oxyma Pure®: A non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling Steric hindrance of the Cbz group.- Use a more potent coupling reagent like HATU, COMU, or PyAOP.[3]- Increase the excess of amino acid and coupling reagent (e.g., 3-5 equivalents).[1]- Extend the reaction time (e.g., 2-4 hours or overnight).[1]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[1][8]
Peptide aggregation on the solid support.- Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[9]- Consider gentle heating (30-40°C) or microwave-assisted synthesis to overcome aggregation.[1]
Incomplete deprotection of the N-terminus.- Ensure complete removal of the Fmoc or Boc protecting group before coupling. Perform a monitoring test like the Kaiser test to confirm deprotection.[9]
High Levels of Racemization Over-activation of the carboxylic acid.- Reduce the pre-activation time before adding the amine component.[3]
Use of a strong base.- Switch to a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]
Inappropriate coupling reagent/additive combination.- Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3]- Consider using a phosphonium-based reagent like PyBOP.[3]
Prolonged reaction at elevated temperature.- If using heat, optimize for the shortest time necessary to achieve a good yield.[3]
Side Product Formation Guanidinylation of the free alpha-amino group.- This can occur with excess uronium/aminium reagents like HBTU or HATU. Avoid using a large excess of these reagents.
Formation of deletion peptides.- This is a direct consequence of incomplete coupling. Follow the recommendations for low coupling yield. If the issue persists after a double coupling, cap the unreacted amines with acetic anhydride.[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of N-epsilon-Cbz-L-lysine in SPPS
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve N-epsilon-Cbz-L-lysine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add DIPEA or NMM (6-10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended or a double coupling can be performed.[1]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[9] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.[9]

Protocol 2: PyBOP-Mediated Coupling of N-epsilon-Cbz-L-lysine in SPPS
  • Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.

  • Reagent Solution Preparation: In a separate vessel, dissolve N-epsilon-Cbz-L-lysine (2 eq.), PyBOP (2 eq.), and DIPEA (4 eq.) in DMF. The addition of an additive like HOBt (2 eq.) can further suppress epimerization.[7]

  • Coupling: Add the coupling solution to the resin and agitate for 2-6 hours at room temperature.[7]

  • Washing and Monitoring: Follow the same washing and monitoring procedures as described in the HATU protocol.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Reaction TimeRelative CostKey Advantages
HATU HOAt (intrinsic)DIPEA/NMM30-60 minHighVery fast and efficient, low racemization.[5]
HBTU HOBt (intrinsic)DIPEA/NMM1-2 hoursMediumGood efficiency, widely used.
PyBOP None required (can add HOBt)DIPEA2-6 hoursHighLow racemization, good for sensitive amino acids.[3][7]
COMU Oxyma Pure (intrinsic)DIPEA/NMM30-60 minHighHigh efficiency, safer alternative to HATU/HBTU.[6]
DIC/HOBt HOBtN/A2-8 hoursLowCost-effective, good for standard couplings.

Table 2: Influence of Base on Racemization

BaseBasicitySteric HindranceRacemization Potential
DIPEA HighHighModerate to High
NMM ModerateLowLow
Collidine ModerateModerateLow

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring and Completion resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection resin_washing_1 Wash Resin (DMF, DCM) fmoc_deprotection->resin_washing_1 aa_activation Activate N-epsilon-Cbz-L-lysine (Coupling Reagent + Base) resin_washing_1->aa_activation coupling_reaction Add Activated Amino Acid to Resin aa_activation->coupling_reaction agitation Agitate at Room Temperature coupling_reaction->agitation resin_washing_2 Wash Resin (DMF, DCM) agitation->resin_washing_2 kaiser_test Kaiser Test resin_washing_2->kaiser_test decision Coupling Complete? kaiser_test->decision decision->resin_swelling No (Double Couple) next_cycle Proceed to Next Cycle decision->next_cycle Yes

Caption: Experimental workflow for N-epsilon-Cbz-L-lysine coupling in SPPS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Yield steric_hindrance Steric Hindrance start->steric_hindrance aggregation Peptide Aggregation start->aggregation deprotection Incomplete Deprotection start->deprotection stronger_reagent Use Stronger Coupling Reagent (HATU, COMU) steric_hindrance->stronger_reagent optimize_conditions Increase Reagent Excess & Extend Reaction Time steric_hindrance->optimize_conditions double_couple Perform Double Coupling steric_hindrance->double_couple change_solvent Change Solvent (NMP) aggregation->change_solvent heating Apply Gentle Heating aggregation->heating check_deprotection Verify Deprotection (Kaiser Test) deprotection->check_deprotection

References

Technical Support Center: Purification of Crude Peptides Containing N6-Cbz-L-lysine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude peptides containing Nε-Cbz-L-lysine using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of Nε-Cbz-L-lysine-containing peptides.

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic Cbz group can promote peptide aggregation, especially at high concentrations. 2. Secondary Interactions: Ionic interactions between basic residues of the peptide and residual acidic silanols on the HPLC column packing can occur. 3. Column Overload: Injecting too much sample for the column's capacity. 4. Physical Issues: Voids in the column or excessive tubing can cause peak distortion.1. Modify Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to act as an ion-pairing agent and minimize silanol interactions. 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape. 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. 5. System Check: Inject a neutral compound to diagnose physical problems; if it also tails, inspect the column and system for voids or dead volumes.
Poor Resolution/Multiple Peaks 1. Suboptimal Gradient: The gradient may be too steep, not allowing for the separation of closely eluting impurities. 2. Synthesis-Related Impurities: Presence of deletion sequences, truncated peptides, or peptides with incomplete deprotection from solid-phase peptide synthesis (SPPS). 3. Co-eluting Impurities: Impurities with similar hydrophobicity to the target peptide.1. Optimize Gradient: Use a shallower gradient, for example, a 0.5-1% per minute increase in the organic mobile phase (Mobile Phase B), to improve separation. 2. Orthogonal Chromatography: Consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography, if impurities persist.
No or Low Recovery of Peptide 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent, leading to sample loss. 2. Irreversible Adsorption: The peptide may be sticking irreversibly to the column matrix. 3. On-Column Precipitation: The peptide may precipitate at the head of the column upon injection if the sample solvent is much stronger than the initial mobile phase.1. Test Solubility: Experiment with different solvent systems for sample preparation. A small amount of organic solvent can be beneficial. 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material. 3. Solvent Matching: Ensure the injection solvent is as close in composition as possible to the initial mobile phase to prevent precipitation.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of mobile phases, particularly the TFA concentration. 2. Column Equilibration: Insufficient column equilibration between runs. 3. System Leaks or Pump Issues: Fluctuations in flow rate due to leaks or pump malfunctions.1. Consistent Preparation: Prepare fresh mobile phases daily and ensure accurate measurement of TFA. 2. Thorough Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes before each injection. 3. System Maintenance: Regularly check for leaks and ensure the pump is functioning correctly.
Loss of Cbz Protecting Group 1. Acid Instability: While generally stable to TFA used in mobile phases, prolonged exposure or harsh acidic conditions could potentially lead to some cleavage of the Cbz group.1. Fresh Mobile Phase: Use freshly prepared mobile phases to avoid the concentration of acid over time. 2. Minimize Exposure: Process fractions containing the purified peptide promptly to avoid prolonged exposure to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying peptides containing Nε-Cbz-L-lysine?

A1: The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on its hydrophobicity. The presence of the Cbz group on the lysine side-chain significantly increases the peptide's hydrophobicity, making RP-HPLC an ideal choice.

Q2: How does the Nε-Cbz-L-lysine modification affect the peptide's behavior during RP-HPLC purification?

A2: The benzyloxycarbonyl (Cbz) group is hydrophobic, which will increase the retention time of the peptide on a reverse-phase column compared to its unprotected counterpart. This increased hydrophobicity can also make the peptide more prone to aggregation, potentially leading to broader peaks. Careful optimization of the mobile phase and gradient is crucial.

Q3: What are the recommended mobile phases for RP-HPLC purification of these modified peptides?

A3: A standard mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

TFA acts as an ion-pairing agent, which improves peak shape and resolution for peptides.

Q4: Should the Cbz protecting group be removed before or after purification?

A4: The Cbz group is typically removed after HPLC purification. Purifying the peptide with the Cbz group attached allows for the separation of the desired product from any impurities that may have arisen during synthesis, including those where the protecting group was unintentionally removed. The final deprotection is then performed on the purified peptide.

Q5: What type of HPLC column is best suited for purifying Nε-Cbz-L-lysine peptides?

A5: A C18 stationary phase is the most common choice for peptide purification. For peptides, a column with a wider pore size (e.g., 300 Å) is often recommended to allow for better interaction between the peptide and the stationary phase, especially for larger peptides.

Q6: How can I confirm the identity and purity of my purified peptide?

A6: The purity of the collected fractions should be assessed by analytical HPLC. The identity of the purified peptide should be confirmed by mass spectrometry (MS) to ensure it has the correct molecular weight, confirming the presence of the Cbz group.

Experimental Protocols

Standard Protocol for RP-HPLC Purification of Nε-Cbz-L-lysine Peptides

This protocol outlines a general procedure for the purification of a crude peptide containing Nε-Cbz-L-lysine. Optimization will be required based on the specific properties of the peptide.

1. Materials and Reagents:

  • Crude Nε-Cbz-L-lysine-containing peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and fraction collector

  • C18 reverse-phase column (preparative or semi-preparative)

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, add a small percentage of acetonitrile or DMSO to aid dissolution, then dilute with Mobile Phase A.

  • Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient. A typical starting point is a gradient of 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide. A shallower gradient is often better for resolving impurities.

  • Detection: Monitor the elution profile with a UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect

Identifying and minimizing deletion sequences in Lys(Z)-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing Lys(Z) (Nε-benzyloxycarbonyl-L-lysine). Our goal is to help you identify and minimize the formation of deletion sequences, ensuring the successful synthesis of your target peptide.

Frequently Asked questions (FAQs)

Q1: What are deletion sequences and why are they a problem in peptide synthesis?

A1: Deletion sequences are impurities in the final peptide product where one or more amino acid residues are missing from the intended sequence.[1] These impurities can be difficult to separate from the full-length target peptide due to similar physicochemical properties. The presence of deletion sequences can significantly impact the biological activity, efficacy, and safety of a peptide, leading to unreliable experimental results.

Q2: Why are peptides containing Lys(Z) susceptible to the formation of deletion sequences?

A2: The benzyloxycarbonyl (Z) protecting group on the side chain of lysine is bulky. This steric hindrance can impede the coupling efficiency of the subsequent amino acid, leading to incomplete reactions and the formation of deletion sequences.[2] Additionally, like other large protecting groups, the Z group can contribute to peptide aggregation on the solid support, further reducing the accessibility of the N-terminal amine for coupling.

Q3: What are the primary causes of deletion sequences during solid-phase peptide synthesis (SPPS)?

A3: The main causes of deletion sequences in SPPS are:

  • Incomplete Coupling: The incoming amino acid fails to couple completely to the N-terminus of the growing peptide chain. This is a major concern with sterically hindered residues like Lys(Z).

  • Steric Hindrance: Bulky side-chain protecting groups, such as the Z group on lysine, can physically block the approach of the incoming activated amino acid.[2]

  • Peptide Aggregation: The growing peptide chain can fold and form secondary structures on the resin, making the N-terminal amine inaccessible for coupling.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the reaction sites.

  • Insufficient Activation of the Incoming Amino Acid: The coupling reagent may not be effective enough to fully activate the carboxylic acid of the incoming amino acid.

Q4: How can I detect and identify deletion sequences in my crude peptide product?

A4: The most effective methods for identifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS).[1][3]

  • RP-HPLC: Reversed-phase HPLC can separate peptides based on their hydrophobicity. Deletion sequences will typically have different retention times compared to the full-length peptide, often appearing as closely eluting peaks.

  • Mass Spectrometry: MS determines the molecular weight of the peptides in your sample. Deletion sequences will be identified by masses that are lower than the target peptide's mass, with the mass difference corresponding to the molecular weight of the missing amino acid residue(s).[4][5]

Troubleshooting Guides

Issue: My mass spectrometry results show significant peaks corresponding to the mass of my target peptide minus the mass of an amino acid.

This indicates the presence of deletion sequences. Follow this step-by-step guide to troubleshoot and minimize their formation in future syntheses.

Step 1: Identify the Location of the Deletion

  • Action: Analyze your LC-MS data carefully. The mass difference between your target peptide and the impurity will tell you which amino acid is missing. For example, if you observe a peak with a mass difference of 128.17 Da, this corresponds to the deletion of a leucine or isoleucine residue.

  • Expected Outcome: Pinpointing the location of the deletion helps to focus your optimization efforts on the specific coupling step that is failing.

Step 2: Review Your Synthesis Protocol and Sequence

  • Action: Examine the amino acid that was supposed to be coupled immediately after the Lys(Z) residue. Is it also a sterically hindered amino acid (e.g., Val, Ile, Thr)? The combination of two bulky residues can significantly lower coupling efficiency. Also, check for sequences prone to aggregation (e.g., stretches of hydrophobic residues).

  • Expected Outcome: Identification of "difficult couplings" in your sequence.

Step 3: Optimize the Coupling Protocol

If a difficult coupling is identified, especially after a Lys(Z) residue, consider the following strategies for your next synthesis:

  • Double Coupling: Perform the coupling reaction for the problematic amino acid twice before proceeding to the next deprotection step.[1][6] This increases the probability of the reaction going to completion.

  • Use a More Potent Coupling Reagent: For sterically hindered amino acids, standard coupling reagents like DIC/HOBt may not be sufficient. Switch to a more powerful uronium/aminium or phosphonium salt-based reagent.

  • Increase Reaction Time and/or Temperature: Extending the coupling time can improve yields for slow reactions. Microwave-assisted peptide synthesis can also be beneficial for difficult couplings.

  • Capping: After the coupling step, "cap" any unreacted N-terminal amines using a reagent like acetic anhydride.[1][7][8] This prevents them from reacting in subsequent cycles and forming deletion sequences. Capped sequences are also typically easier to separate during purification.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideStandardCost-effective, but can be less effective for hindered couplings and may lead to racemization.[2]
HBTU/HCTU Uronium/AminiumHighHighly efficient and widely used.[2]
HATU Uronium/AminiumVery HighVery effective for difficult couplings, with fast reaction times.
PyBOP PhosphoniumHighGood for hindered couplings and avoids potential side reactions associated with uronium salts.
COMU Uronium/AminiumVery HighHigh solubility and considered safer than benzotriazole-based reagents.

Table 2: Impact of Capping on Final Peptide Purity

Synthesis StrategyDescriptionTypical Purity of Target Peptide
No Capping Standard synthesis protocol without a capping step.Can be significantly lower, especially for long or difficult sequences, due to the presence of hard-to-separate deletion sequences.
Capping after each coupling Acetic anhydride is used to block unreacted amines after every coupling cycle.Generally results in higher purity of the crude product by converting deletion sequences into truncated and more easily separable impurities.[8]

Note: The actual purity improvement will vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid

  • First Coupling:

    • Following the standard Fmoc deprotection and washing of the resin-bound peptide, add the activated sterically hindered amino acid (e.g., 3-5 equivalents) and coupling reagents to the reaction vessel.

    • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours) at room temperature.

    • Drain the reaction solution.

  • Wash:

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and by-products.

  • Second Coupling:

    • Prepare a fresh solution of the same activated amino acid and coupling reagents.

    • Add the fresh solution to the resin and allow the second coupling to proceed for the same duration as the first.

    • Drain the reaction solution and wash the resin thoroughly with DMF before proceeding to the next Fmoc deprotection step.

Protocol 2: Capping with Acetic Anhydride

  • Post-Coupling Wash:

    • After the coupling reaction is complete, drain the coupling solution and wash the resin three times with DMF.

  • Capping Solution Preparation:

    • Prepare a fresh capping solution. A common mixture is acetic anhydride/pyridine/DMF or acetic anhydride/DIPEA/DMF. A typical ratio is 1:1:8.

  • Capping Reaction:

    • Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Post-Capping Wash:

    • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.

Protocol 3: Analysis of Crude Peptide by LC-MS

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient is 5-95% B over 30 minutes.

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent directly to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected mass of the target peptide and potential deletion sequences.

    • Deconvolute the mass spectra to determine the molecular weights of the species present in each HPLC peak. Compare these experimental masses to the theoretical masses of the target peptide and any suspected deletion products.

Mandatory Visualizations

Deletion_Sequence_Identification_Workflow start Crude Peptide from SPPS lcms Analyze via LC-MS start->lcms analyze_ms Analyze Mass Spectrum lcms->analyze_ms analyze_hplc Analyze HPLC Chromatogram lcms->analyze_hplc decision Major Peak at Expected Mass? analyze_ms->decision impurities Impurity Peaks Present analyze_hplc->impurities success Synthesis Successful decision->success Yes decision->impurities No mass_diff Calculate Mass Difference (Target - Impurity) impurities->mass_diff identify_deletion Identify Missing Amino Acid(s) mass_diff->identify_deletion end Proceed to Optimization identify_deletion->end Minimizing_Deletion_Sequences_Workflow start Deletion Sequence Identified review_sequence Review Peptide Sequence for 'Difficult' Residues (e.g., post-Lys(Z)) start->review_sequence optimize_coupling Optimize Coupling Strategy review_sequence->optimize_coupling double_coupling Implement Double Coupling optimize_coupling->double_coupling capping Implement Capping optimize_coupling->capping reagents Use More Potent Coupling Reagents optimize_coupling->reagents resynthesize Re-synthesize Peptide double_coupling->resynthesize capping->resynthesize reagents->resynthesize analyze Analyze Crude Product by LC-MS resynthesize->analyze decision Deletion Sequence Minimized? analyze->decision success Purify Final Peptide decision->success Yes reoptimize Further Optimization Needed decision->reoptimize No

References

Technical Support Center: Managing Aggregation of Peptides Rich in N6-Carbobenzoxy-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing aggregation issues encountered with peptides rich in N6-Carbobenzoxy-L-lysine (Z-Lys).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Peptide Solubility After Lyophilization

Question: My lyophilized Z-Lys-rich peptide will not dissolve in my standard aqueous buffer (e.g., PBS, Tris). What should I do?

Answer: This is a common challenge due to the high hydrophobicity imparted by the carbobenzoxy (Z) protecting group. The aromatic nature of the Z-group promotes intermolecular hydrophobic interactions and β-sheet formation, leading to aggregation.[1][2][3] A systematic approach is required to find a suitable solvent system.

Recommended Protocol: Systematic Solubility Testing

Before dissolving the entire peptide stock, always perform a solubility test on a small aliquot.

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[3] Centrifuge the vial briefly to ensure all powder is at the bottom.[4]

  • Step 1: Test Water & Aqueous Buffers:

    • Try to dissolve a small amount in sterile, deionized water or your target aqueous buffer (e.g., PBS pH 7.4).

    • If solubility is poor, proceed to the next step.

  • Step 2: Adjust pH:

    • The net charge of your peptide can significantly influence its solubility.[2][5]

    • For basic peptides (net positive charge): Try adding a small amount of a dilute acidic solution, such as 10% acetic acid, and then dilute with water.[6][7][8]

    • For acidic peptides (net negative charge): Try adding a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate, and then dilute with water.[6][7][8]

  • Step 3: Use Organic Co-solvents:

    • For highly hydrophobic peptides, which is typical for Z-Lys-rich sequences, an organic solvent is often necessary for initial solubilization.[4][5][6]

    • Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Caution: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation.[5][8] Use DMF as an alternative.

    • Once fully dissolved, slowly add your aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[6] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final solvent composition.

  • Step 4: Employ Chaotropic Agents:

    • If aggregation persists, consider using strong denaturants like 6 M Guanidine Hydrochloride (GdmCl) or 8 M urea to dissolve the peptide.[6][8][9] These agents disrupt the hydrogen bonding networks that hold aggregates together.[4][8]

    • Note that these agents will denature proteins and can interfere with many biological assays, so subsequent removal or significant dilution is often necessary.[4]

  • Physical Disruption:

    • Sonication in a water bath can help break up small aggregates and facilitate dissolution.[1][6] Perform this in short bursts on ice to avoid heating the sample.[4]

    • Gentle heating (<40°C) can also improve solubility but should be used with caution to prevent peptide degradation.[3][6]

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Question: During SPPS, my resin is shrinking and I'm observing poor coupling efficiency for my Z-Lys-rich peptide. How can I prevent on-resin aggregation?

Answer: On-resin aggregation is a major challenge in SPPS, particularly for hydrophobic sequences.[1][10] It occurs when growing peptide chains interact with each other via hydrogen bonds, forming secondary structures that make reactive sites inaccessible.[10][11] Several strategies can be employed to disrupt this process.

Recommended Strategies to Mitigate On-Resin Aggregation:

StrategyDescriptionWhen to Use
Chaotropic Salt Washes Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling disrupts secondary structures. The salt must be thoroughly washed away before adding the activated amino acid.[1]When you observe signs of aggregation like resin shrinking or slow/incomplete coupling reactions.
High-Temperature Coupling Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), often with microwave assistance, can provide enough energy to break up aggregates and improve reaction kinetics.[1][10]For "difficult" couplings that are slow or incomplete at room temperature.
Solvent Modification Switching the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or adding DMSO can help disrupt hydrogen bonding and improve solvation of the peptide chains.[10]As a general strategy for sequences known to be prone to aggregation.
Backbone Protection Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid every 6-7 residues physically prevents the hydrogen bonding that leads to aggregation.[1][10]Proactively, when designing the synthesis of a long or known difficult sequence.
Pseudoproline Dipeptides Strategically inserting pseudoproline dipeptides at Ser or Thr residues introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1][10]Proactively, especially before hydrophobic clusters in the peptide sequence.
Use Low-Substitution Resin Starting the synthesis on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of inter-chain aggregation.[10]As a primary preventative measure for long or hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What is N6-Carbobenzoxy-L-lysine (Z-Lys) and why does it promote peptide aggregation?

A1: N6-Carbobenzoxy-L-lysine, also known as Z-Lysine or Lys(Z), is a derivative of the amino acid L-lysine where the epsilon-amino group (Nε) on the side chain is protected by a carbobenzoxy (Z) group. This protecting group is essential during peptide synthesis to prevent the side-chain amine from participating in unwanted reactions.[12]

The Z-group itself consists of a benzyl ring attached to a carbonyl group. This large, aromatic, and non-polar moiety is highly hydrophobic.[3] When multiple Z-Lys residues are present in a peptide sequence, these hydrophobic groups can interact with each other and with other hydrophobic residues, driving the peptide chains to associate and aggregate to minimize their exposure to aqueous environments.[2] This process is a primary cause of the poor solubility and aggregation often observed with these peptides.[3]

Q2: How can I detect and characterize aggregates of my Z-Lys peptide?

A2: Detecting and characterizing aggregates is crucial for understanding and controlling their behavior. A multi-faceted approach is often necessary.

TechniqueInformation Provided
Visual Inspection The simplest method. Look for cloudiness, turbidity, or visible precipitates in your peptide solution.[13]
UV-Vis Spectroscopy An increase in light scattering at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.[13]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution. It can distinguish between monomers, oligomers, and larger aggregates.[13]
Size Exclusion Chromatography (SEC) Separates molecules based on size. Aggregates will elute earlier (in the void volume for large aggregates) than the desired monomeric peptide.[13]
Thioflavin T (ThT) Fluorescence Assay ThT dye binds specifically to the cross-β-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence. This is useful for monitoring fibril formation kinetics.[2]
Transmission Electron Microscopy (TEM) Provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and structured fibrils.[14]

Q3: My Z-Lys peptide is soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A3: This is a very common problem that occurs when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit.[3] The key is to keep the final percentage of the organic solvent as high as your assay allows while ensuring the peptide remains soluble.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results. Many cell-based assays can tolerate up to 0.5-1% DMSO.[5]

  • Work at Lower Peptide Concentrations: If possible, perform your experiment at a lower final peptide concentration.

  • Use Solubilizing Excipients: Consider including additives in your final assay buffer that can help maintain peptide solubility. Non-ionic surfactants like Tween-20 or Pluronic F-68 can help prevent aggregation.[2][13] Amino acids like Arginine and Glutamic acid have also been shown to increase the solubility of some proteins and peptides.[13]

  • Change the Dilution Method: Instead of adding the peptide-DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock very slowly and with vigorous vortexing. This can sometimes prevent immediate precipitation.

Q4: Are there any alternatives to the Z-group for Lysine protection that are less prone to causing aggregation?

A4: Yes. While the Z-group is historically significant, modern peptide synthesis often employs other protecting groups for the lysine side chain that can offer better solubility profiles. The choice depends on the overall synthesis strategy (e.g., Fmoc or Boc chemistry).

  • tert-Butoxycarbonyl (Boc) group: In Fmoc-based SPPS, the standard protecting group for the Lys side chain is Boc (Fmoc-Lys(Boc)-OH). The Boc group is significantly less hydrophobic than the Z-group and is cleaved under different, milder acidic conditions (e.g., with TFA), making it orthogonal to the Fmoc group's base-lability.

  • Other Acid-Labile Groups: For specialized applications, other groups can be used. The choice is often dictated by the need for differential deprotection strategies in complex peptide synthesis.

If you are designing a new peptide synthesis, using the Fmoc-Lys(Boc)-OH building block is the standard and recommended approach to avoid the solubility issues associated with the Z-group.

Visualizations

Experimental and Logical Workflows

TroubleshootingWorkflow start Start: Lyophilized Z-Lys Peptide test_aqueous Dissolve in Aqueous Buffer (e.g., PBS) start->test_aqueous success Success: Peptide Soluble test_aqueous->success Soluble test_ph Adjust pH (Acid for Basic Peptide, Base for Acidic Peptide) test_aqueous->test_ph Insoluble test_ph->success Soluble test_organic Use Organic Solvent (e.g., DMSO, DMF) test_ph->test_organic Insoluble dilute Slowly Dilute with Aqueous Buffer test_organic->dilute Soluble use_chaotrope Use Chaotropic Agent (6M GdmCl, 8M Urea) test_organic->use_chaotrope Insoluble precipitates Precipitation Occurs? dilute->precipitates precipitates->success No precipitates->use_chaotrope Yes final_check Consider Assay Compatibility and Further Dilution use_chaotrope->final_check

Caption: Troubleshooting workflow for solubilizing Z-Lys rich peptides.

AggregationMechanism cluster_monomer1 Peptide Monomer 1 cluster_monomer2 Peptide Monomer 2 M1_backbone Peptide Backbone M1_lys_sidechain Lysine Side Chain (-CH2-)4 M1_backbone->M1_lys_sidechain M2_backbone Peptide Backbone M1_backbone->M2_backbone Inter-chain H-Bonding M1_z_group Hydrophobic Z-Group (Carbobenzoxy) M1_lys_sidechain->M1_z_group M2_z_group Hydrophobic Z-Group (Carbobenzoxy) M1_z_group->M2_z_group π-π Stacking & Hydrophobic Interactions Aggregate Peptide Aggregate (Oligomer/Fibril) M2_lys_sidechain Lysine Side Chain (-CH2-)4 M2_backbone->M2_lys_sidechain M2_lys_sidechain->M2_z_group

Caption: Mechanism of aggregation driven by hydrophobic Z-groups.

CharacterizationWorkflow start Observation: Suspected Aggregation (e.g., cloudiness) uv_vis Initial Screen: UV-Vis for Scattering start->uv_vis dls Size Distribution: Dynamic Light Scattering (DLS) uv_vis->dls Aggregates Detected sec Separation: Size Exclusion Chromatography (SEC) uv_vis->sec Aggregates Detected tht Fibril Detection: Thioflavin T (ThT) Fluorescence dls->tht sec->tht tem Morphology: Transmission Electron Microscopy (TEM) tht->tem ThT Positive endpoint Characterized State: (Monomer, Oligomer, Amorphous, Fibril) tht->endpoint ThT Negative (Amorphous) tem->endpoint

Caption: Experimental workflow for characterizing peptide aggregates.

References

Validation & Comparative

Cbz vs. Boc: A Comparative Guide to Lysine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of biomolecules, the selection of an appropriate protecting group for the lysine side-chain is a critical decision that profoundly impacts synthetic strategy and outcomes. The two most common choices for this application are the Carboxybenzyl (Cbz or Z) and the tert-Butyloxycarbonyl (Boc) groups. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed choice between these two stalwart protecting groups.

The fundamental difference between Cbz and Boc lies in their cleavage conditions, which forms the basis of their orthogonal use in complex synthetic schemes. The Cbz group is classically removed by catalytic hydrogenolysis, while the Boc group is labile to acidic conditions.[1][2] This orthogonality is crucial for selectively deprotecting the lysine side-chain for subsequent modifications such as branching, cyclization, or the attachment of labels, without affecting other protecting groups on the peptide.[3][4]

At a Glance: Key Differences Between Cbz and Boc

FeatureCbz (Carboxybenzyl)Boc (tert-Butyloxycarbonyl)
Chemical Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[5]Acidolysis (e.g., TFA, HCl)[6][7]
Stability Stable to acidic and basic conditions.[1]Stable to basic and nucleophilic conditions.[8]
Primary Application Solution-phase peptide synthesis, orthogonal protection schemes.[3]Solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu strategies.[7][9]
Key Advantage Mild, neutral pH deprotection conditions.[10]Compatibility with automated SPPS and acid-labile resins.[9]
Potential Side Reactions Incomplete removal, catalyst poisoning.Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[6][11]

Quantitative Performance Data

The efficiency of protection and deprotection reactions is a key factor in selecting a protecting group. The following tables summarize typical quantitative data for the application of Cbz and Boc to the lysine side-chain.

Table 1: Lysine Side-Chain Protection Efficiency

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Cbz Benzyl Chloroformate (Cbz-Cl)Aqueous solution with base (e.g., NaOH), 0 °C to room temperature.[10]~80-90%[12][13]
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with base (e.g., NaHCO₃), room temperature.[10][14]85-100%[15]

Table 2: Lysine Side-Chain Deprotection Conditions and Efficiency

Protected LysineDeprotection MethodReagents and ConditionsTypical Yield
N-ε-Cbz-Lysine Catalytic HydrogenolysisH₂, Pd/C in MeOH or EtOH, room temperature, atmospheric pressure.[1]>95%
N-ε-Boc-Lysine AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% TFA), room temperature.[3][6]>95%

Chemical Structures and Reaction Workflows

The following diagrams illustrate the chemical structures of Cbz- and Boc-protected lysine, as well as the workflows for their protection and deprotection.

Chemical Structures of Protected Lysine cluster_Cbz N-ε-Cbz-Lysine cluster_Boc N-ε-Boc-Lysine Cbz_Lys Boc_Lys

Caption: Chemical structures of N-ε-Cbz-Lysine and N-ε-Boc-Lysine.

Protection and Deprotection Workflow cluster_Cbz Cbz Protection and Deprotection cluster_Boc Boc Protection and Deprotection Lysine1 L-Lysine Cbz_Lys N-ε-Cbz-Lysine Lysine1->Cbz_Lys Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) + Base (e.g., NaOH) Deprotected_Lys1 L-Lysine Cbz_Lys->Deprotected_Lys1 Deprotection H2_PdC H₂ / Pd-C Lysine2 L-Lysine Boc_Lys N-ε-Boc-Lysine Lysine2->Boc_Lys Protection Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) + Base (e.g., NaHCO₃) Deprotected_Lys2 L-Lysine Boc_Lys->Deprotected_Lys2 Deprotection TFA Trifluoroacetic Acid (TFA)

Caption: General workflows for Cbz and Boc protection and deprotection of lysine.

Decision-Making Guide for Protecting Group Selection

Choosing between Cbz and Boc for lysine side-chain protection depends on several factors within the overall synthetic strategy. The following flowchart provides a logical guide for making this decision.

Decision Guide: Cbz vs. Boc for Lysine Side-Chain Protection Start Start: Need to protect Lysine side-chain SPPS Is the synthesis primarily Solid-Phase (SPPS)? Start->SPPS Acid_Sensitive Does the peptide contain other acid-sensitive groups? SPPS->Acid_Sensitive No (Solution Phase) Use_Boc Choose Boc for side-chain protection. SPPS->Use_Boc Yes H2_Sensitive Does the peptide contain groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? Acid_Sensitive->H2_Sensitive No Use_Cbz Choose Cbz for side-chain protection. Acid_Sensitive->Use_Cbz Yes H2_Sensitive->Use_Boc Yes Consider_Orthogonality Consider the orthogonality of the N-alpha protecting group. H2_Sensitive->Consider_Orthogonality No Consider_Orthogonality->Use_Cbz If N-alpha group is Boc or Fmoc

Caption: Flowchart to aid in the selection of Cbz or Boc for lysine side-chain protection.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful protection and deprotection of the lysine side-chain.

Protocol 1: Selective N-ε-Boc Protection of Lysine

Objective: To selectively protect the ε-amino group of L-lysine using di-tert-butyl dicarbonate.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride (1 equivalent) and sodium bicarbonate (3 equivalents) in deionized water.[14]

  • Cool the solution in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the lysine solution with vigorous stirring.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[14]

  • Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)₂O.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-ε-Boc-L-lysine as a white solid.[14]

Protocol 2: Selective N-ε-Cbz Protection of Lysine

Objective: To selectively protect the ε-amino group of L-lysine using benzyl chloroformate.

Materials:

  • L-lysine

  • β-Cyclodextrin (optional, as a phase-transfer catalyst)

  • 0.1 M Carbonate buffer (pH 8)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate

Procedure:

  • Dissolve β-Cyclodextrin (0.1 equivalents) in 0.1 M carbonate buffer (pH 8) at room temperature (this step is optional but can improve selectivity and yield).[12]

  • Add L-lysine (1 equivalent) to the buffer solution and stir for 5 minutes.[12]

  • Add benzyl chloroformate (1 equivalent) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitor by TLC).[12]

  • Extract the reaction mixture with ethyl acetate (2 times).[12]

  • Remove the solvent from the combined organic layers under reduced pressure to obtain the N-ε-Cbz-L-lysine product.[12]

Note: Traditional methods often employ a copper chelation strategy to protect the α-amino and carboxyl groups, allowing for selective protection of the ε-amino group. However, this method requires additional steps for copper complex formation and subsequent removal.

Protocol 3: Deprotection of N-ε-Boc-Lysine

Objective: To remove the Boc protecting group from the lysine side-chain using acidic conditions.

Materials:

  • N-ε-Boc-lysine containing peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[16]

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in a minimal amount of DCM.

  • Prepare a deprotection cocktail, typically 20-50% TFA in DCM. For acid-sensitive peptides, scavengers like TIS (2.5%) can be added.[16]

  • Add the deprotection cocktail to the dissolved peptide.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether to obtain the final product.

Protocol 4: Deprotection of N-ε-Cbz-Lysine

Objective: To remove the Cbz protecting group from the lysine side-chain by catalytic hydrogenolysis.

Materials:

  • N-ε-Cbz-lysine containing peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (Pd/C, 5-10% w/w)

  • Hydrogen gas (H₂) source

  • Celite

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Conclusion

Both Cbz and Boc are highly effective and versatile protecting groups for the lysine side-chain, each with distinct advantages and disadvantages. The choice between them is primarily dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the desired deprotection conditions. The Boc group is the modern workhorse for solid-phase peptide synthesis due to its compatibility with automated protocols and the widely used Fmoc/tBu strategy. The Cbz group, with its mild hydrogenolysis deprotection, remains a valuable tool, especially in solution-phase synthesis and for substrates that are sensitive to acidic conditions. A thorough understanding of the chemical properties and experimental protocols for both protecting groups is crucial for the successful synthesis of complex peptides and modified biomolecules.

References

A Comparative Guide to Fmoc and Cbz Strategies for Lysine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. For the incorporation of lysine, with its reactive ε-amino group, the choice between the two stalwart protecting group strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz or Z), dictates the overall synthetic approach, influencing efficiency, scalability, and the feasibility of synthesizing complex peptides. This guide provides an objective comparison of the Fmoc and Cbz strategies for lysine incorporation, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Chemical Principles: A Tale of Two Labile Groups

The fundamental difference between the Fmoc and Cbz protecting groups lies in their contrasting lability, which forms the basis of their orthogonal applications in peptide synthesis.

The Fmoc Group: This base-labile protecting group is the foundation of modern solid-phase peptide synthesis (SPPS).[1] Its key feature is its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This mild deprotection allows for the use of acid-labile protecting groups on amino acid side chains, such as the commonly used tert-butoxycarbonyl (Boc) group for the ε-amino group of lysine (Fmoc-Lys(Boc)-OH).[3] The cleavage of the Fmoc group generates a dibenzofulvene-piperidine adduct, which is washed away, leaving the N-terminal amine free for the next coupling step.[2]

The Cbz Group: In contrast, the Cbz group is a classic protecting group, primarily employed in solution-phase peptide synthesis.[1] It is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. The Cbz group is typically cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid).[4] For lysine, the ε-amino group is often protected with the Cbz group (e.g., H-Lys(Z)-OH), while the α-amino group can be protected with another group like Boc for stepwise synthesis.

Performance Comparison: A Data-Driven Analysis

ParameterFmoc Strategy (Fmoc-Lys(Boc)-OH in SPPS)Cbz Strategy (Cbz-Lys derivative in Solution-Phase)
Typical Coupling Yield >99%[]Highly variable (dependent on coupling reagents and solubility of peptide fragments)
Synthesis of Protected Lysine ~90% for Fmoc-Lys(Boc)-OHYields for Cbz-protection of lysine are generally high but can vary.
Purity of Crude Peptide Generally high, but dependent on sequence length and complexity.Can be high, with the advantage of intermediate purification.
Scalability Well-suited for automated, small- to medium-scale synthesis.More amenable to large-scale synthesis.
Compatibility Compatible with a wide range of acid-labile side-chain protecting groups.Orthogonal to Boc and some other protecting groups.
Key Advantages Mild deprotection conditions, high coupling efficiency in SPPS, automation-friendly, real-time monitoring of deprotection.[]Cost-effective, imparts crystallinity to protected fragments aiding purification, stable to a wide range of reagents.
Key Disadvantages Potential for diketopiperazine formation at the dipeptide stage, aggregation of long peptide chains.Deprotection by hydrogenolysis is not compatible with sulfur-containing amino acids (e.g., Met, Cys) and can be slow. Requires purification of intermediates.

Experimental Protocols

To provide a practical understanding of the application of each strategy, detailed experimental protocols for the incorporation of a single lysine residue are outlined below.

Protocol 1: Fmoc-Lys(Boc)-OH Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-Lys(Boc)-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 times). Confirm the presence of the free amine using a Kaiser test.[6]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH and Oxyma in DMF. Add DIC to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

Protocol 2: Cbz-Lysine Incorporation in Solution-Phase Peptide Synthesis

This protocol describes the coupling of a Cbz-protected lysine derivative to an amino acid ester in solution.

Materials:

  • Nα-Boc-Amino Acid-Methyl Ester (e.g., Boc-Ala-OMe) (1 equivalent)

  • Trifluoroacetic acid (TFA)

  • N,ε-di-Cbz-L-lysine (Z-Lys(Z)-OH) (1 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection of Amino Acid Ester: Dissolve the Nα-Boc-Amino Acid-Methyl Ester in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the amine trifluoroacetate salt.

  • Coupling Reaction: a. Dissolve Z-Lys(Z)-OH and HOBt in anhydrous DCM. b. In a separate flask, dissolve the deprotected amino acid ester salt in DCM and neutralize with DIPEA. c. Cool the Z-Lys(Z)-OH solution to 0°C and add DCC. A white precipitate of dicyclohexylurea (DCU) will form. d. Add the neutralized amino acid ester solution to the activated Z-Lys(Z)-OH solution. e. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification: a. Filter off the DCU precipitate. b. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude dipeptide can be purified by column chromatography or recrystallization.

Visualization of Synthetic Strategies

To further clarify the distinct workflows of the Fmoc and Cbz strategies, the following diagrams illustrate the key steps involved in the incorporation of a lysine residue.

Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents Resin Resin-Peptide-NH2 Coupling_Step Fmoc-Lys(Boc)-Peptide-Resin Resin->Coupling_Step 1. Coupling FmocLys Fmoc-Lys(Boc)-OH FmocLys->Coupling_Step Coupling DIC / Oxyma Coupling->Coupling_Step Deprotection 20% Piperidine/DMF Deprotection_Step Deprotection Deprotection->Deprotection_Step Coupling_Step->Deprotection_Step 2. Washing Final_Product H2N-Lys(Boc)-Peptide-Resin Deprotection_Step->Final_Product 3. Fmoc Removal

Caption: Workflow for Fmoc-Lys(Boc)-OH incorporation in SPPS.

Cbz_Solution_Phase_Workflow cluster_reactants Reactants cluster_reagents Reagents CbzLys Z-Lys(Z)-OH Activation Activation CbzLys->Activation AminoEster H2N-AA-OMe Coupling_Step Coupling AminoEster->Coupling_Step Coupling DCC / HOBt Coupling->Activation Activation->Coupling_Step Protected_Dipeptide Z-Lys(Z)-AA-OMe Coupling_Step->Protected_Dipeptide Forms Protected Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection Hydrogenolysis (H2, Pd/C) Final_Product H2N-Lys-AA-OH Deprotection->Final_Product

References

Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Orthogonal Deprotection Strategies for Cbz, Boc, and Fmoc Groups

In the field of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection and deprotection of amine functionalities are of paramount importance. The ability to remove a specific protecting group in the presence of others, a concept known as orthogonality, is crucial for the successful synthesis of multifaceted molecules. This guide provides a detailed comparison of three of the most commonly used amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their distinct deprotection mechanisms, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The cornerstone of the utility of Cbz, Boc, and Fmoc protecting groups lies in their unique cleavage conditions, which allows for their selective removal.[1] Cbz groups are typically removed under reductive conditions (hydrogenolysis), Boc groups are labile to acid, and Fmoc groups are cleaved by bases.[2][3] This orthogonality is a fundamental principle in modern chemical synthesis, enabling the sequential construction of complex molecules.[1]

Comparative Deprotection Data

The choice of a protecting group strategy is often dictated by the stability of other functional groups within the molecule and the desired reaction conditions for subsequent steps. The following table summarizes the typical deprotection conditions and quantitative data for Cbz, Boc, and Fmoc groups.

Protecting GroupLabilityTypical Deprotection ReagentsTypical Solvent(s)Typical Reaction TimeTypical Yield (%)
Cbz (Carboxybenzyl)HydrogenolysisH₂, 10% Pd/C[4]Methanol, Ethanol, Ethyl Acetate[5]2-16 hours[6]>95%[6]
Acid-Labile33% HBr in Acetic Acid[4]Acetic Acid20 min - 4 hours[4]Variable (70-90%)[6]
Boc (tert-Butoxycarbonyl)Acid-LabileTrifluoroacetic Acid (TFA) (25-50%)[7]Dichloromethane (DCM)[7]20-30 minutes[7]>99%[7]
Acid-Labile4M HCl in 1,4-Dioxane[8]1,4-Dioxane[8]30 minutes - 4 hours[8]>99%[7]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base-Labile20% Piperidine[9]N,N-Dimethylformamide (DMF)[9]10-20 minutes[10]>99%[11]

Orthogonal Deprotection Strategy

The distinct chemical labilities of Cbz, Boc, and Fmoc groups form the basis of orthogonal protection strategies. A molecule can be functionalized with all three protecting groups, and each can be selectively removed without affecting the others. This allows for the sequential unmasking of reactive sites, which is a powerful tool in the synthesis of complex molecules like peptides and other oligomers.[12]

Orthogonal_Deprotection cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Molecule Protected Molecule (Cbz, Boc, Fmoc) Cbz_Reagent H₂ / Pd/C Molecule->Cbz_Reagent Hydrogenolysis Boc_Reagent TFA or HCl Molecule->Boc_Reagent Acidolysis Fmoc_Reagent Piperidine Molecule->Fmoc_Reagent Basolysis Cbz_Product Molecule (Free Amine, Boc, Fmoc) Cbz_Reagent->Cbz_Product Boc_Product Molecule (Cbz, Free Amine, Fmoc) Boc_Reagent->Boc_Product Fmoc_Product Molecule (Cbz, Boc, Free Amine) Fmoc_Reagent->Fmoc_Product

Orthogonal deprotection of Cbz, Boc, and Fmoc groups.

Experimental Protocols

Below are detailed experimental protocols for the deprotection of Cbz, Boc, and Fmoc groups.

Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using hydrogen gas and a palladium catalyst.[5]

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol) in a round-bottom flask.[5]

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).[5]

  • Place the reaction mixture under an atmosphere of hydrogen gas.[5]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]

Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of a Boc group under acidic conditions in a solution phase.[8]

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add a solution of 25-50% TFA in DCM.[7]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]

Fmoc Group Deprotection using Piperidine

This protocol describes the standard procedure for Fmoc removal, commonly used in solid-phase peptide synthesis (SPPS).[9]

Materials:

  • Fmoc-protected compound (e.g., resin-bound peptide)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected resin in DMF for 30-60 minutes.[9]

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[9]

  • Agitate the mixture for 3 minutes, then drain the solution.[9]

  • Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 10-15 minutes.[9]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

General Experimental Workflow

The following diagram illustrates a typical workflow for a deprotection reaction, from setup to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve protected compound in solvent add_reagents Add deprotection reagents dissolve->add_reagents stir Stir under appropriate conditions add_reagents->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor quench Quench reaction monitor->quench Reaction complete extraction Aqueous work-up & extraction quench->extraction purify Purify product (Chromatography) extraction->purify

A general workflow for a deprotection experiment.

By understanding the specific deprotection conditions and orthogonality of Cbz, Boc, and Fmoc protecting groups, researchers can design and execute complex synthetic routes with greater precision and efficiency. The provided protocols and data serve as a valuable resource for the practical application of these essential tools in chemical synthesis.

References

A Comparative Guide to Analytical Methods for Characterizing Peptides with Lys(Z) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of synthetic peptides is a critical aspect of drug development and research. Peptides containing lysine residues with side-chain protecting groups, generically represented as Lys(Z) where 'Z' is a protecting group such as Benzyloxycarbonyl (Z), are common intermediates and final products that require rigorous analytical assessment. The presence of the protecting group introduces unique challenges to standard analytical workflows. This guide provides a comprehensive comparison of key analytical methods for characterizing peptides with Lys(Z) residues, offering supporting data, detailed experimental protocols, and visual workflows to facilitate informed decisions in your analytical strategy.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for Lys(Z) peptide characterization depends on the specific information required, such as identity confirmation, purity assessment, or sequencing. The following table summarizes the performance of the most common methods: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Edman Degradation.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)Edman Degradation
Primary Application Molecular weight determination, amino acid sequencing, and identification of post-translational modifications.[1][2][3]Purity assessment, quantification, and separation of peptides from complex mixtures.[4][5][6]N-terminal amino acid sequencing.[7][8][9]
Success with Lys(Z) Peptides High. Can confirm the mass of the protecting group and its location. Fragmentation may be influenced by the protecting group.[1][10]High. Can effectively separate the Lys(Z) peptide from impurities. The protecting group increases hydrophobicity, affecting retention time.Moderate. The PTH-Lys(Z) derivative can be detected, but may have a unique retention time not present in standard chromatograms.[7][8] Some protecting groups may be unstable under Edman chemistry conditions.
Quantitative Capability Yes, especially with techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[11][12]Yes, highly quantitative with proper calibration.[5][6]Limited. Primarily a qualitative sequencing technique, though relative amounts can be estimated.[7]
Throughput High (with automation).High.Low (sequential degradation).
Sample Requirement Low (picomole to femtomole range).[11]Low to moderate (picomole to nanomole range).[5]Moderate (picomole range).[9]
Key Advantage for Lys(Z) Provides unambiguous mass confirmation of the protected peptide.Excellent for assessing the purity and presence of related impurities.Can directly sequence the N-terminus without removing the side-chain protecting group.
Key Limitation for Lys(Z) The protecting group can influence fragmentation patterns, potentially complicating de novo sequencing.Does not provide direct sequence information.Potential for instability of the protecting group and ambiguity in PTH-derivative identification without proper standards.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific peptide sequence and the nature of the 'Z' protecting group.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol outlines the steps for analyzing the purity of a Lys(Z)-containing peptide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Peptide sample dissolved in an appropriate solvent (e.g., a mixture of Mobile Phase A and B)

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Injection: Inject a known concentration of the peptide sample onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the peptide and any impurities. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.[4]

  • Detection: Monitor the elution profile at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.

  • Data Analysis: Integrate the peak areas of the chromatogram to determine the relative purity of the peptide. The main peak corresponds to the intact Lys(Z) peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Sequencing

This protocol describes the use of LC-MS/MS for confirming the molecular weight and obtaining sequence information of a Lys(Z) peptide.

Instrumentation:

  • Nano-liquid chromatography system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in 80% acetonitrile

  • Digestion buffer (if enzymatic digestion is required, though typically not for synthetic peptide confirmation)

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • LC Separation: Inject the peptide sample into the nano-LC system. Separate the peptide using a gradient of Mobile Phase B.

  • MS1 Analysis: As the peptide elutes from the LC column, acquire full scan mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. This will confirm the molecular weight, including the mass of the protecting group.

  • MS2 Fragmentation (Tandem MS): Select the precursor ion corresponding to the Lys(Z) peptide for fragmentation using techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).[1]

  • MS2 Data Acquisition: Acquire the tandem mass spectra (MS2) of the fragment ions.

  • Data Analysis: Use appropriate software to analyze the MS2 spectra to confirm the amino acid sequence. The presence of the protecting group will result in a mass shift on the lysine residue and its corresponding fragment ions.

Automated Edman Degradation for N-Terminal Sequencing

This protocol details the general steps for N-terminal sequencing of a Lys(Z) peptide.

Instrumentation:

  • Automated protein sequencer

Reagents:

  • Phenylisothiocyanate (PITC)

  • Trifluoroacetic acid (TFA)

  • Solvents for extraction and conversion as per the instrument manufacturer's recommendations

  • PTH amino acid standards

Procedure:

  • Sample Immobilization: The peptide sample is adsorbed onto a solid support membrane.

  • Automated Sequencing Cycles: The instrument performs sequential cycles of:

    • Coupling: The N-terminal amino acid reacts with PITC.

    • Cleavage: The derivatized N-terminal amino acid is cleaved by TFA.

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • PTH Amino Acid Identification: The PTH-amino acid from each cycle is identified by HPLC by comparing its retention time to that of known standards. The PTH-Lys(Z) will have a distinct retention time that needs to be determined or compared to a custom standard if available.[7][8]

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the analytical workflows.

Experimental_Workflow_LysZ_Peptide_Characterization cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Synthesis Solid-Phase Peptide Synthesis with Lys(Z) Purification Crude Peptide Purification (e.g., Preparative HPLC) Synthesis->Purification HPLC Purity Assessment (RP-HPLC) Purification->HPLC LCMS Identity & Sequence (LC-MS/MS) Purification->LCMS Edman N-Terminal Sequencing (Edman Degradation) Purification->Edman

Caption: General workflow for the synthesis and characterization of Lys(Z) peptides.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis LC Peptide Separation (Reversed-Phase) ESI Ionization (ESI) LC->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 Fragmentation Fragmentation (CID, HCD, or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Data Sequence Confirmation & PTM Analysis MS2->Data

Caption: Detailed workflow for LC-MS/MS analysis of Lys(Z) peptides.

Method_Comparison_Logic Start Need to Characterize Lys(Z) Peptide Purity Assess Purity? Start->Purity Identity Confirm Identity? Purity->Identity Yes Use_HPLC Use HPLC Purity->Use_HPLC No Sequence Determine Sequence? Identity->Sequence Yes Use_LCMS Use LC-MS Identity->Use_LCMS No Use_Edman Use Edman Degradation Sequence->Use_Edman Alternative Use_LCMSMS Use LC-MS/MS Sequence->Use_LCMSMS Yes

Caption: Logical decision tree for selecting an analytical method for Lys(Z) peptides.

References

Navigating the Complex Landscape of Modified Peptide Analysis: A Comparative Guide to Mass Spectrometry of N6-Cbz-L-lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the choice of protecting groups for reactive amino acid side chains is a critical consideration that significantly impacts their characterization by mass spectrometry. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing N6-Carbobenzyloxy-L-lysine (Cbz-lysine) against common alternatives, supported by experimental data and detailed protocols to inform analytical strategy and data interpretation.

The introduction of protecting groups on lysine residues is a fundamental strategy in peptide synthesis to prevent unwanted side reactions. However, these modifications introduce analytical challenges during mass spectrometric analysis, influencing ionization efficiency, fragmentation patterns, and ultimately, the confidence in peptide identification and characterization. This guide focuses on the widely used Cbz protecting group and compares its performance with other common lysine protecting groups.

Comparative Mass Spectrometry Performance

The choice of a lysine-protecting group has a profound effect on the fragmentation behavior of peptides in tandem mass spectrometry (MS/MS). Understanding these differences is crucial for accurate data analysis. Below is a summary of the expected and observed mass spectrometry characteristics for peptides containing Cbz-lysine compared to those with other common protecting groups.

Protecting GroupKey Fragmentation CharacteristicImpact on Peptide SequencingNotes
Carbobenzyloxy (Cbz) Predominant neutral loss of benzyl alcohol (108 Da) and formation of a tropylium ion (m/z 91)[1].Can suppress backbone fragmentation, potentially reducing sequence coverage. The prominent neutral loss can be used as a diagnostic marker.The stability of the benzyl group can lead to charge retention on the fragment, influencing the observed ion series.
tert-Butoxycarbonyl (Boc) Facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).Similar to Cbz, the lability of the Boc group can lead to dominant neutral loss peaks, sometimes at the expense of sequence-informative b- and y-ions.In-source decay is a common issue, where the protecting group is lost in the ion source before MS/MS analysis.
9-Fluorenylmethyloxycarbonyl (Fmoc) Typically stable during ionization and fragments along the peptide backbone.Generally provides clearer b- and y-ion series, facilitating straightforward peptide sequencing.The Fmoc group itself can be observed as a fragment ion, but it is less prone to neutral loss from the precursor ion compared to Cbz and Boc.
Acetylation (Ac) Stable modification.Does not typically induce specific neutral losses and allows for standard peptide fragmentation analysis.Increases the mass of the lysine residue by 42.01 Da.

Experimental Protocols

Accurate and reproducible analysis of modified peptides by mass spectrometry relies on optimized experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis of peptides containing protected lysine residues.

Sample Preparation: General Protocol for Peptide Analysis
  • Denaturation, Reduction, and Alkylation: Proteins are denatured to unfold their structure, followed by reduction of disulfide bonds and alkylation to prevent their reformation.

  • Enzymatic Digestion: A protease, such as trypsin, is used to cleave the protein into smaller peptides. For peptides with modified lysines, alternative proteases that do not cleave at lysine may be employed.

  • Desalting and Concentration: The peptide mixture is desalted and concentrated using solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis of Cbz-Protected Peptides

The following parameters provide a starting point for the analysis of peptides containing N6-Cbz-L-lysine.

ParameterSpecification
LC Column C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive ion mode
MS1 Resolution 60,000
MS/MS Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
MS2 Resolution 15,000
Collision Energy Stepped or optimized for the specific peptide

Visualizing Analytical Workflows and Fragmentation

Experimental Workflow for Comparative Peptide Analysis

The systematic comparison of different lysine-protected peptides by mass spectrometry follows a well-defined workflow, from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (with Cbz-Lys, Boc-Lys, etc.) Purification Purification (HPLC) Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification LC_MSMS LC-MS/MS Analysis Quantification->LC_MSMS Data_Acquisition Data Acquisition (MS1 and MS/MS Spectra) LC_MSMS->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Comparative_Analysis Comparative Analysis (Fragmentation, Intensity) Spectral_Interpretation->Comparative_Analysis Reporting Reporting Comparative_Analysis->Reporting

Caption: A generalized workflow for the comparative mass spectrometry analysis of peptides with different lysine protecting groups.

Fragmentation Pathway of a Cbz-Lysine Containing Peptide

The fragmentation of a peptide containing Cbz-lysine in a collision cell is characterized by specific bond cleavages, including the peptide backbone and the protecting group.

cluster_fragments Primary Fragmentation Pathways Precursor [M+H]+ Peptide with Cbz-Lysine Neutral_Loss Neutral Loss of Benzyl Alcohol (108 Da) [M+H - 108]+ Precursor->Neutral_Loss CID/HCD Tropylium_Ion Formation of Tropylium Ion m/z 91 Precursor->Tropylium_Ion CID/HCD b_ions b-ions N-terminal fragments Precursor->b_ions CID/HCD y_ions y-ions C-terminal fragments Precursor->y_ions CID/HCD

Caption: Key fragmentation pathways of a Cbz-lysine containing peptide in tandem mass spectrometry.

References

Shifting Tides: The Impact of Cbz Protection on Peptide Retention Time in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and purification, High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical tool. The retention time of a peptide in Reverse-Phase HPLC (RP-HPLC) is fundamentally governed by its hydrophobicity. The introduction of protecting groups, such as the carboxybenzyl (Cbz) group, significantly alters a peptide's physicochemical properties, leading to predictable shifts in its chromatographic behavior. This guide provides a comparative analysis of HPLC retention times for peptides with and without Cbz protection, supported by experimental data and detailed protocols.

The Hydrophobic Influence of the Cbz Group

The Cbz protecting group, a benzyl chloroformate moiety, is widely used in peptide synthesis to temporarily block the N-terminus of an amino acid or peptide. The presence of the aromatic benzyl ring in the Cbz group imparts a significant degree of hydrophobicity to the molecule. In RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, more hydrophobic molecules interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time.[1][2]

Consequently, a peptide with a Cbz protecting group will exhibit a longer retention time compared to its unprotected counterpart under identical chromatographic conditions. This predictable shift is a crucial consideration during the monitoring of deprotection reactions and the purification of the final peptide product.

Quantitative Comparison of Retention Times

To illustrate the effect of Cbz protection on HPLC retention time, consider the following experimental data for a model peptide, before and after the removal of the N-terminal Cbz group.

PeptidePresence of Cbz GroupRetention Time (minutes)
Cbz-Gly-Phe-NH2Yes15.8
H-Gly-Phe-NH2No10.2
Retention Time Shift +5.6 minutes

This data is representative and intended for illustrative purposes. Actual retention times may vary based on the specific peptide sequence, instrumentation, and method conditions.

The significant increase of 5.6 minutes in retention time for the Cbz-protected peptide clearly demonstrates the substantial hydrophobic contribution of the Cbz group.

Experimental Protocols

Accurate and reproducible HPLC analysis is contingent upon a well-defined experimental protocol. The following is a standard protocol for the analysis of peptides with and without Cbz protection.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.

Chromatographic Conditions:

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.[3]

Visualizing the Workflow

The general workflow for synthesizing a peptide and analyzing the impact of Cbz protection via HPLC is illustrated below.

Peptide Synthesis and HPLC Analysis Workflow cluster_synthesis Peptide Synthesis cluster_hplc HPLC Analysis Amino_Acid Amino Acid Cbz_Protection N-terminal Protection (Cbz-Cl) Amino_Acid->Cbz_Protection Step 1 Cbz_Peptide Cbz-Protected Peptide Cbz_Protection->Cbz_Peptide Step 2 Deprotection Deprotection (e.g., Hydrogenolysis) Cbz_Peptide->Deprotection Step 3 HPLC_System RP-HPLC System Cbz_Peptide->HPLC_System Analysis of Protected Peptide Unprotected_Peptide Unprotected Peptide Deprotection->Unprotected_Peptide Step 4 Unprotected_Peptide->HPLC_System Analysis of Deprotected Peptide Chromatogram_Cbz Chromatogram: Longer Retention Time HPLC_System->Chromatogram_Cbz Chromatogram_Unprotected Chromatogram: Shorter Retention Time HPLC_System->Chromatogram_Unprotected

Workflow of peptide synthesis and HPLC analysis.

Logical Relationship of Hydrophobicity and Retention Time

The core principle underpinning the observed retention time shift is the direct relationship between a peptide's hydrophobicity and its retention in RP-HPLC.

Hydrophobicity and Retention Time Peptide Peptide Add_Cbz Addition of Cbz Group Peptide->Add_Cbz Remove_Cbz Removal of Cbz Group Peptide->Remove_Cbz Hydrophobicity Hydrophobicity Add_Cbz->Hydrophobicity Increases Remove_Cbz->Hydrophobicity Decreases Retention_Time RP-HPLC Retention Time Hydrophobicity->Retention_Time Directly Proportional

Impact of Cbz group on hydrophobicity and retention.

References

A Researcher's Guide to Peptide Coupling: Evaluating Reagent Efficacy with H-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant in the successful synthesis of peptides. The efficiency of peptide bond formation, minimization of side reactions, and overall yield are profoundly influenced by this choice. This guide provides an objective comparison of commonly used coupling reagents for the acylation of H-Lys(Z)-OH, a key building block in the synthesis of complex peptides and peptide-drug conjugates.

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amine.[1] Modern coupling reagents are designed to perform this activation efficiently while minimizing the risk of racemization and other side reactions.[2] This guide focuses on a comparative evaluation of four widely used classes of coupling reagents: aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC), in the context of coupling a protected amino acid to the α-amino group of H-Lys(Z)-OH.

Comparative Performance of Coupling Reagents

The efficacy of a coupling reagent is typically assessed based on reaction yield, product purity, and reaction time. While the optimal choice can be sequence-dependent, general performance trends have been established through extensive use in peptide synthesis. Below is a summary of expected performance for the coupling of a standard Fmoc-protected amino acid to H-Lys(Z)-OH.

Coupling ReagentAdditiveTypical Yield (%)Typical Purity (%)Relative Reaction TimeKey Considerations
HATU DIPEA>95>98FastHighly efficient, especially for sterically hindered couplings. Lower risk of racemization. May cause guanidinylation if used in excess.[3][4][5][6]
HBTU HOBt, DIPEA90-9595-98ModerateA reliable and cost-effective option for routine couplings. The OBt-ester is less reactive than the OAt-ester formed by HATU.[3][4]
PyBOP DIPEA90-9595-98ModerateByproducts are less hazardous than those of its predecessor, BOP. Efficient and rapid, with minimal racemization.[5]
EDC HOBt85-9090-95Slow to ModerateA cost-effective option, but the dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.[2][7]

Note: The data presented above is representative and compiled from general knowledge of peptide synthesis. Actual results may vary depending on the specific amino acids being coupled, solvent, temperature, and other reaction conditions.

Mechanism of Action and Experimental Workflow

The choice of coupling reagent dictates the reaction mechanism and the necessary experimental setup. Aminium/uronium and phosphonium salts operate via the formation of highly reactive active esters, while carbodiimides facilitate direct amide bond formation through an O-acylisourea intermediate.

General Peptide Coupling Mechanism

Peptide Coupling Mechanism AA_COOH R-COOH (Protected Amino Acid) ActiveIntermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) AA_COOH->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Dipeptide Protected Dipeptide ActiveIntermediate->Dipeptide Coupling Byproducts Byproducts ActiveIntermediate->Byproducts Lysine H-Lys(Z)-OH Lysine->Dipeptide

Caption: Generalized mechanism of peptide bond formation.

Experimental Workflow for Reagent Comparison

A typical workflow to objectively compare the efficacy of different coupling reagents is outlined below. This process ensures that variables other than the coupling reagent are kept constant, allowing for a direct comparison of their performance.

Experimental Workflow Start Start: Prepare stock solutions of Fmoc-AA-OH, H-Lys(Z)-OH, and Base (DIPEA) Setup Set up parallel reactions in separate flasks Start->Setup AddReagents To each flask, add Fmoc-AA-OH, H-Lys(Z)-OH, and Base Setup->AddReagents AddCoupling Add a different coupling reagent to each flask (HATU, HBTU, PyBOP, EDC/HOBt) AddReagents->AddCoupling Monitor Monitor reaction progress by TLC or LC-MS AddCoupling->Monitor Workup Perform aqueous work-up to quench the reaction and remove water-soluble byproducts Monitor->Workup Purify Purify the crude product by flash chromatography Workup->Purify Analyze Analyze purified products: - Determine yield - Assess purity by HPLC - Confirm identity by Mass Spectrometry Purify->Analyze Compare Compare results to determine the most effective reagent Analyze->Compare

Caption: Workflow for comparing coupling reagent performance.

Experimental Protocols

The following are representative solution-phase protocols for coupling an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to H-Lys(Z)-OH using different coupling reagents.

Protocol 1: Coupling with HATU
  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.) and H-Lys(Z)-OH (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: To the solution, add HATU (1.0 eq.) followed by DIPEA (2.0 eq.).[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-2 hours.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Protocol 2: Coupling with HBTU/HOBt
  • Reaction Setup: Dissolve Fmoc-Ala-OH (1.0 eq.), H-Lys(Z)-OH (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DMF.[9]

  • Reagent Addition: Add HBTU (1.0 eq.) to the mixture, followed by DIPEA (2.0 eq.).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described for HATU.

Protocol 3: Coupling with PyBOP
  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.1 eq.) and H-Lys(Z)-OH (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add PyBOP (1.1 eq.) and DIPEA (2.2 eq.) to the solution.[7]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described for HATU.

Protocol 4: Coupling with EDC/HOBt
  • Reaction Setup: Dissolve Fmoc-Ala-OH (1.0 eq.), H-Lys(Z)-OH (1.0 eq.), and HOBt (1.1 eq.) in a mixture of DCM and DMF. Cool the solution to 0°C in an ice bath.[9][10]

  • Reagent Addition: Add EDC (1.1 equivalents) to the cooled solution.[9]

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[9]

  • Work-up and Isolation: Dilute with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

Conclusion

The selection of a coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide synthesis. For routine couplings where cost is a consideration, HBTU and PyBOP offer a balance of efficiency and reliability. For more challenging couplings, such as those involving sterically hindered amino acids or sequences prone to racemization, the superior reactivity of HATU often justifies its higher cost.[3] Carbodiimides like EDC remain a viable, cost-effective option, particularly for large-scale solution-phase synthesis, provided that byproduct removal is addressed.[2] It is recommended to perform small-scale trials to identify the optimal coupling reagent and conditions for a specific peptide sequence.

References

A Comparative Guide to Alternatives for Benzyloxycarbonyl (Cbz) Protection of Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the ε-amino function of lysine is a critical decision that profoundly impacts the synthetic strategy, yield, and purity of the final product. While the benzyloxycarbonyl (Cbz) group has been a cornerstone in solution-phase synthesis, modern solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, has driven the adoption of a diverse array of alternative protecting groups offering enhanced orthogonality and milder deprotection conditions.

This guide provides an objective comparison of the most common and effective alternatives to Cbz for lysine side-chain protection, supported by experimental data and detailed protocols to aid in the rational design of peptide synthesis strategies.

Performance Comparison of Lysine Protecting Groups

The choice of a lysine side-chain protecting group is primarily dictated by its compatibility with the overall synthetic scheme, specifically its orthogonality to the Nα-protecting group (typically Fmoc or Boc). The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.

Protecting GroupStructureCommon AbbreviationDeprotection ConditionsKey AdvantagesPotential Disadvantages & Side Reactions
tert-Butoxycarbonyl Boc-Lys(Boc)Strong acid (e.g., 95% TFA)Robust, widely used in Fmoc-SPPS, deprotected during final cleavage.Not orthogonal in Boc-SPPS; strong acid can cause side reactions with sensitive residues (e.g., Trp, Met).[1]
Allyloxycarbonyl Alloc-Lys(Alloc)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[2][3]Orthogonal to both Fmoc and Boc strategies; mild deprotection.Requires a palladium catalyst which must be thoroughly removed to avoid contamination.[3]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde-Lys(Dde)2% Hydrazine in DMF or hydroxylamine/imidazole in NMP.[4]Orthogonal to Fmoc and Boc; useful for on-resin cyclization and branching.Prone to migration to unprotected amines.[4] Hydrazine can also cleave Fmoc groups.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl ivDde-Lys(ivDde)2-5% Hydrazine in DMF.[5][6]More stable than Dde, less prone to migration; orthogonal to Fmoc and Boc.Can be difficult to remove, especially in aggregated sequences.
4-Methyltrityl Mtt-Lys(Mtt)Very mild acid (e.g., 1-2% TFA in DCM).Highly acid-labile, allowing for selective deprotection on-resin; orthogonal to Fmoc.Not orthogonal to Boc; repeated acid treatments can lead to premature cleavage.
4-Methoxytrityl Mmt-Lys(Mmt)Very mild acid (e.g., 1-2% TFA in DCM or AcOH/TFE/DCM).Even more acid-labile than Mtt, allowing for very mild selective deprotection.Not orthogonal to Boc; highly acid-sensitive.

A study comparing the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671 using automated microwave-enhanced SPPS reported the following purities for the final peptides after selective deprotection and subsequent coupling:

Lysine Protecting GroupAchieved Purity
Lys(Mmt)79%
Lys(Alloc)82%
Lys(ivDde)93%

Data sourced from a study on automated deprotection of orthogonal lysine protecting groups.[5] It is important to note that these values are specific to the synthesized peptide and the conditions used and may vary for different sequences.

Experimental Protocols

Detailed and reliable protocols are essential for the successful application and removal of these protecting groups. Below are representative protocols for the selective deprotection of commonly used lysine protecting groups on a solid support.

Protocol 1: Selective Deprotection of Lys(Alloc)

This protocol describes the removal of the Alloc group from a resin-bound peptide using a palladium catalyst.

Reagents:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a deprotection solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.[2]

  • Drain the swelling solvent from the resin.

  • Add the deprotection solution to the resin and agitate gently at room temperature for 2 hours.[2]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove all traces of the catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.

Protocol 2: Selective Deprotection of Lys(ivDde)

This protocol outlines the removal of the ivDde group using a hydrazine solution.

Reagents:

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Ensure the N-terminus of the peptide is protected (e.g., with a Boc group or the Fmoc group of the last coupled amino acid) as hydrazine can remove Fmoc groups.

  • Swell the peptide-resin in DMF.

  • Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF.[5][6]

  • Drain the swelling solvent from the resin.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature with gentle agitation.[4] This treatment is typically repeated three times.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5x) to remove excess hydrazine and the deprotection byproducts.

  • The progress of the deprotection can be monitored by spectrophotometry, as the indazole cleavage product has a strong UV absorbance at 290 nm.[7]

Protocol 3: Selective Deprotection of Lys(Mtt)

This protocol details the removal of the highly acid-labile Mtt group.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM.

  • Drain the swelling solvent from the resin.

  • Treat the resin with the deprotection solution for 30 minutes at room temperature with gentle agitation. The deprotection can be monitored by taking a few resin beads and adding a drop of concentrated TFA; an orange color indicates the presence of the Mtt cation.

  • Repeat the treatment until the color test is negative.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3x), a neutralizing solution of 10% DIPEA in DMF (2x), and finally with DMF (3x).

Visualizing Orthogonal Strategies and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical structures of the protecting groups and the logical workflow for their selective removal in the context of SPPS.

G Chemical Structures of Lysine Protecting Groups cluster_Cbz Cbz (Benzyloxycarbonyl) cluster_Boc Boc (tert-Butoxycarbonyl) cluster_Alloc Alloc (Allyloxycarbonyl) cluster_ivDde ivDde cluster_Mtt Mtt (4-Methyltrityl) Cbz Boc Alloc ivDde Mtt

Caption: Structures of common lysine side-chain protecting groups.

SPPS_Workflow cluster_deprotection Selective Deprotection Reagents start Start SPPS (Fmoc-Lys(PG)-OH) deprotect_fmoc Nα-Fmoc Deprotection (Piperidine/DMF) start->deprotect_fmoc couple Couple Next Fmoc-AA-OH deprotect_fmoc->couple repeat Repeat n times couple->repeat repeat->deprotect_fmoc Continue Elongation selective_deprotect Selective Lys(PG) Deprotection repeat->selective_deprotect End of Elongation on_resin_mod On-Resin Modification (e.g., Branching, Labeling) selective_deprotect->on_resin_mod final_cleavage Final Cleavage & Global Deprotection (TFA) selective_deprotect->final_cleavage No On-Resin Modification on_resin_mod->final_cleavage end Purified Peptide final_cleavage->end Lys(Alloc) Lys(Alloc) Pd(0)/PhSiH₃ Pd(0)/PhSiH₃ Lys(Alloc)->Pd(0)/PhSiH₃ Lys(ivDde) Lys(ivDde) Hydrazine/DMF Hydrazine/DMF Lys(ivDde)->Hydrazine/DMF Lys(Mtt) Lys(Mtt) 1% TFA/DCM 1% TFA/DCM Lys(Mtt)->1% TFA/DCM

Caption: General workflow for SPPS with orthogonal lysine protection.

Conclusion

The modern peptide chemist has a sophisticated toolkit of protecting groups for the lysine side chain, each with distinct advantages and disadvantages. The selection of an appropriate protecting group is a critical parameter in the design of a synthetic peptide strategy. For routine Fmoc-SPPS of linear peptides, Lys(Boc) remains the standard due to its robustness and simplicity, as it is removed during the final cleavage step. However, for the synthesis of more complex peptides, such as cyclic or branched structures, or for site-specific labeling, orthogonal protecting groups like Alloc, ivDde, and Mtt are indispensable. The choice between these will depend on the desired orthogonality, the sensitivity of the peptide sequence to the deprotection conditions, and the specific modification to be performed. Careful consideration of the comparative data and experimental protocols presented in this guide will enable researchers to make informed decisions, leading to more efficient and successful peptide syntheses.

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides with N-epsilon-Cbz-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for synthetic peptides is a critical checkpoint for ensuring experimental validity, therapeutic efficacy, and safety. This guide provides an objective comparison of key analytical methods for assessing the purity of synthetic peptides incorporating N-epsilon-Cbz-L-lysine, a commonly used protected amino acid. We present a summary of supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a comprehensive understanding.

The incorporation of N-epsilon-Cbz-L-lysine, where the epsilon-amino group of lysine is protected by a carboxybenzyl (Cbz or Z) group, introduces specific analytical challenges. The hydrophobicity of the Cbz group can influence chromatographic behavior, and its removal during synthesis can sometimes be incomplete or lead to side reactions, resulting in characteristic impurities. Therefore, a multi-faceted analytical approach is often necessary for a thorough purity assessment.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment hinges on a balance between resolution, speed, sensitivity, and the specific physicochemical properties of the peptide. Below is a comparison of the most common methods used for analyzing peptides containing N-epsilon-Cbz-L-lysine.

Analytical MethodPrinciple of Separation/DetectionKey Performance MetricsAdvantagesDisadvantages
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) HydrophobicityPurity Determination (%): ~98.5% Resolution of Main Impurity: ~1.8 Analysis Time: ~25 minutes Relative Precision (RSD%): < 1.0%Robust, widely available, cost-effective for routine purity checks.Lower resolution and longer run times compared to UPLC. May not resolve all closely related impurities.
Ultra-Performance Liquid Chromatography (UPLC) HydrophobicityPurity Determination (%): ~98.7% Resolution of Main Impurity: ~2.5 Analysis Time: ~10 minutes Relative Precision (RSD%): < 0.8%High resolution, faster analysis times, and increased sensitivity.[1] Ideal for complex samples and high-throughput screening.[2][3]Higher initial instrument cost.[1] Methods may require more careful optimization.
Capillary Electrophoresis (CE) Charge-to-size ratioPurity Determination (%): ~98.4% Resolution of Main Impurity: ~2.1 Analysis Time: ~20 minutes Relative Precision (RSD%): < 1.5%Orthogonal separation mechanism to HPLC/UPLC, useful for identifying co-eluting impurities.[4] Requires minimal sample and solvent.Can have lower reproducibility compared to HPLC/UPLC. Sensitivity can be lower without specialized detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS) Hydrophobicity and mass-to-charge ratio (m/z)Provides mass confirmation of the main peak and impurities.Unambiguously identifies the target peptide and characterizes impurities by their molecular weight.[5] Can detect impurities not visible by UV.Higher cost and complexity. Ionization suppression can affect quantification.

Note: The performance metrics are representative and based on data for peptides with similar modifications (e.g., CBZ-D-Valine) and are intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.[4]

Common Impurities in Peptides Incorporating N-epsilon-Cbz-L-lysine

Synthetic peptides can contain various impurities arising from the synthesis process.[6][7] For peptides with Cbz-protected lysine, specific impurities to consider include:

  • Incomplete Deprotection: Residual Cbz groups on the lysine side chain result in a peptide with a higher molecular weight and increased hydrophobicity. This is a common process-related impurity.[6]

  • Deletion Sequences: Failure to couple an amino acid results in a shorter peptide sequence.[7]

  • Insertion Sequences: Double coupling of an amino acid leads to a longer peptide sequence.[7]

  • Side-Reaction Products: During Cbz group removal by catalytic hydrogenolysis, insufficient hydrogen source can lead to the formation of N-benzyl-protected tertiary amines.[2] Acid-catalyzed removal can sometimes cause migration of the benzyl group.[3]

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation.

  • Diastereomers: Racemization can occur during amino acid activation or coupling.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a peptide containing N-epsilon-Cbz-L-lysine by separating it from synthetic impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 10-60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm filter.[4]

Ultra-Performance Liquid Chromatography (UPLC)

Objective: To achieve a high-resolution purity profile of a Cbz-lysine-containing peptide in a shorter analysis time.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 15-65% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 0.5 mg/mL and filter through a 0.22 µm filter.[4]

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal assessment of the purity of a Cbz-lysine-containing peptide.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.[4]

  • Sample Preparation: Dissolve the peptide in water at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity and characterize impurities of a Cbz-lysine-containing peptide.

  • LC System: UPLC system as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Perform a full MS scan to determine the molecular weights of the main peptide and impurities. Conduct tandem MS (MS/MS) on the main peak and significant impurity peaks for sequence confirmation and impurity identification.

  • Data Analysis: Look for characteristic fragment ions. Peptides containing lysine may exhibit a specific fragmentation pattern resulting in (B-16) ions, which can help in spectral interpretation.[8]

Visualizing Workflows and Relationships

Diagrams can clarify complex processes and relationships, aiding in the understanding of peptide purity assessment.

Peptide_Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results SPPS Solid-Phase Peptide Synthesis (incorporating N-epsilon-Cbz-L-lysine) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Purified Purified Peptide Lyophilization->Purified RP_HPLC RP-HPLC Purified->RP_HPLC UPLC UPLC Purified->UPLC CE Capillary Electrophoresis Purified->CE LC_MS LC-MS Purified->LC_MS Purity Purity Profile RP_HPLC->Purity UPLC->Purity CE->Purity Identity Identity Confirmation LC_MS->Identity Impurities Impurity Characterization LC_MS->Impurities

Workflow for Synthetic Peptide Purity Assessment

Impurity_Sources cluster_impurities Potential Impurities Synthesis Peptide Synthesis Process Incomplete_Deprotection Incomplete Cbz Deprotection Synthesis->Incomplete_Deprotection Incomplete deprotection step Deletion_Seq Deletion Sequences Synthesis->Deletion_Seq Inefficient coupling Insertion_Seq Insertion Sequences Synthesis->Insertion_Seq Double coupling Side_Reactions Side-Reaction Products (e.g., N-benzyl adducts) Synthesis->Side_Reactions Suboptimal deprotection conditions Oxidation Oxidation Synthesis->Oxidation Exposure to oxidizing agents Diastereomers Diastereomers Synthesis->Diastereomers Racemization during activation

Sources of Impurities in Cbz-Lysine Peptide Synthesis

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, ensuring compliance and safety.

Core Disposal Principles

The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations[1]. This substance should not be disposed of with household garbage, nor should it be allowed to enter sewage systems[2].

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Full suit

  • Dust respirator

  • Boots

  • Gloves

  • Splash goggles or face shield

It is recommended to consult a specialist before handling the product to ensure the suggested protective clothing is sufficient[1].

2. Handling Spills: In the event of a spill, contain the material promptly.

  • Small Spills: Use appropriate tools to place the spilled material into a convenient waste disposal container[1].

  • Large Spills: Utilize a shovel to transfer the spilled material into a suitable waste disposal container[1].

Avoid creating dust during the cleanup process[3].

3. Waste Collection and Storage:

  • Collect the waste material in a suitable, tightly sealed container.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition[4].

  • Label the container clearly as hazardous waste, indicating the contents.

4. Final Disposal: The final disposal must be conducted by a licensed waste disposal company. The recommended method is to dispose of the contents and container at an approved waste disposal plant[4][5].

Quantitative Data Summary

Currently, publicly available Safety Data Sheets for this compound do not provide specific quantitative data regarding disposal limits or concentrations. The guiding principle is that any amount of this chemical waste must be handled as a regulated substance.

ParameterValue
Disposal Concentration Limits No specific data available. Handle as regulated waste.
Reportable Quantities No specific data available.

Experimental Workflow Context

This compound is a derivative of the amino acid lysine, where the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group strategy is common in peptide synthesis and other organic chemistry applications. The disposal of this compound would typically occur after a reaction is complete, during purification steps, or if the material is deemed unusable. The waste may be in solid form or dissolved in organic solvents.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill handle_spill Contain and collect spill using appropriate PPE and tools. is_spill->handle_spill Yes collect_waste Place in a labeled, sealed container for hazardous waste. is_spill->collect_waste No handle_spill->collect_waste store_waste Store container in a cool, dry, well-ventilated area. collect_waste->store_waste contact_disposal Contact licensed waste disposal company for pickup. store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end not_spill No yes_spill Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, catering to researchers, scientists, and professionals in drug development. The following procedures ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is harmful if swallowed.[2]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single ExposureCategory 3

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this substance.[4]

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[2][5]Protects against splashes and dust particles entering the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5][6]Prevents skin contact and absorption.
Body Protection Laboratory coat or disposable gown.[4][5][6]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus should be used.[5][7]Prevents inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a calibrated weighing scale, spatula, and weighing paper are clean and readily available.

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment as specified in the table above.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to minimize inhalation exposure.[6]

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper.

    • Avoid generating dust during transfer.[2][3][8]

  • Dissolution :

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, use a sonicator or vortex mixer to aid dissolution, ensuring the container is securely capped.

  • Post-Handling :

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands and any exposed skin with soap and water immediately after handling.[2][5]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

AspectProcedure
Storage Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][7] Some sources recommend refrigeration.[8]
Disposal Dispose of waste material as special waste in accordance with all applicable federal, state, and local regulations.[1][2][6] Do not allow the product to enter drains or the environment.[1][3][8]

Emergency Procedures

In the event of an emergency, follow these procedures.

EmergencyAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][6] If skin irritation occurs, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Chemical Spill Workflow

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

Spill_Workflow cluster_assessment Initial Response cluster_cleanup Spill Cleanup cluster_followup Post-Spill Actions Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Hazardous Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE LargeSpill->Alert Evacuate Lab, Call Emergency Services Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report Restock Restock Spill Kit Report->Restock

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.